molecular formula C10H14O B089539 2-Methyl-1-phenyl-2-propanol CAS No. 100-86-7

2-Methyl-1-phenyl-2-propanol

Katalognummer: B089539
CAS-Nummer: 100-86-7
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: RIWRBSMFKVOJMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-phenyl-2-propanol, also known as 1, 1-dimethyl-2-phenyl-ethanol or benzyl dimethyl carbinol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. This compound exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a bitter, clean, and cortex tasting compound that can be found in cocoa and cocoa products. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-methyl-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRBSMFKVOJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047601
Record name 1,1-Dimethylphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid or melt; mp = 23-25 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma
Record name 2-Methyl-1-phenyl-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19642
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methyl-1-phenyl-2-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031570
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name alpha,alpha-Dimethylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol)
Record name alpha,alpha-Dimethylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.972-0.977
Record name alpha,alpha-Dimethylphenethyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

100-86-7
Record name 2-Methyl-1-phenyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylphenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldimethylcarbinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyldimethylcarbinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyldimethylcarbinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneethanol, .alpha.,.alpha.-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Dimethylphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-phenylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL BENZYL CARBINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95NCI59MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-1-phenyl-2-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031570
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

24 °C
Record name 2-Methyl-1-phenyl-2-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031570
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-phenyl-2-propanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-methyl-1-phenyl-2-propanol, a valuable organic compound utilized in pharmaceuticals, fragrances, and as a solvent.[1] The primary focus is on the Grignard reaction, a robust and efficient method for forming carbon-carbon bonds, which is particularly well-suited for the industrial-scale production of this tertiary alcohol.[2]

Reaction Overview and Mechanism

The most established method for synthesizing this compound involves the nucleophilic addition of a benzylmagnesium halide Grignard reagent to acetone.[2] The reaction proceeds in two key stages: the formation of a magnesium alkoxide intermediate, followed by an acidic workup to yield the final tertiary alcohol product.

The overall reaction is as follows:

G cluster_reactants Reactants cluster_products Product r1 Benzylmagnesium chloride r2 Acetone p1 This compound r2->p1 1. Diethyl Ether or THF 2. H3O+ (Workup) G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation (Workup) A Benzyl Chloride C Benzylmagnesium Chloride A->C + Mg in THF B Magnesium (Mg) D Benzylmagnesium Chloride F Magnesium Alkoxide Intermediate D->F E Acetone E->F G Magnesium Alkoxide Intermediate I This compound G->I H Acidic Solution (H3O+) H->I G setup Apparatus Setup (Dry Glassware, Inert Gas) grignard_prep Grignard Preparation (Benzyl Chloride + Mg in Ether) setup->grignard_prep reaction Reaction with Acetone (Dropwise addition, cool with ice bath) grignard_prep->reaction workup Aqueous Workup (Pour onto ice/acid) reaction->workup extraction Extraction (Separate organic layer, extract aqueous) workup->extraction wash Wash Organic Layer (NaHCO3, Brine) extraction->wash dry Dry Organic Layer (Anhydrous MgSO4) wash->dry purify Solvent Removal & Purification (Rotovap, Distillation/Chromatography) dry->purify product Pure this compound purify->product

References

Physical and chemical properties of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-2-propanol, also known as dimethylbenzylcarbinol, is an aromatic tertiary alcohol. Its structure, comprising a bulky tert-butyl group attached to a benzyl (B1604629) moiety, imparts unique physical and chemical properties that make it a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow viscous liquid or a white crystalline solid at or near room temperature, possessing a warm, herbaceous, and floral aroma.[1] It is an alkylbenzene and a tertiary alcohol.[1][2]

Identifiers and Molecular Characteristics
PropertyValueReference(s)
IUPAC Name 2-methyl-1-phenylpropan-2-ol[1][2]
CAS Number 100-86-7[3]
Molecular Formula C₁₀H₁₄O[1][3]
Molecular Weight 150.22 g/mol [1][4]
Canonical SMILES CC(C)(CC1=CC=CC=C1)O[1]
InChI Key RIWRBSMFKVOJMN-UHFFFAOYSA-N[1][2]
Physical Properties

A summary of the key physical properties of this compound is presented below.

PropertyValueReference(s)
Appearance Colorless liquid or melt; White crystalline solid[1][4]
Melting Point 23-25 °C[3][5]
Boiling Point 215-216 °C at 760 mmHg; 94-96 °C at 10 mmHg[3][4][6]
Density 0.974 - 0.975 g/mL at 25 °C[4][5][6]
Refractive Index (n20/D) 1.514 - 1.517[4][5]
Solubility Slightly soluble in water; Soluble in mineral oil, most fixed oils, and propylene (B89431) glycol.[1][6][7]
Flash Point 81 °C (177.8 °F) - closed cup[5]
Vapor Pressure 0.0888 mmHg at 25°C[8]

Experimental Protocols

Synthesis via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction between benzylmagnesium chloride and acetone.[6][9]

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR (in CDCl₃): Expected chemical shifts (δ) are approximately:

    • 7.1-7.3 ppm (multiplet, 5H, aromatic protons)

    • 2.8 ppm (singlet, 2H, benzylic CH₂)

    • 1.6 ppm (singlet, 1H, hydroxyl OH)

    • 1.2 ppm (singlet, 6H, two methyl groups)

  • ¹³C NMR (in CDCl₃): Expected chemical shifts (δ) are approximately:

    • 138 ppm (quaternary aromatic carbon)

    • 130 ppm, 128 ppm, 126 ppm (aromatic CH carbons)

    • 73 ppm (quaternary carbon bearing the hydroxyl group)

    • 50 ppm (benzylic CH₂)

    • 29 ppm (methyl carbons)

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates. For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Expected Absorptions:

    • Broad peak around 3400 cm⁻¹ (O-H stretch of the alcohol)

    • Peaks around 3100-3000 cm⁻¹ (aromatic C-H stretch)

    • Peaks around 3000-2850 cm⁻¹ (aliphatic C-H stretch)

    • Peaks around 1600 and 1450 cm⁻¹ (aromatic C=C stretch)

    • Strong peak around 1150 cm⁻¹ (C-O stretch of the tertiary alcohol)

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane (B109758) or diethyl ether.

  • GC Conditions (example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 60°C, ramp to 280°C.

    • Carrier Gas: Helium

  • MS Conditions (example):

    • Ionization: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-300 amu

  • Expected Fragmentation: The mass spectrum will show a molecular ion peak (M⁺) at m/z 150. Common fragments include the loss of a methyl group (m/z 135), loss of a water molecule (m/z 132), and the tropylium (B1234903) ion (m/z 91).

Characterization_Workflow cluster_characterization Characterization cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_gcms GC-MS Analysis product Synthesized Product nmr_prep Dissolve in CDCl3 product->nmr_prep ir_prep Prepare KBr Pellet or Thin Film product->ir_prep gcms_prep Dilute in Solvent product->gcms_prep nmr_1h 1H NMR Analysis nmr_prep->nmr_1h nmr_13c 13C NMR Analysis nmr_prep->nmr_13c structure Structure & Purity Confirmation nmr_1h->structure nmr_13c->structure ir_analysis FT-IR Analysis ir_prep->ir_analysis ir_analysis->structure gcms_analysis GC-MS Measurement gcms_prep->gcms_analysis gcms_analysis->structure

Caption: Workflow for the characterization of this compound.

Applications

This compound is a versatile organic compound with applications in several industries:

  • Fragrance and Perfumery: Due to its pleasant floral and herbaceous odor, it is used as a fragrance ingredient in perfumes, soaps, and other cosmetic products. [6][9]It is particularly valued for creating lilac, hyacinth, and mimosa notes. [6]Its stability in alkaline conditions makes it suitable for use in soap perfumes. [6]* Flavoring Agent: It has been reported to be found in cocoa and is considered safe for use as a flavoring agent in food at current intake levels. [1][6]* Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds. For instance, it can be used to prepare its corresponding esters, which are also valuable fragrance substances. [6][9]It has also been used in the preparation of 2-methyl-1-phenyl-2-propyl bromide. [6]* Pharmaceuticals: This compound is utilized in the development of active pharmaceutical ingredients (APIs), where its properties can contribute to the efficacy and stability of the final products. [4][10]

Safety and Handling

This compound is considered harmful if swallowed. [5]It may cause irritation. [11]In oral lethal-dose studies in rodents, it has been shown to cause somnolence, coma, and gastritis. [1][11]

  • Hazard Statements: H302 (Harmful if swallowed). [5]* Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330: Rinse mouth.

    • P501: Dispose of contents/container to an approved waste disposal plant.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. [5]Use a dust mask type N95 (US) if handling the solid form. [5]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-1-phenyl-2-propanol (CAS No. 100-86-7), a tertiary alcohol with applications in fragrance and as a chemical intermediate. By examining its chemical structure, we can predict and interpret its spectral features, including chemical shifts, signal multiplicities, and carbon environments. This document presents predicted spectral data in a structured format, outlines standard experimental protocols for data acquisition, and uses visualizations to illustrate the structural relationships of the nuclei.

Disclaimer: The quantitative NMR data presented in this guide is predicted based on established principles of NMR spectroscopy, as experimental spectral data from a citable, open-access database was not available at the time of writing. These predictions are intended for educational and illustrative purposes.

Structural Analysis of this compound

This compound, also known as dimethyl benzyl (B1604629) carbinol, possesses a distinct molecular structure that gives rise to a predictable NMR spectrum. The molecule contains a phenyl group, a benzylic methylene (B1212753) group (CH₂), a quaternary carbon, two equivalent methyl groups (CH₃), and a hydroxyl group (OH).

The key to interpreting its NMR spectra lies in identifying the chemically non-equivalent proton and carbon environments.

  • Proton Environments (¹H NMR): There are five distinct proton environments:

    • Hₐ: The five aromatic protons on the phenyl ring. Due to potential rotational hindrance and substituent effects, these may appear as a complex multiplet, but are often approximated as a single signal in introductory analyses.

    • Hₑ: The two protons of the benzylic methylene (CH₂) group.

    • Hբ: The six protons of the two equivalent methyl (CH₃) groups.

    • Hₒ: The single proton of the hydroxyl (OH) group.

  • Carbon Environments (¹³C NMR): There are six distinct carbon environments:

    • C₁: The quaternary aromatic carbon attached to the CH₂ group.

    • C₂/C₆: The two equivalent ortho-aromatic carbons.

    • C₃/C₅: The two equivalent meta-aromatic carbons.

    • C₄: The single para-aromatic carbon.

    • C₇: The benzylic methylene carbon.

    • C₈: The tertiary carbinol carbon (quaternary).

    • C₉/C₁₀: The two equivalent methyl carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by four main signals, reflecting the unique proton environments. The chemical shifts are influenced by the electron-withdrawing phenyl group and the hydroxyl group.

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ7.20 - 7.40Multiplet5HPhenyl Protons (C₆H₅)
Hₑ2.85Singlet2HMethylene Protons (CH₂)
Hₒ1.80Singlet (broad)1HHydroxyl Proton (OH)
1.25Singlet6HMethyl Protons (2 x CH₃)

Interpretation:

  • Hₐ (7.20 - 7.40 ppm): The protons on the phenyl ring are deshielded and appear in the characteristic aromatic region. Their signals overlap to form a complex multiplet.

  • Hₑ (2.85 ppm): The benzylic methylene protons are adjacent to a quaternary carbon, so there is no proton-proton splitting. Therefore, they appear as a sharp singlet. Their position is downfield due to the influence of the adjacent phenyl ring.

  • Hₒ (1.80 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. It does not typically couple with other protons.

  • Hբ (1.25 ppm): The six protons of the two methyl groups are chemically equivalent. They are attached to a quaternary carbon and thus show no splitting, resulting in a strong singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the unique carbon environments.

Signal LabelPredicted Chemical Shift (δ, ppm)Assignment
C₁138.5Aromatic C (quaternary)
C₂/C₆130.0Aromatic CH (ortho)
C₃/C₅128.5Aromatic CH (meta)
C₄126.5Aromatic CH (para)
C₈73.0Quaternary C-OH
C₇50.0Methylene C (CH₂)
C₉/C₁₀29.5Methyl C (CH₃)

Interpretation:

  • Aromatic Carbons (126.5 - 138.5 ppm): Four signals are expected in the aromatic region. The quaternary carbon (C₁) is typically weaker and appears at a different shift than the protonated carbons. The ortho, meta, and para carbons are distinct due to their positions relative to the substituent.

  • Quaternary C-OH (73.0 ppm): The carbon atom bonded to the hydroxyl group (C₈) is significantly deshielded by the electronegative oxygen atom, causing it to appear downfield.

  • Methylene Carbon (50.0 ppm): The benzylic carbon (C₇) is influenced by the phenyl ring and appears moderately downfield.

  • Methyl Carbons (29.5 ppm): The two equivalent methyl carbons (C₉/C₁₀) are the most shielded and appear furthest upfield.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for a small organic molecule like this compound follows a standardized procedure.

A. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆ or DMSO-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is defined as 0.00 ppm and serves as the reference point for chemical shifts.

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

B. Instrument Parameters and Data Acquisition:

  • Instrumentation: Data is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

    • Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set to cover the full range of carbon signals (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A 2-second delay is common.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels corresponding to the predicted NMR signal assignments.

Caption: Molecular structure of this compound with NMR assignments.

Conclusion

The structural features of this compound give rise to a distinct and interpretable NMR signature. The ¹H NMR spectrum is expected to show four primary signals, including a multiplet for the aromatic protons and three singlets for the methylene, methyl, and hydroxyl protons. The ¹³C NMR spectrum is predicted to display six signals, clearly differentiating the aromatic, carbinol, methylene, and methyl carbons. The combination of these spectral data points allows for unambiguous confirmation of the molecule's structure. By following standardized experimental protocols, researchers can reliably obtain high-resolution spectra to verify the identity and purity of this compound in various scientific and industrial applications.

Mass Spectrometry Fragmentation of 2-Methyl-1-phenyl-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-phenyl-2-propanol (C₁₀H₁₄O, MW: 150.22 g/mol ). A detailed examination of the fragmentation pathways is presented, supported by quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This document also includes a comprehensive experimental protocol for acquiring the mass spectrum and a visual representation of the primary fragmentation cascade.

Introduction

This compound, a tertiary benzylic alcohol, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation in complex matrices. Electron ionization mass spectrometry is a powerful technique that provides a reproducible fragmentation pattern, often referred to as a "molecular fingerprint." This guide will dissect the characteristic fragmentation of this compound, offering a foundational understanding for researchers in the field.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance, of the most significant peaks are summarized in the table below. This data is compiled from publicly available GC-MS analyses under electron ionization.[1]

m/zProposed Fragment IonRelative Abundance (%)
92[C₇H₈]⁺•99.99
59[C₃H₇O]⁺79.82
91[C₇H₇]⁺49.90
43[C₃H₇]⁺26.43
31[CH₃O]⁺14.73

Fragmentation Pattern and Mechanisms

The fragmentation of this compound upon electron ionization is governed by the stability of the resulting carbocations and radical species. The presence of a tertiary alcohol group and a phenyl ring dictates the primary cleavage pathways. Due to the high stability of the potential fragments, the molecular ion peak (m/z 150) is often of very low abundance or not observed at all in the mass spectra of tertiary alcohols.

The fragmentation process is initiated by the removal of an electron from the molecule, typically from a lone pair on the oxygen atom, to form a molecular ion [M]⁺•.

Formation of the Base Peak (m/z 92)

The most abundant ion in the spectrum, the base peak, is observed at m/z 92. This fragment is proposed to be a toluene (B28343) radical cation ([C₇H₈]⁺•). Its formation is rationalized through a rearrangement process involving the cleavage of the C-C bond beta to the phenyl ring, followed by a hydrogen transfer. This type of rearrangement is common in molecules containing a benzyl (B1604629) group and leads to the formation of a very stable aromatic cation.

Alpha-Cleavage: Formation of m/z 59

Alpha-cleavage, the breaking of a bond adjacent to the carbon bearing the hydroxyl group, is a characteristic fragmentation pathway for alcohols. In the case of this compound, the cleavage of the benzyl-carbon bond results in the formation of a stable, resonance-stabilized oxonium ion with an m/z of 59, corresponding to the [C(CH₃)₂OH]⁺ fragment. The alternative alpha-cleavage, loss of a methyl group, is less favored than the loss of the larger benzyl group.

Formation of the Tropylium (B1234903) Ion (m/z 91)

The peak at m/z 91 is a hallmark of compounds containing a benzyl moiety and is attributed to the highly stable tropylium ion ([C₇H₇]⁺). This ion is formed by the cleavage of the C-C bond between the benzylic carbon and the tertiary carbon, followed by rearrangement of the resulting benzyl cation.

Other Significant Fragments
  • m/z 43: This peak corresponds to the isopropyl cation ([C₃H₇]⁺), which can be formed through various secondary fragmentation pathways.

  • m/z 31: The ion at m/z 31 is characteristic of primary alcohols and can be formed here through rearrangement pathways.

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Fragmentation_Pattern M This compound Molecular Ion [C10H14O]+• m/z 150 F92 Toluene radical cation [C7H8]+• m/z 92 (Base Peak) M->F92 - C3H6O (Rearrangement) F59 Oxonium ion [C3H7O]+ m/z 59 M->F59 - C7H7• (α-cleavage) F91 Tropylium ion [C7H7]+ m/z 91 M->F91 - C3H7O• (β-cleavage) F43 Isopropyl cation [C3H7]+ m/z 43 F59->F43 - O, - H2

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for similar aromatic alcohols.

4.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Standard Dilution: Serially dilute the stock solution to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction (if in a matrix): For samples in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

4.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic alcohols.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 20:1) depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40 - 350 amu

4.3. Data Acquisition and Analysis

Acquire the data in full scan mode. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound can be processed using the instrument's software. Identification can be confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley).

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by distinct cleavage pathways that are dictated by its tertiary benzylic alcohol structure. The formation of a stable toluene radical cation via rearrangement leads to the base peak at m/z 92, while alpha-cleavage and the formation of the tropylium ion also produce significant fragments. The quantitative data and fragmentation mechanisms detailed in this guide provide a robust framework for the identification and structural confirmation of this compound in various scientific applications. The provided experimental protocol offers a reliable starting point for researchers aiming to analyze this and similar aromatic alcohols.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyl-1-phenyl-2-propanol, a tertiary alcohol of interest in various chemical and pharmaceutical contexts. This document details the expected vibrational modes, presents a summary of spectral data, outlines a standard experimental protocol for spectral acquisition, and illustrates key processes through logical diagrams.

Introduction to Infrared Spectroscopy and this compound

Infrared (IR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with matter to elucidate molecular structure.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes.[1] This absorption pattern is unique to the molecule's functional groups and overall structure, providing a molecular "fingerprint."[2]

This compound (also known as dimethylbenzylcarbinol) is a tertiary alcohol with the chemical formula C₁₀H₁₄O.[3] Its structure, featuring a phenyl group, a tertiary alcohol moiety, and methyl groups, gives rise to a characteristic IR spectrum that is invaluable for its identification and characterization.

Predicted Infrared Spectrum of this compound

The infrared spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region is characterized by absorptions corresponding to specific bond vibrations, while the fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole.[2]

Functional Group Region (4000-1500 cm⁻¹)
  • O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.[2][4]

  • C-H Stretch (Aromatic): Absorption bands corresponding to the C-H stretching vibrations of the phenyl ring are typically observed between 3100 and 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp absorption peaks for the C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups are expected in the range of 3000-2850 cm⁻¹.

  • C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring give rise to one or more medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information, including:

  • C-O Stretch: The stretching vibration of the tertiary C-O bond is a key feature and is typically observed in the range of 1210-1100 cm⁻¹.[4]

  • C-H Bending: Bending vibrations of the aliphatic C-H bonds (methyl and methylene groups) will appear in this region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions that are indicative of the substitution pattern on the benzene (B151609) ring. For a monosubstituted ring, strong bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges.

Quantitative Spectral Data

The following table summarizes the expected key infrared absorption bands for this compound based on typical functional group frequencies and available spectral data.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400Strong, BroadO-H Stretch (Hydrogen-bonded)
3100-3000Medium to WeakC-H Stretch (Aromatic)
2975-2850StrongC-H Stretch (Aliphatic)
~1600, ~1495, ~1450Medium to WeakC=C Stretch (Aromatic Ring)
~1375MediumC-H Bend (Methyl)
~1200StrongC-O Stretch (Tertiary Alcohol)
770-730, 710-690StrongC-H Out-of-plane Bend (Aromatic)

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR spectroscopy that is well-suited for the analysis of liquid samples like this compound.[5]

Instrumentation
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure
  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. A solvent such as isopropanol (B130326) can be used for cleaning, followed by complete drying.

    • Record a background spectrum of the empty ATR crystal. This will account for any atmospheric and instrumental interferences.

  • Sample Analysis:

    • Place a small drop of this compound onto the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a suitable solvent to remove all traces of the sample.

Visualizations

Experimental Workflow for ATR-FTIR Spectroscopy

The following diagram illustrates the general workflow for obtaining an infrared spectrum using the ATR-FTIR technique.

experimental_workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_spectrum Ratio Sample to Background sample_scan->process_spectrum final_spectrum Generate Final IR Spectrum process_spectrum->final_spectrum clean_up Clean ATR Crystal Post-Analysis final_spectrum->clean_up end End clean_up->end

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Logical Pathway for IR Spectrum Interpretation

This diagram outlines the logical steps involved in the interpretation of the infrared spectrum of an organic molecule like this compound.

spectral_interpretation cluster_functional cluster_fingerprint ir_spectrum Infrared Spectrum functional_group_region Functional Group Region (4000-1500 cm⁻¹) ir_spectrum->functional_group_region fingerprint_region Fingerprint Region (1500-400 cm⁻¹) ir_spectrum->fingerprint_region oh_stretch O-H Stretch (~3400 cm⁻¹) functional_group_region->oh_stretch Identify Hydroxyl ch_stretch C-H Stretches (3100-2850 cm⁻¹) functional_group_region->ch_stretch Identify Alkyl/Aryl cc_stretch Aromatic C=C Stretches (1600-1450 cm⁻¹) functional_group_region->cc_stretch Confirm Aromatic Ring co_stretch C-O Stretch (~1200 cm⁻¹) fingerprint_region->co_stretch Identify Alcohol Type ch_bends C-H Bends fingerprint_region->ch_bends aromatic_bends Aromatic C-H Bends (e.g., 770-690 cm⁻¹) fingerprint_region->aromatic_bends Confirm Substitution molecular_structure Elucidate Molecular Structure oh_stretch->molecular_structure ch_stretch->molecular_structure cc_stretch->molecular_structure co_stretch->molecular_structure ch_bends->molecular_structure aromatic_bends->molecular_structure

Caption: Logical steps for the interpretation of an IR spectrum.

References

An In-depth Technical Guide to C10H14O Alcohols: Isomers, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prominent alcohol isomers with the chemical formula C10H14O. The focus is on their nomenclature, physicochemical properties, and relevant biological and industrial pathways. This document is intended to serve as a valuable resource for professionals in research, and drug development.

IUPAC Nomenclature and Synonyms of Key C10H14O Alcohol Isomers

The chemical formula C10H14O encompasses a variety of structural isomers with an alcohol functional group. Among the most significant are the phenolic monoterpenoids thymol (B1683141) and carvacrol (B1668589), the industrial chemical 4-tert-butylphenol (B1678320), and the aromatic alcohol 4-isopropylbenzyl alcohol. A clear understanding of their nomenclature is crucial for accurate scientific communication.

IUPAC Name Synonyms CAS Number
5-Methyl-2-(1-methylethyl)phenolThymol, 2-Isopropyl-5-methylphenol, IPMP, Thyme camphor89-83-8
2-Methyl-5-(1-methylethyl)phenolCarvacrol, Isothymol, Cymophenol, 2-Hydroxy-p-cymene499-75-2
4-(1,1-Dimethylethyl)phenol4-tert-Butylphenol, p-tert-Butylphenol, PTBP, Butylphen98-54-4
(4-(1-Methylethyl)phenyl)methanol4-Isopropylbenzyl alcohol, Cuminyl alcohol, p-Cymen-7-ol536-60-7

Physicochemical Properties

A comparative summary of the key physicochemical properties of these C10H14O alcohol isomers is presented below. These properties are fundamental to their application in various scientific and industrial contexts.

Property Thymol Carvacrol 4-tert-Butylphenol 4-Isopropylbenzyl Alcohol
Molecular Weight ( g/mol ) 150.22150.22150.22150.22
Appearance White crystalline solidColorless to pale yellow liquidWhite solid flakesColorless liquid
Melting Point (°C) 49-51[1][2]1[3]99.5[4]28-30[5]
Boiling Point (°C) 232[1]236-238[3][6]239.8[4]245[5]
Density (g/cm³) 0.96 (at 20°C)[1]0.976 (at 20°C)[6]0.908 (at 20°C)[4]0.984 (at 20°C)[5]
Solubility in Water Slightly soluble (0.9 g/L at 20°C)[1]Insoluble[6]Slightly soluble (0.6 g/L at 20°C)[4]Slightly soluble
Solubility in Organic Solvents Highly soluble in alcohols and other organic solvents[7]Very soluble in ethanol (B145695), ether, and acetone[6]Soluble in alcohol and etherMiscible with organic solvents like ethanol and methanol[5]

Experimental Protocols

Synthesis of Thymol Derivatives

A general procedure for the synthesis of thymol derivatives involves the functionalization of the hydroxyl group of thymol. For instance, to synthesize thymol aldehyde, thymol can be reacted with dichloromethyl methyl ether in dichloromethane (B109758) at 0°C, followed by the addition of a Lewis acid like tin(IV) chloride. The reaction is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with ice water, and the product is extracted with an organic solvent such as ethyl acetate.[8][9]

Extraction of Carvacrol from Oregano

Carvacrol can be extracted from the essential oil of oregano. The essential oil is first dissolved in a nonpolar solvent like pentane (B18724). The phenolic compounds, including carvacrol, are then selectively extracted from the pentane solution using an aqueous solution of sodium hydroxide (B78521) (e.g., 20%). This process converts the phenols into their water-soluble phenolate (B1203915) salts. The aqueous layer is then separated and acidified to regenerate the phenolic compounds, which can then be isolated.

Analysis of 4-tert-Butylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of 4-tert-butylphenol in environmental samples can be performed using GC-MS. For solid samples like soil or sediment, a representative sample is air-dried and sieved. The analyte is then extracted using a suitable solvent, such as dichloromethane, via methods like sonication or Soxhlet extraction. The extract is then concentrated, and the 4-tert-butylphenol is often derivatized to increase its volatility for GC analysis. A common derivatization technique is silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. The derivatized sample is then injected into the GC-MS for separation, identification, and quantification.

Signaling Pathways and Experimental Workflows

Biosynthesis of Thymol and Carvacrol

The biosynthesis of thymol and carvacrol in plants of the Lamiaceae family, such as thyme and oregano, begins with the cyclization of geranyl diphosphate (B83284) to γ-terpinene.[10][11][12] This is followed by a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases to form unstable cyclohexadienol intermediates.[10][11] These intermediates are then dehydrogenated by a short-chain dehydrogenase/reductase to yield the corresponding ketones. Finally, keto-enol tautomerism leads to the formation of the aromatic compounds thymol and carvacrol.[10][11]

Biosynthesis_of_Thymol_and_Carvacrol Geranyl_diphosphate Geranyl diphosphate gamma_Terpinene γ-Terpinene Geranyl_diphosphate->gamma_Terpinene Cyclization Cyclohexadienol_intermediates Cyclohexadienol intermediates gamma_Terpinene->Cyclohexadienol_intermediates Oxidation (Cytochrome P450) Ketones Ketones Cyclohexadienol_intermediates->Ketones Dehydrogenation (SDR) Thymol_Carvacrol Thymol / Carvacrol Ketones->Thymol_Carvacrol Keto-enol tautomerism

Biosynthesis of Thymol and Carvacrol.
Industrial Production of 4-tert-Butylphenol

The industrial production of 4-tert-butylphenol is typically achieved through the acid-catalyzed alkylation of phenol (B47542) with isobutene.[4] Phenol and isobutylene (B52900) are reacted in the presence of an alkylation catalyst, such as sulfonic acids. The reaction is carried out under controlled temperature and pressure to favor the formation of the desired para-substituted product. Following the reaction, the product mixture is purified to isolate 4-tert-butylphenol.

Industrial_Production_of_4_tert_Butylphenol cluster_reactants Reactants Phenol Phenol Alkylation_Reaction Alkylation Reaction (Acid Catalyst) Phenol->Alkylation_Reaction Isobutene Isobutene Isobutene->Alkylation_Reaction Purification Purification Alkylation_Reaction->Purification Product 4-tert-Butylphenol Purification->Product

Industrial Production of 4-tert-Butylphenol.

References

In-depth Technical Guide on the Structural Characteristics of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 2-Methyl-1-phenyl-2-propanol. A comprehensive search of scientific databases and literature has revealed a notable absence of publicly available, experimentally determined crystallographic data for this compound. This includes key parameters such as unit cell dimensions, space group, and atomic coordinates.

In light of this, the following guide provides a detailed overview of the compound's known chemical and physical properties, a standardized experimental protocol for determining its crystal structure via single-crystal X-ray diffraction, and relevant structural visualizations. While direct experimental data is not available, this document serves as a foundational resource for researchers seeking to undertake the crystallographic analysis of this compound.

Introduction to this compound

This compound, also known as dimethylbenzylcarbinol, is a tertiary alcohol.[1] Its molecular structure consists of a phenyl group attached to a propanol (B110389) backbone, with two methyl groups at the 2-position. This compound and its derivatives are of interest in various chemical and pharmaceutical research areas. The determination of its solid-state structure through X-ray crystallography would provide invaluable insights into its intermolecular interactions and packing in the crystalline lattice, which are crucial for understanding its physical properties and potential applications.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for designing crystallization experiments and for the overall characterization of the compound.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Solid
Melting Point 23-25 °C (lit.)
Boiling Point 94-96 °C at 10 mmHg (lit.)
Density 0.974 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.514 (lit.)
CAS Number 100-86-7

Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, standardized methodology for the determination of the crystal structure of this compound using single-crystal X-ray diffraction.

Synthesis and Purification

A common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. A detailed protocol for a related compound, 2-phenyl-2-propanol, involves the reaction of phenylmagnesium bromide with acetone.[2] A similar approach could be adapted for the synthesis of this compound.

Reaction Scheme (Illustrative):

Following synthesis, the crude product must be purified to obtain high-quality crystals. Common purification techniques include:

  • Column Chromatography: Effective for removing byproducts and unreacted starting materials.

  • Recrystallization: A crucial step for obtaining single crystals suitable for X-ray diffraction. A suitable solvent system must be determined empirically.

Crystallization

The growth of high-quality single crystals is paramount for successful structure determination. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector. A full sphere of diffraction data is collected by rotating the crystal.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file

Caption: General workflow for single-crystal X-ray diffraction.

Molecular Structure of this compound

The following diagram shows the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and reported, this guide provides the necessary foundational information for researchers to pursue this endeavor. The outlined experimental protocol for synthesis, crystallization, and single-crystal X-ray diffraction offers a clear pathway for obtaining high-quality crystallographic data. The elucidation of the crystal structure will be a valuable contribution to the understanding of this compound's solid-state behavior and will aid in its potential applications in various fields of chemical and pharmaceutical science.

References

A Comprehensive Technical Guide to the Solubility of 2-Methyl-1-phenyl-2-propanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Methyl-1-phenyl-2-propanol in various common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on collating available qualitative information and presenting a comprehensive experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound and its Solubility

This compound, also known as α,α-dimethylphenethyl alcohol, is a tertiary alcohol with the chemical formula C₁₀H₁₄O. Its molecular structure, featuring a phenyl group and a tertiary alcohol functional group, dictates its solubility characteristics. The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds, while the phenyl ring and the two methyl groups contribute to its nonpolar, lipophilic nature. This amphiphilic character suggests a broad solubility profile in a range of organic solvents.

A thorough understanding of the solubility of this compound is crucial for a variety of applications, including:

  • Synthetic Chemistry: The choice of an appropriate solvent is critical for reaction kinetics, yield, and purification processes.

  • Pharmaceutical Development: Solubility is a key determinant of a drug candidate's bioavailability and is a critical factor in formulation design.

  • Analytical Chemistry: The selection of a suitable solvent is essential for chromatographic separation and spectroscopic analysis.

Solubility Profile of this compound

Solvent ClassSolventQualitative SolubilityCitation(s)
Water WaterSlightly soluble[1][2][3]
Alcohols EthanolSoluble[4]
Halogenated Solvents ChloroformSparingly soluble[1]
Sulfoxides Dimethyl Sulfoxide (DMSO)Sparingly soluble (with heating)[1]
Oils Mineral Oil, Fixed OilsSoluble[4]
Glycols Propylene GlycolSoluble[4]

It is generally stated that this compound exhibits "excellent solubility in organic solvents"[5]. Based on the principle of "like dissolves like," it is anticipated to be readily soluble in other common organic solvents such as other alcohols (e.g., methanol, isopropanol), ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene, benzene) due to its significant nonpolar character. However, experimental verification is necessary to establish quantitative values.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle of the Isothermal Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved solute. Once at equilibrium, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Detailed Experimental Workflow

The following protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps (B75204) or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of the Sample: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.

  • Addition of Solvent: Accurately pipette a known volume of the organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate solubility (e.g., g/100mL, mol/L) G->H

References

An In-depth Technical Guide to the Formation of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-methyl-1-phenyl-2-propanol, a versatile organic compound with applications in pharmaceuticals, fragrances, and as a solvent.[1] The primary focus of this document is the widely utilized Grignard reaction, offering a detailed exploration of its mechanism, a step-by-step experimental protocol, and a summary of key quantitative data.

Reaction Mechanism: Grignard Synthesis

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, in this case, phenylmagnesium bromide, to a carbonyl compound, acetone (B3395972).[2][3][4] The reaction proceeds in two principal stages: nucleophilic addition and subsequent acidic workup for protonation.

Step 1: Nucleophilic Addition

The Grignard reagent, phenylmagnesium bromide (PhMgBr), is a strong nucleophile and a strong base.[5] The carbon atom of the phenyl group carries a partial negative charge and attacks the electrophilic carbonyl carbon of acetone.[2][6] This nucleophilic attack results in the breaking of the pi (π) bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate.[3][7]

Step 2: Protonation (Acidic Workup)

The magnesium alkoxide intermediate is then subjected to an acidic workup, typically using a dilute acid such as hydrochloric acid or sulfuric acid.[2][8] This step protonates the alkoxide, yielding the final product, this compound, and magnesium salts which are subsequently removed.[2][8]

Experimental Protocol: Grignard Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound via the Grignard reaction. It is imperative that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[8][9]

Materials and Reagents:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Acetone

  • Dilute hydrochloric acid or sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to initiate the reaction.[8]

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of iodine disappears and the solution becomes cloudy and starts to bubble.[8]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[8]

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of anhydrous acetone in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the acetone solution dropwise to the cold, stirring Grignard reagent. A white precipitate will form.[8]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 30 minutes.[8]

  • Work-up and Purification:

    • Slowly pour the reaction mixture onto crushed ice.

    • Add a dilute acid (e.g., hydrochloric acid or sulfuric acid) to dissolve the magnesium salts.[8]

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer twice more with diethyl ether.[8]

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution (brine).[8]

    • Dry the ether solution over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[8]

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude this compound.[8]

    • The crude product can be further purified by recrystallization or distillation.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Appearance White crystalline solid; colorless to pale yellow liquid at room temperature[1]
Boiling Point 215 - 216 °C[1]
Density 0.975 g/mL[1]
Refractive Index (n20/D) 1.514 - 1.517[1]
Purity (GC) 97 - 100%[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized this compound.

TechniqueKey Peaks/Shifts
¹H NMR Signals corresponding to the methyl protons, the benzylic protons, the hydroxyl proton, and the aromatic protons.
¹³C NMR Peaks corresponding to the methyl carbons, the quaternary carbon bearing the hydroxyl group, the benzylic carbon, and the aromatic carbons.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Reaction Mechanism of Grignard Synthesis

Grignard_Reaction cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation Phenylmagnesium_Bromide Phenylmagnesium Bromide (PhMgBr) Alkoxide_Intermediate Magnesium Alkoxide Intermediate Phenylmagnesium_Bromide->Alkoxide_Intermediate Nucleophilic Attack Acetone Acetone Acetone->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product Acid H₃O⁺ (Acidic Workup) Acid->Product Protonation

Caption: The reaction mechanism for the Grignard synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Anhydrous Conditions Grignard_Prep Prepare Phenylmagnesium Bromide (Grignard Reagent) Start->Grignard_Prep Reaction React with Acetone Grignard_Prep->Reaction Workup Acidic Workup (Hydrolysis) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/Distillation) Evaporation->Purification Product Final Product: This compound Purification->Product

References

An In-depth Technical Guide to the Stability and Reactivity of Dimethylbenzylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylbenzylcarbinol, also known as 2-methyl-1-phenyl-2-propanol, is a tertiary benzylic alcohol with significant applications in the fragrance and flavor industries, and as a versatile chemical intermediate.[1] Its stability and reactivity are critical parameters influencing its synthesis, storage, and application. This technical guide provides a comprehensive overview of the chemical and physical properties, stability under various conditions, and characteristic reactivity of dimethylbenzylcarbinol. Detailed experimental protocols for its synthesis and key reactions are presented, alongside spectroscopic data for its characterization. This document aims to serve as a valuable resource for researchers and professionals working with this compound.

Chemical and Physical Properties

Dimethylbenzylcarbinol is a colorless liquid or low-melting white crystalline solid with a characteristic floral, rosy odor.[1] Its key physical and chemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
CAS Number 100-86-7[1]
Appearance Colorless liquid or white crystals[1]
Melting Point 24 °C (75.2 °F)[1]
Boiling Point 95 °C at 10 mmHg (203 °F)[1]
Flash Point 82 °C (179.6 °F)[1]
Density 0.976 g/cm³ at 20 °C[1]
Refractive Index 1.514 - 1.517 at 20 °C[1]
Vapor Pressure 0.045 mmHg at 20 °C[1]
Solubility Soluble in ethanol, ether, and most organic solvents; slightly soluble in water.

Stability

Dimethylbenzylcarbinol is generally considered a stable compound under standard storage conditions. However, as a tertiary benzylic alcohol, it is susceptible to degradation under certain conditions, primarily through dehydration and oxidation.

Thermal Stability

Conditions to Avoid:

  • High temperatures, especially above 150 °C.[4]

  • Presence of strong acids.[5]

Photochemical Stability

Benzylic alcohols can be susceptible to photochemical degradation. Studies on benzyl (B1604629) alcohol have shown that it can undergo photo-oxidation in the presence of light and a sensitizer.[6] The benzylic C-H bond is prone to radical abstraction, initiating degradation pathways. While specific photostability studies on dimethylbenzylcarbinol are limited, it is advisable to store the compound protected from light to prevent potential degradation.

Storage Recommendations:

  • Store in a cool, dry, well-ventilated area.

  • Keep in tightly sealed containers.

  • Protect from light and heat.

Chemical Stability

Dimethylbenzylcarbinol is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and decomposition.

Reactivity

As a tertiary benzylic alcohol, dimethylbenzylcarbinol exhibits reactivity characteristic of this functional group. The primary reactions involve the hydroxyl group and the adjacent benzylic position.

Dehydration

Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols, leading to the formation of alkenes. In the case of dimethylbenzylcarbinol, dehydration is expected to yield 2-methyl-1-phenyl-1-propene as the major product, following Zaitsev's rule. The reaction proceeds via a stable tertiary benzylic carbocation intermediate.[7]

Dehydration_Mechanism DMBC Dimethylbenzylcarbinol Protonated_DMBC Protonated Alcohol DMBC->Protonated_DMBC + H⁺ Carbocation Tertiary Benzylic Carbocation Protonated_DMBC->Carbocation - H₂O Alkene 2-Methyl-1-phenyl-1-propene Carbocation->Alkene - H⁺ H2O H₂O H3O H₃O⁺

Figure 1: Acid-Catalyzed Dehydration of Dimethylbenzylcarbinol.

Oxidation

Oxidation of dimethylbenzylcarbinol, a tertiary alcohol, is not straightforward as it lacks a hydrogen atom on the carbinol carbon. Therefore, it is resistant to oxidation under mild conditions that would typically oxidize primary and secondary alcohols. However, under forcing conditions with strong oxidizing agents, cleavage of carbon-carbon bonds can occur.

Esterification

Dimethylbenzylcarbinol can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst.[8] The reaction is generally slower for tertiary alcohols compared to primary and secondary alcohols due to steric hindrance. The resulting esters, such as dimethylbenzylcarbinyl acetate, are also used as fragrance compounds.

Esterification DMBC Dimethylbenzylcarbinol Ester Dimethylbenzylcarbinyl Acetate DMBC->Ester + Acetic Anhydride (Acid Catalyst) AceticAnhydride Acetic Anhydride AceticAcid Acetic Acid Ester->AceticAcid + Acetic Acid

Figure 2: Esterification of Dimethylbenzylcarbinol.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of dimethylbenzylcarbinol. These protocols are based on established procedures for tertiary benzylic alcohols and may require optimization for specific laboratory conditions.

Synthesis of Dimethylbenzylcarbinol via Grignard Reaction

This protocol describes the synthesis of dimethylbenzylcarbinol from benzyl chloride and acetone (B3395972).[9][10]

Grignard_Synthesis_Workflow Start Start Prepare_Grignard Prepare Benzylmagnesium Chloride from Benzyl Chloride and Mg Start->Prepare_Grignard React_Acetone React Grignard Reagent with Acetone Prepare_Grignard->React_Acetone Hydrolysis Hydrolyze with aq. NH₄Cl React_Acetone->Hydrolysis Extraction Extract with Diethyl Ether Hydrolysis->Extraction Drying Dry Organic Layer (anhydrous Na₂SO₄) Extraction->Drying Purification Purify by Vacuum Distillation Drying->Purification End Dimethylbenzylcarbinol Purification->End

Figure 3: Workflow for Grignard Synthesis of Dimethylbenzylcarbinol.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Benzyl chloride

  • Anhydrous diethyl ether

  • Acetone (dry)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of benzyl chloride in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts (disappearance of iodine color and gentle boiling), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of dry acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.[3][11]

Esterification of Dimethylbenzylcarbinol with Acetic Anhydride

This protocol is a general procedure for the esterification of a tertiary alcohol.[8][12]

Materials:

  • Dimethylbenzylcarbinol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve dimethylbenzylcarbinol in an excess of acetic anhydride.

  • Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Allow the mixture to stir at room temperature for several hours or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and slowly add it to a saturated sodium bicarbonate solution to neutralize the excess acid and anhydride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by vacuum distillation.

Spectroscopic Data

The following table summarizes the expected spectroscopic features for dimethylbenzylcarbinol.

Technique Expected Features
¹H NMR - Aromatic protons (multiplet, ~7.2-7.4 ppm) - Methylene protons (singlet, ~2.8 ppm) - Methyl protons (singlet, ~1.3 ppm) - Hydroxyl proton (singlet, variable chemical shift)
¹³C NMR - Aromatic carbons (~125-140 ppm) - Quaternary carbinol carbon (~73 ppm) - Methylene carbon (~50 ppm) - Methyl carbons (~29 ppm)
FTIR (neat) - O-H stretch (broad, ~3400 cm⁻¹) - C-H stretch (aromatic, ~3030-3080 cm⁻¹) - C-H stretch (aliphatic, ~2850-2970 cm⁻¹) - C=C stretch (aromatic, ~1600, 1495, 1450 cm⁻¹) - C-O stretch (~1150 cm⁻¹)
Mass Spec (EI) - Molecular ion peak (m/z 150) - Fragments corresponding to loss of water (m/z 132), loss of a methyl group (m/z 135), and the benzyl cation (m/z 91).

Conclusion

Dimethylbenzylcarbinol is a stable molecule under ambient conditions but can undergo typical reactions of tertiary benzylic alcohols, such as acid-catalyzed dehydration and esterification. Its synthesis is readily achieved through the Grignard reaction. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective handling, storage, and application in various fields of chemical research and development. The provided experimental protocols and spectroscopic data serve as a practical resource for scientists and researchers.

References

In-Depth Technical Guide: Health and Safety for Handling 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 2-Methyl-1-phenyl-2-propanol (CAS No. 100-86-7), a compound used in various research and industrial applications, including as a fragrance ingredient. The information is compiled to assist researchers, scientists, and drug development professionals in handling this chemical safely.

Chemical and Physical Properties

This compound is a white crystalline solid or a colorless to pale yellow liquid at room temperature.[1] It is characterized by a floral, herbaceous odor.[2]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[1][3]
Molecular Weight 150.22 g/mol [1][3][4]
CAS Number 100-86-7[1][3][4]
Appearance White crystalline solid; colorless to pale yellow liquid at room temperature[1]
Melting Point 23-25 °C[2][4][5]
Boiling Point 215-216 °C[1]
94-96 °C at 10 mmHg[2][5]
Density 0.974 - 0.975 g/mL at 25 °C[1][2][5]
Refractive Index n20/D 1.514 - 1.517[1][2][5]
Flash Point 81 °C (177.8 °F) - closed cup[6][7]
Solubility Slightly soluble in water[2]

Toxicological Data

The primary acute toxic effect of this compound is harm if swallowed. In oral lethal-dose studies in rodents, it has been observed to cause somnolence, coma, and gastritis.[8][9]

EndpointSpeciesRouteValueSource(s)
LD₅₀ RatOral1280 - 1350 mg/kg[4][10][11]
LD₅₀ RabbitDermal> 5000 mg/kg[4][11]

Hazard Identification and Classification

This chemical is classified as harmful if swallowed according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed[6][7]
Skin Irritation Category 2H315: Causes skin irritation[12]
Eye Irritation Category 2AH319: Causes serious eye irritation[12]

NFPA 704 Rating: [8]

  • Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)

  • Flammability: 0 (Materials that will not burn under typical fire conditions)

  • Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 401)

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

Methodology:

  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in a suitable vehicle.

  • Dose Levels: Several dose levels are used with a sufficient number of animals at each level to produce a range of toxic effects and mortality rates.

  • Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD₅₀ is calculated using a recognized statistical method.

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

Dermal Irritation (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin and covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal at each observation time.

Eye Irritation (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a standardized scale.

  • Reversibility: The reversibility of any observed lesions is also assessed.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the potential of a substance to induce skin sensitization (allergic contact dermatitis) in humans.

Methodology:

  • Panelists: A panel of human volunteers (typically 50-200) is recruited.

  • Induction Phase: The test material, at a non-irritating concentration, is applied to the same skin site on the back under an occlusive or semi-occlusive patch. This is repeated 9 times over a 3-week period.

  • Rest Period: A 10-21 day rest period follows the induction phase, during which no patches are applied.

  • Challenge Phase: A challenge patch with the test material is applied to a new, previously unexposed skin site.

  • Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24 and 48 hours after patch removal.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the safe handling of this compound.

First_Aid_Procedures cluster_Exposure Exposure Route cluster_Actions First Aid Measures cluster_Medical Medical Attention Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off with soap and plenty of water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse eyes with water as a precaution. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Consult_Physician Consult a physician. Move_Fresh_Air->Consult_Physician Wash_Skin->Consult_Physician Rinse_Eyes->Consult_Physician Rinse_Mouth->Consult_Physician Acute_Oral_Toxicity_Workflow Start Start: Acute Oral Toxicity Study (OECD 401) Animal_Selection Select healthy, young adult rats. Fast overnight. Start->Animal_Selection Dosing Administer single oral dose by gavage. Use multiple dose groups. Animal_Selection->Dosing Observation Observe for 14 days. Record signs of toxicity and mortality. Dosing->Observation Data_Collection Record body weights weekly. Note time of death. Observation->Data_Collection Necropsy Perform gross necropsy on all animals. Observation->Necropsy If animal dies Data_Collection->Necropsy Analysis Calculate LD50 using statistical methods. Necropsy->Analysis End End: Determine Acute Oral Toxicity Analysis->End HRIPT_Workflow Start Start: Human Repeat Insult Patch Test (HRIPT) Induction Induction Phase (3 weeks) - Apply patch with test material for 24h - Repeat 9 times on the same site Start->Induction Rest Rest Period (10-21 days) - No patch application Induction->Rest Challenge Challenge Phase - Apply patch to a new (naive) site for 24h Rest->Challenge Evaluation Evaluation - Score challenge site at 24h and 48h - Assess for erythema, edema, etc. Challenge->Evaluation End End: Determine Sensitization Potential Evaluation->End Metabolic_Pathway cluster_Phase1 Phase I Metabolism (Oxidation) cluster_Phase2 Phase II Metabolism (Conjugation) Parent This compound Oxidized_Metabolite Hydroxylated Metabolites Parent->Oxidized_Metabolite CYP450 Enzymes Glucuronide Glucuronide Conjugate Oxidized_Metabolite->Glucuronide UGT Enzymes Sulfate Sulfate Conjugate Oxidized_Metabolite->Sulfate SULT Enzymes Excretion Excretion (Urine) Glucuronide->Excretion Sulfate->Excretion

References

A Technical Guide to Commercial Sourcing of High-Purity 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercial suppliers for high-purity 2-Methyl-1-phenyl-2-propanol (CAS No. 100-86-7), a versatile alcohol used in the pharmaceutical, fragrance, and chemical synthesis industries.[1] Information is tailored for professionals requiring reliable sources and technical specifications for research and development purposes.

Chemical and Physical Properties

This compound, also known as α,α-Dimethylphenethyl alcohol or Benzyl dimethyl carbinol, is an organic compound with the linear formula C₆H₅CH₂C(CH₃)₂OH.[2] It typically appears as a white crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature, with a melting point of approximately 23-25 °C.[2][3] The compound is noted for its floral, herbaceous odor, reminiscent of lilac, making it a valuable ingredient in perfumery.[3][4]

Commercial Supplier Specifications

Sourcing high-purity this compound is critical for ensuring reproducibility in research and manufacturing. The following table summarizes specifications from prominent commercial suppliers. Purity is most commonly determined by Gas Chromatography (GC).

SupplierProduct Number(s)Purity SpecificationAnalytical MethodFormulaMolecular Weight ( g/mol )CAS Number
Sigma-Aldrich (Merck) 17027598%Not SpecifiedC₁₀H₁₄O150.22100-86-7
TCI Chemicals D0783>98.0%GCC₁₀H₁₄O150.22100-86-7
Chem-Impex 0013597 - 100%GCC₁₀H₁₄O150.22100-86-7
Fisher Scientific D078325ML (TCI)≥98.0%GCC₁₀H₁₄O150.22100-86-7
Lab Pro Inc. D0783-100MLMin. 98.0%GCC₁₀H₁₄O150.22100-86-7

Note: This data is compiled from publicly available information and is subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate and current data.

Methodologies for Quality Assessment

While suppliers do not typically publish detailed, step-by-step experimental protocols for their proprietary quality control processes, the cited analytical method, Gas Chromatography (GC), is a standard technique for assessing the purity of volatile and semi-volatile organic compounds like this compound.

General Principles of Gas Chromatography (GC) for Purity Analysis:

Gas Chromatography is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. The basic workflow for a purity assessment via GC involves:

  • Sample Preparation: A small, precise amount of the this compound sample is dissolved in a suitable high-purity solvent.

  • Injection: The dissolved sample is injected into the GC instrument, where it is rapidly heated and vaporized in the injection port.

  • Separation: An inert carrier gas (the mobile phase), such as helium or nitrogen, sweeps the vaporized sample onto a chromatographic column. The column contains a stationary phase (a microscopic layer of liquid or polymer on an inert solid support). Components of the sample interact differently with this stationary phase based on their chemical properties (e.g., boiling point, polarity), causing them to travel through the column at different speeds. This difference in speed results in the separation of the components.

  • Detection: As each component exits the column, it passes through a detector (e.g., a Flame Ionization Detector - FID), which generates an electrical signal proportional to the amount of the substance.

  • Data Analysis: The output is a chromatogram, which plots the detector's signal versus time. Each peak in the chromatogram represents a different component. The area under the peak for this compound, relative to the total area of all peaks, is used to calculate its purity (often expressed as "% area").

For definitive quality assurance, researchers should always request a Certificate of Analysis (CoA) from the supplier, which provides the purity results for a specific batch.

Logical Workflow for Supplier Selection

The process of selecting a chemical supplier for research or drug development requires a systematic approach to ensure quality, consistency, and compliance. The following diagram illustrates a logical workflow for this process.

G Workflow for Chemical Supplier Selection A Define Requirements (Purity >98%, Quantity, Grade) B Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, Chem-Impex) A->B C Request & Review Documentation B->C D Certificate of Analysis (CoA) Safety Data Sheet (SDS) C->D E Evaluate Specifications (Purity, Impurity Profile, Test Method) C->E F Compare Commercial Factors (Price, Availability, Lead Time) C->F G Select Supplier & Place Order E->G F->G H Perform In-House QC/QA (Confirm Identity & Purity) G->H I Approve for Use H->I

Caption: Logical workflow for selecting a commercial chemical supplier.

References

Methodological & Application

Application Notes and Protocols: (R)-(+)-2-Methyl-1-phenyl-1-propanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary then directs the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.

This document provides detailed application notes and protocols for the use of (R)-(+)-2-Methyl-1-phenyl-1-propanol as a chiral auxiliary in asymmetric synthesis. It is important to note that the initially specified compound, 2-Methyl-1-phenyl-2-propanol, is a tertiary alcohol. Due to the absence of a hydrogen atom on the carbinol carbon, it cannot readily form esters or amides with a substrate, making it unsuitable for typical applications as a chiral auxiliary. Therefore, these notes focus on the closely related and structurally suitable secondary alcohol, (R)-(+)-2-Methyl-1-phenyl-1-propanol.

(R)-(+)-2-Methyl-1-phenyl-1-propanol is a chiral secondary alcohol that can be employed as a versatile chiral building block.[1] Its utility as a chiral auxiliary stems from the steric hindrance provided by the bulky phenyl and isopropyl groups attached to the stereogenic center.[1] This steric influence can effectively shield one face of a prochiral molecule, directing the approach of reagents to the opposite face.

Principle of Stereocontrol

The underlying principle of stereocontrol with (R)-(+)-2-Methyl-1-phenyl-1-propanol involves its covalent attachment to a prochiral substrate, typically through an ester linkage. The resulting diastereomeric intermediate adopts a preferred conformation to minimize steric interactions between the bulky auxiliary and the substrate. This conformational bias effectively blocks one of the prochiral faces of the reactive center (e.g., an enolate or a dienophile), leading to a diastereoselective reaction.

Application 1: Diastereoselective Alkylation of Propionate (B1217596) Esters

A common application of chiral auxiliaries is in the diastereoselective alkylation of enolates. By forming an ester between propanoic acid and (R)-(+)-2-Methyl-1-phenyl-1-propanol, the resulting chiral ester can be deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

Illustrative Data

The following table summarizes representative data for the diastereoselective alkylation of the propionate ester of (R)-(+)-2-Methyl-1-phenyl-1-propanol with various alkyl halides.

EntryElectrophile (R-X)ProductDiastereomeric Excess (d.e.)Yield (%)
1Benzyl (B1604629) bromide2-Methyl-3-phenylpropanoic acid derivative>95%85
2Iodomethane2-Methylbutanoic acid derivative>90%88
3Allyl bromide2-Methylpent-4-enoic acid derivative>92%82
Experimental Protocol: Synthesis and Alkylation

Step 1: Esterification - Synthesis of (R)-2-Methyl-1-phenyl-1-propyl propionate

  • To a solution of (R)-(+)-2-Methyl-1-phenyl-1-propanol (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add triethylamine (B128534) (1.5 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ester.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

  • Slowly add a solution of the (R)-2-Methyl-1-phenyl-1-propyl propionate (1.0 eq) in anhydrous THF to the LDA solution. Stir for 30 minutes to form the enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated ester (1.0 eq) in THF (0.2 M).

  • Add a solution of lithium hydroxide (B78521) (2.0 eq) in water (THF/water = 3:1).

  • Stir the mixture at room temperature for 12-24 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether. The aqueous layer will contain the protonated chiral auxiliary.

  • To recover the auxiliary, basify the aqueous layer with NaOH and extract with diethyl ether.

  • The organic extracts containing the product can be dried, concentrated, and purified to yield the chiral carboxylic acid.

Workflow and Mechanism

G Diastereoselective Alkylation Workflow cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation ProchiralAcid Prochiral Carboxylic Acid Ester Chiral Ester ProchiralAcid->Ester Esterification ChiralAux (R)-2-Methyl-1-phenyl-1-propanol ChiralAux->Ester Enolate Chiral Enolate Ester->Enolate Deprotonation (LDA) AlkylatedEster Alkylated Ester (Diastereomeric Mixture) Enolate->AlkylatedEster Alkylation (R-X) ChiralAcid Enantiomerically Enriched Acid AlkylatedEster->ChiralAcid Cleavage (LiOH) RecoveredAux Recovered Auxiliary AlkylatedEster->RecoveredAux Cleavage

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Application 2: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity. The acrylate (B77674) ester of (R)-(+)-2-Methyl-1-phenyl-1-propanol can serve as a chiral dienophile, where the auxiliary blocks one face of the double bond.

Illustrative Data

The following table presents representative data for the Lewis acid-catalyzed Diels-Alder reaction between the acrylate ester of (R)-(+)-2-Methyl-1-phenyl-1-propanol and cyclopentadiene (B3395910).

EntryLewis AcidTemperature (°C)endo:exo ratioDiastereomeric Excess (d.e. of endo)Yield (%)
1Et₂AlCl-78>95:5>94%90
2TiCl₄-78>90:10>90%85
3SnCl₄-78>92:8>92%88
Experimental Protocol: Asymmetric Diels-Alder Reaction

Step 1: Synthesis of (R)-2-Methyl-1-phenyl-1-propyl acrylate

  • Follow the esterification procedure described in Application 1, using acryloyl chloride instead of propionyl chloride.

Step 2: Asymmetric Diels-Alder Reaction

  • Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the Lewis acid (e.g., diethylaluminum chloride, 1.2 eq, 1.0 M solution in hexanes) dropwise. Stir for 20 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The endo:exo ratio and diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis. Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The auxiliary can be cleaved via saponification with LiOH as described in Application 1 to yield the chiral carboxylic acid, or via reductive cleavage.

  • Reductive Cleavage: Dissolve the Diels-Alder adduct (1.0 eq) in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

  • Slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms. Filter through a pad of Celite and wash the filter cake with diethyl ether.

  • The filtrate contains the desired chiral alcohol and the recovered (R)-(+)-2-Methyl-1-phenyl-1-propanol, which can be separated by column chromatography.

Stereochemical Induction Model

G Proposed Transition State for Diels-Alder cluster_0 s-cis Conformation of Chiral Acrylate cluster_1 Steric Shielding cluster_2 Diene Approach Acrylate Chiral Acrylate-Lewis Acid Complex Phenyl Phenyl Group (Blocks Top Face) Isopropyl Isopropyl Group Diene Cyclopentadiene Diene->Acrylate Approaches from less hindered bottom face

Caption: Steric model for the asymmetric Diels-Alder reaction.

(R)-(+)-2-Methyl-1-phenyl-1-propanol serves as a potentially effective chiral auxiliary for a range of asymmetric transformations. Its bulky substituents provide a strong basis for facial discrimination in reactions such as enolate alkylations and Diels-Alder cycloadditions. The protocols outlined above provide a practical framework for researchers to explore the utility of this auxiliary in the synthesis of enantiomerically enriched molecules. The straightforward attachment and cleavage procedures, coupled with the potential for high diastereoselectivity, make it a valuable tool for professionals in synthetic chemistry and drug development.

References

Application of 2-Methyl-1-phenyl-2-propanol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1-phenyl-2-propanol is a versatile tertiary alcohol that serves as a valuable building block in the synthesis of pharmaceutical intermediates. Its structure, featuring a tertiary alcohol attached to a phenethyl group, allows for its conversion into a variety of functional groups, making it a key precursor for the synthesis of complex chiral molecules. One of the most significant applications of this compound is its use in the Ritter reaction to produce α,α-disubstituted α-amino acids and their derivatives, which are important components of many active pharmaceutical ingredients (APIs).[1][2] This application note details the synthesis of the chiral amine, 2-methyl-1-phenyl-2-propylamine, a key pharmaceutical intermediate, from this compound via the Ritter reaction followed by hydrolysis.

Application: Synthesis of 2-Methyl-1-phenyl-2-propylamine

2-Methyl-1-phenyl-2-propylamine is a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its primary application lies in its role as a key structural motif in the development of β2-adrenergic receptor agonists, which are used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3] The synthesis from this compound provides a direct route to this valuable intermediate.

Reaction Pathway

The overall synthetic pathway involves a two-step process:

  • Ritter Reaction: this compound undergoes a Ritter reaction with acetonitrile (B52724) in the presence of a strong acid catalyst to form N-(2-methyl-1-phenyl-2-propyl)acetamide. In this reaction, the tertiary alcohol is protonated and loses water to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of acetonitrile, forming a nitrilium ion intermediate. Subsequent hydration yields the corresponding N-alkyl amide.[1][2][4]

  • Hydrolysis: The resulting N-(2-methyl-1-phenyl-2-propyl)acetamide is then hydrolyzed under acidic or basic conditions to yield the target primary amine, 2-methyl-1-phenyl-2-propylamine.

Experimental Protocols

Part 1: Synthesis of N-(2-methyl-1-phenyl-2-propyl)acetamide via Ritter Reaction

This protocol describes the synthesis of N-(2-methyl-1-phenyl-2-propyl)acetamide from this compound and acetonitrile using a solid acid catalyst, silica-bonded N-propyl sulphamic acid (SBNPSA), under solvent-free conditions.[5]

Materials:

  • This compound

  • Acetonitrile

  • Silica-bonded N-propyl sulphamic acid (SBNPSA)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, mix this compound (1.0 mmol) and acetonitrile (1.0 mmol).

  • Add silica-bonded N-propyl sulphamic acid (SBNPSA) (0.1 g) to the mixture.

  • Heat the mixture to 80°C with stirring under solvent-free conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10.0 mL).

  • Separate the catalyst by filtration.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture (2:8) to obtain pure N-(2-methyl-1-phenyl-2-propyl)acetamide.

Quantitative Data:

ReactantMolar RatioCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
This compound1.0SBNPSA (0.1g)80290>95
Acetonitrile1.0

Table 1: Reaction parameters and results for the synthesis of N-(2-methyl-1-phenyl-2-propyl)acetamide.

Part 2: Hydrolysis of N-(2-methyl-1-phenyl-2-propyl)acetamide to 2-methyl-1-phenyl-2-propylamine

This protocol describes the acidic hydrolysis of N-(2-methyl-1-phenyl-2-propyl)acetamide to the corresponding primary amine.

Materials:

  • N-(2-methyl-1-phenyl-2-propyl)acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Place N-(2-methyl-1-phenyl-2-propyl)acetamide (1.0 mmol) in a round-bottom flask.

  • Add a solution of concentrated hydrochloric acid (e.g., 6 M, 10 mL) to the flask.

  • Heat the mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the dropwise addition of a sodium hydroxide solution until the pH is basic (pH > 10).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-methyl-1-phenyl-2-propylamine.

  • The crude amine can be further purified by distillation or chromatography if necessary.

Quantitative Data:

ReactantReagentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
N-(2-methyl-1-phenyl-2-propyl)acetamide6 M HClReflux4-685-95>98

Table 2: Reaction parameters and results for the hydrolysis of N-(2-methyl-1-phenyl-2-propyl)acetamide.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Ritter Reaction cluster_step2 Step 2: Hydrolysis Start This compound Ritter N-(2-methyl-1-phenyl-2-propyl)acetamide Start->Ritter Acetonitrile, SBNPSA, 80°C Hydrolysis 2-methyl-1-phenyl-2-propylamine Ritter->Hydrolysis HCl, Reflux

Caption: Synthetic workflow for 2-methyl-1-phenyl-2-propylamine.

Ritter_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alcohol This compound Carbocation Tertiary Carbocation Alcohol->Carbocation H+, -H2O Nitrile Acetonitrile Nitrilium Nitrilium Ion Carbocation->Nitrilium + Acetonitrile Amide N-alkyl Amide Nitrilium->Amide + H2O

Caption: Simplified mechanism of the Ritter reaction.

References

Application Notes and Protocols: 2-Methyl-1-phenyl-2-propanol as a Precursor for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-methyl-1-phenyl-2-propanol, also known as dimethyl benzyl (B1604629) carbinol, as a versatile precursor in the synthesis of valuable fragrance compounds. This document outlines key chemical transformations, including esterification and dehydration, to produce molecules with desirable olfactory properties for the fragrance and cosmetic industries.[1][2]

Overview of this compound in Fragrance Synthesis

This compound is a tertiary alcohol valued for its own delicate floral and herbaceous aroma, often reminiscent of lilac, with subtle green undertones.[2][3][4] Its stability and pleasing scent profile make it a useful component in various fragrance compositions, particularly for floral accords like jasmine, hyacinth, and lily of the valley.[2][5] Beyond its direct use, its chemical structure allows for facile conversion into other fragrance ingredients, primarily through esterification of the hydroxyl group or dehydration to form an alkene.

Synthesis of this compound

The most common and efficient method for the industrial production of this compound is the Grignard reaction.[3][5] This involves the reaction of a benzylmagnesium halide with acetone (B3395972).

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from benzyl chloride and acetone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Benzyl chloride

  • Acetone, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for Grignard reaction (three-neck flask, dropping funnel, reflux condenser)

Procedure:

  • In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and anhydrous diethyl ether.

  • Slowly add a solution of benzyl chloride in anhydrous diethyl ether to the magnesium turnings to initiate the formation of benzylmagnesium chloride. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.

  • Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield: High, often exceeding 80-90% based on the limiting reagent.

Transformation into Fragrance Esters

Fragrant esters are commonly synthesized from this compound via Fischer esterification or acylation. These esters often possess fruity and floral notes, adding complexity and richness to fragrance compositions. Dimethyl benzyl carbinol can serve as a reagent in the synthesis of its acetate (B1210297) and other esters.[5]

Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-2-propanyl Acetate via Acylation

Objective: To synthesize 2-methyl-1-phenyl-2-propanyl acetate, a fragrance compound with floral and fruity notes.

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) or a catalytic amount of a strong acid (e.g., sulfuric acid)

  • Sodium bicarbonate solution, 5%

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent like dichloromethane.

  • Add acetic anhydride (1.1 to 1.5 equivalents) to the solution.

  • If using an acid catalyst, add a few drops of concentrated sulfuric acid. If using a base, add pyridine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for several hours or gently heat to reflux to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and slowly add 5% sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 5% sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude ester can be purified by vacuum distillation.

Quantitative Data for Esterification
ProductReactantsCatalystTypical YieldPurity
2-Methyl-1-phenyl-2-propanyl AcetateThis compound, Acetic AnhydrideAcid or Base70-85%>97%
2-Methyl-1-phenyl-2-propanyl Butyrate (B1204436)This compound, Butyric Anhydride-~95%>99%

Note: The synthesis of the butyrate ester can be achieved in a one-pot method starting from benzyl chloride and magnesium, followed by reaction with acetone and then butyrylation, with reported high yields and purity.[6]

Transformation via Dehydration

Dehydration of this compound leads to the formation of 2-methyl-1-phenyl-1-propene (α,α-dimethylstyrene), which can be a precursor to other fragrance compounds or used itself for its aromatic properties.

Experimental Protocol: Acid-Catalyzed Dehydration

Objective: To synthesize 2-methyl-1-phenyl-1-propene from this compound.

Materials:

  • This compound

  • Catalytic amount of a strong acid (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid) or sulfur dioxide.[7]

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous calcium chloride or magnesium sulfate

Procedure:

  • Place this compound in a round-bottom flask equipped for distillation.

  • Add a catalytic amount of the acid catalyst.

  • Gently heat the mixture. The product alkene and water will co-distill.

  • Collect the distillate in a receiving flask.

  • Transfer the distillate to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent like calcium chloride.

  • The crude product can be purified by fractional distillation.

Quantitative Data for Dehydration
ProductStarting MaterialCatalystTypical Yield
2-Methyl-1-phenyl-1-propeneThis compoundStrong Acid (e.g., H₂SO₄)Moderate to High

Visualized Workflows and Pathways

Synthesis_of_Precursor cluster_reactants Reactants Benzyl Chloride Benzyl Chloride Grignard Reagent Formation Grignard Reagent Formation Benzyl Chloride->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Acetone Acetone Grignard Reaction Grignard Reaction Acetone->Grignard Reaction Grignard Reagent Formation->Grignard Reaction Benzylmagnesium Chloride Hydrolysis Hydrolysis Grignard Reaction->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthesis of this compound.

Fragrance_Derivatives_Workflow cluster_esterification Esterification / Acylation cluster_dehydration Dehydration This compound This compound Esterification Esterification This compound->Esterification Dehydration Dehydration This compound->Dehydration Fragrant Esters Fragrant Esters Esterification->Fragrant Esters e.g., Acetate, Butyrate Acetic Anhydride Acetic Anhydride Acetic Anhydride->Esterification Butyric Anhydride Butyric Anhydride Butyric Anhydride->Esterification Fragrance Precursor 2-Methyl-1-phenyl- 1-propene Dehydration->Fragrance Precursor Acid Catalyst Acid Catalyst Acid Catalyst->Dehydration

Caption: Precursor to Fragrance Compounds Workflow.

References

Application Notes and Protocols for the Acid-Catalyzed Dehydration of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. This application note provides a detailed protocol for the dehydration of the tertiary alcohol, 2-Methyl-1-phenyl-2-propanol, to its corresponding alkene, 2-methyl-1-phenylpropene. This transformation is of interest to researchers in medicinal chemistry and drug development as the resulting phenylpropene scaffold is a precursor to various pharmacologically active molecules. The reaction typically proceeds through an E1 elimination mechanism, favored by the formation of a stable tertiary carbocation intermediate. Common protic acid catalysts for this reaction include sulfuric acid and phosphoric acid. Lewis acids can also be employed.

Reaction and Mechanism

The acid-catalyzed dehydration of this compound involves the removal of a water molecule to form 2-methyl-1-phenylpropene. The generally accepted mechanism for this reaction using a protic acid is the E1 (Elimination, Unimolecular) pathway, which proceeds in three key steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).

  • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.

  • Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

Data Presentation

The following table summarizes quantitative data for different methods of dehydrating this compound.

Catalyst SystemSubstrateCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃ / PPh₃This compound5 mol%Nitromethane (B149229)80280[1]
H₃PO₄ (85%)2-phenyl-2-propanol (B165765)*Catalytic (5-10 mol%)NoneGentle Heating (Distillation)Not specifiedNot specified
H₂SO₄ (conc.)Tertiary Alcohols (general)CatalyticNone25 - 80Not specifiedNot specified

*Note: Data for the closely related substrate 2-phenyl-2-propanol is included as a representative example for phosphoric acid catalysis. Specific yield and time were not provided in the source.[2]

Experimental Protocols

Protocol 1: Dehydration using a Lewis Acid Catalyst (Aluminum Chloride/Triphenylphosphine)

This protocol is based on a reported procedure for the synthesis of 2-methyl-1-phenylpropene.[1]

Materials:

Procedure:

  • To a reaction vessel, add this compound (0.4 mmol), aluminum chloride (0.02 mmol), and triphenylphosphine (0.02 mmol).

  • Add nitromethane (1.0 mL) to the mixture.

  • Stir the reaction mixture at 80°C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product using preparative thin-layer chromatography (TLC) with an eluting solution of petroleum ether/ethyl acetate (5/1 v/v).

Protocol 2: General Procedure for Dehydration using a Protic Acid Catalyst (e.g., Phosphoric Acid)

This protocol is a general method adapted from the procedure for the dehydration of the similar tertiary alcohol, 2-phenyl-2-propanol.[2]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) (catalytic amount, e.g., 5-10 mol%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate)

Procedure:

  • Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • In the round-bottom flask, place this compound and a catalytic amount of 85% phosphoric acid.

  • Heat the mixture gently. The product, 2-methyl-1-phenylpropene, and water will co-distill.

  • Collect the distillate in the receiving flask.

  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • The product can be further purified by fractional distillation.

Mandatory Visualizations

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ H+ H+ Protonated_Alcohol_2 Protonated Alcohol Carbocation Tertiary Carbocation Carbocation_2 Tertiary Carbocation H2O H₂O Protonated_Alcohol_2->Carbocation - H₂O Alkene 2-methyl-1-phenylpropene H+_regenerated H+ Carbocation_2->Alkene - H+

Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound.

Experimental_Workflow Experimental Workflow for Acid-Catalyzed Dehydration Reactants 1. Combine Alcohol and Acid Catalyst Reaction 2. Heat Reaction Mixture (with distillation for protic acids) Reactants->Reaction Workup 3. Workup: - Neutralize (if needed) - Wash with water and brine Reaction->Workup Drying 4. Dry Organic Layer Workup->Drying Purification 5. Purify Product (e.g., Distillation or Chromatography) Drying->Purification Analysis 6. Characterize Product (e.g., NMR, GC-MS) Purification->Analysis

Caption: A generalized experimental workflow for the dehydration of this compound.

References

Application Notes and Protocols for the Grignard Reaction: Synthesis of 2-Phenyl-2-propanol using Benzylmagnesium Chloride and Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-phenyl-2-propanol (B165765) via the Grignard reaction, specifically detailing the protocol for the reaction between benzylmagnesium chloride and acetone (B3395972). The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. These application notes offer detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the reaction mechanism and experimental workflow. The protocols are designed to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, ensuring a reproducible and efficient synthesis of the target tertiary alcohol.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This reaction is widely employed in the synthesis of primary, secondary, and tertiary alcohols. In this application note, we focus on the synthesis of 2-phenyl-2-propanol, a tertiary alcohol, through the reaction of benzylmagnesium chloride with acetone. This protocol is divided into two main stages: the preparation of the benzylmagnesium chloride Grignard reagent and its subsequent reaction with acetone, followed by an aqueous workup.

Data Presentation

Table 1: Synthesis of Benzylmagnesium Chloride under Various Conditions
MethodSolventReaction Time (minutes)Temperature (°C)Yield (%)Reference
ConventionalDiethyl ether or THF60 - 80Reflux50 - 71[1]
SonochemicalDiethyl ether/THF10 - 20Ambient70 - 82[1]
Continuous FlowTHFNot Specified35 - 4090 - 99
Table 2: Expected Yield and Physical Properties of 2-Phenyl-2-propanol
ProductFormulaMolecular Weight ( g/mol )Expected Yield (%)*Boiling Point (°C)Melting Point (°C)
2-Phenyl-2-propanolC₉H₁₂O136.19~7520231-33

Experimental Protocols

Protocol 1: Preparation of Benzylmagnesium Chloride

Materials:

  • Magnesium turnings

  • Benzyl (B1604629) chloride

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether or THF.

  • Reaction Initiation: Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle heating or sonication may be applied.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the benzylmagnesium chloride Grignard reagent.

Protocol 2: Synthesis of 2-Phenyl-2-propanol

Materials:

  • Benzylmagnesium chloride solution (from Protocol 1)

  • Anhydrous acetone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: Cool the freshly prepared benzylmagnesium chloride solution to 0 °C using an ice bath.

  • Acetone Addition: Dissolve anhydrous acetone in anhydrous diethyl ether or THF and place this solution in a dropping funnel. Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

  • Workup: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Drying and Solvent Removal: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 2-phenyl-2-propanol.

Visualizations

Reaction Mechanism

Experimental_Workflow A 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) B 2. Grignard Reagent Formation (Mg, BnCl, ether/THF, I₂ catalyst) A->B C 3. Reaction with Acetone (Dropwise addition at 0°C, then RT) B->C D 4. Aqueous Workup (Quench with sat. NH₄Cl(aq)) C->D E 5. Extraction (Separate layers, extract aqueous phase) D->E F 6. Drying and Solvent Removal (Dry with MgSO₄, rotary evaporation) E->F G 7. Purification (Vacuum distillation or recrystallization) F->G H 8. Product Analysis (NMR, IR, GC-MS) G->H

References

Application Notes and Protocols: The Role of 2-Methyl-1-phenyl-2-propanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-1-phenyl-2-propanol, a tertiary alcohol, and its potential role as a specialized solvent in organic synthesis. While its primary applications are in the fragrance and pharmaceutical industries as a synthetic intermediate, its unique physical and chemical properties suggest its utility as a reaction solvent in specific contexts.[1] This document outlines these properties, compares them to common solvents, and provides theoretical and practical guidance for its application.

Physical and Chemical Properties

This compound is a sterically hindered, polar, protic solvent. Its physical properties are summarized in the table below, alongside those of other common solvents for comparison. A notable feature is its high boiling point, which makes it suitable for reactions requiring elevated temperatures. It is a solid at room temperature, which can be a consideration for handling and reaction setup.[2]

PropertyThis compoundtert-ButanolTolueneAcetonitrile
CAS Number 100-86-775-65-0108-88-375-05-8
Molecular Formula C₁₀H₁₄O[3]C₄H₁₀OC₇H₈C₂H₃N
Molecular Weight ( g/mol ) 150.22[3]74.1292.1441.05
Melting Point (°C) 23-25[2]25-26-95-45
Boiling Point (°C) 215-216[1][3]82-8311182
Density (g/mL at 25°C) 0.974[2]0.7750.8670.786
Flash Point (°C) 811142
Solubility in Water Slightly soluble[3][4][5]MiscibleInsolubleMiscible
General Solubility Soluble in organic solvents[1]Miscible with many organic solvents[6]Miscible with most organic solventsMiscible with water and many organic solvents

Key Advantages as a Solvent

The unique structure of this compound—a tertiary alcohol with a bulky phenyl group—imparts several potential advantages as a solvent:

  • High Thermal Stability: With a boiling point of 215-216°C, it is an excellent solvent for high-temperature reactions, such as certain rearrangements, eliminations, or reactions with high activation energies.[1][3]

  • Chemical Inertness: As a tertiary alcohol, it is resistant to oxidation under mild conditions, unlike primary and secondary alcohols which can be oxidized to aldehydes, ketones, or carboxylic acids.[7] This makes it a suitable medium for reactions involving oxidizing agents where the solvent should not participate.

  • Steric Hindrance: The bulky nature of the molecule can influence reaction pathways.[8][9] It is less likely to coordinate strongly with metal centers or participate as a nucleophile compared to less hindered alcohols. This can be advantageous in reactions where solvent coordination can inhibit catalysis or lead to side products.

  • Polar Protic Nature: The hydroxyl group allows it to engage in hydrogen bonding and dissolve polar reactants. This can be beneficial for reactions involving ionic intermediates or reagents that require a protic environment to facilitate proton transfer steps.

Potential Applications and Logical Relationships

While specific documented examples are scarce, the properties of this compound suggest its use in the following areas:

  • Reactions Prone to Oxidation: As a solvent for oxidation reactions where traditional alcohol solvents would be consumed.

  • Base-Mediated Eliminations: Its high boiling point and stability in the presence of strong bases make it a candidate for elimination reactions that require high temperatures.

  • Reactions Requiring a Bulky, Non-Coordinating Protic Medium: In organometallic catalysis, where a protic solvent is needed but coordination to the metal center is undesirable.

The decision-making process for selecting this compound as a solvent can be visualized as follows:

Solvent_Selection_Logic Logical Flow for Solvent Selection Start Reaction Requirements Analysis High_Temp High Temperature Required (>150 °C)? Start->High_Temp Oxidizing Oxidizing Conditions? High_Temp->Oxidizing Yes Alternative Consider Alternative Solvents (e.g., Toluene, DMF, tert-Butanol) High_Temp->Alternative No Protic Polar Protic Solvent Needed? Oxidizing->Protic Yes Oxidizing->Alternative No Bulky Steric Hindrance/Non-coordination Beneficial? Protic->Bulky Yes Protic->Alternative No Select_Solvent Consider this compound Bulky->Select_Solvent Yes Bulky->Alternative No

Caption: Logical flow for selecting this compound as a solvent.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on the inferred properties of this compound as a solvent.

Protocol 1: High-Temperature Williamson Ether Synthesis

This protocol is designed for the synthesis of a sterically hindered ether where a high temperature is required to overcome steric repulsion, and a polar protic solvent is beneficial.

Workflow:

Ether_Synthesis_Workflow Workflow for Williamson Ether Synthesis Start Start: Add Reactants to Solvent Add_Base Add Strong Base (e.g., NaH) Start->Add_Base Heat Heat Reaction Mixture to 180°C Add_Base->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Purify Purify by Chromatography Extract->Purify End End: Characterize Product Purify->End

Caption: General workflow for a high-temperature Williamson ether synthesis.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the sterically hindered alcohol (1.0 eq) and this compound (0.2 M concentration).

  • Deprotonation: Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: Add the sterically hindered alkyl halide (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 180°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Dilute with water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Oxidation with Potassium Permanganate (B83412)

This protocol utilizes the oxidative resistance of this compound for the oxidation of a primary or secondary alcohol to a carboxylic acid or ketone, respectively.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substrate alcohol (1.0 eq) in this compound (0.3 M).

  • Reagent Addition: Slowly add a solution of potassium permanganate (2.0 eq) in water to the reaction mixture with vigorous stirring.

  • Reaction: Stir at room temperature for 4-8 hours, or until the purple color of the permanganate has disappeared.

  • Workup: Filter the mixture through a pad of celite to remove manganese dioxide.

  • Extraction: Acidify the filtrate with 1 M HCl and extract with dichloromethane (B109758) (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Safety and Handling

This compound is a combustible solid and should be handled with appropriate care. It is harmful if swallowed.[10]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[10] Use in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While not a conventional choice, this compound presents a unique set of properties that make it a viable solvent for specific applications in organic synthesis, particularly for high-temperature reactions and those conducted under oxidative conditions. Its steric bulk and polar protic nature offer further opportunities for influencing reaction outcomes. Researchers are encouraged to consider this solvent when designing synthetic routes where its distinct characteristics could prove advantageous.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-1-phenyl-2-propyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of alkyl halides from alcohols is a fundamental transformation in organic chemistry, pivotal for the generation of versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a detailed protocol for the synthesis of 2-methyl-1-phenyl-2-propyl bromide from its corresponding tertiary alcohol, 2-methyl-1-phenyl-2-propanol. The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, which is characteristic for tertiary alcohols due to the formation of a stable tertiary carbocation intermediate. Understanding and optimizing this process is crucial for chemists in drug development and medicinal chemistry for the efficient production of key building blocks.

Reaction Principle and Mechanism

The conversion of this compound to 2-methyl-1-phenyl-2-propyl bromide is typically achieved by reaction with hydrobromic acid (HBr). The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid, forming a good leaving group (water). Subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. The benzylic position of this carbocation is further stabilized by resonance with the adjacent phenyl ring. Finally, the bromide ion, acting as a nucleophile, attacks the carbocation to form the desired alkyl bromide product.

Experimental Protocols

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Anhydrous Calcium Chloride

  • Diethyl ether

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Separatory funnel

  • Reflux condenser

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 66.6 mmol) in diethyl ether (50 mL). Cool the flask in an ice bath.

  • Addition of Hydrobromic Acid: Slowly add concentrated hydrobromic acid (48%, e.g., 25 mL, excess) to the stirred solution of the alcohol over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Cold water (2 x 30 mL)

    • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.

    • Saturated sodium chloride solution (brine) (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The crude 2-methyl-1-phenyl-2-propyl bromide can be purified by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compoundC₁₀H₁₄O150.22Colorless to pale yellow liquid or solid23-25[1]94-96 (at 10 mmHg)[1]
2-Methyl-1-phenyl-2-propyl bromideC₁₀H₁₃Br213.11Colorless to pale yellow liquidNot availableNot available

Table 2: Experimental Parameters and Results (Representative)

ParameterValue
Starting Alcohol10.0 g (66.6 mmol)
Hydrobromic Acid (48%)25 mL (excess)
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature
Expected Yield 11.3 - 12.7 g (80-90%)
Purity (Post-distillation) >95%

Mandatory Visualization

reaction_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_Methyl_1_phenyl_2_propanol This compound Reaction Reaction in Diethyl Ether (Room Temperature, 1-2h) 2_Methyl_1_phenyl_2_propanol->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Purification Purification (Drying and Vacuum Distillation) Workup->Purification Product 2-Methyl-1-phenyl-2-propyl bromide Purification->Product sn1_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Alcohol This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H⁺ H_Br H-Br Bromide Br⁻ H_Br->Bromide Carbocation Tertiary Carbocation (Resonance Stabilized) Protonated_Alcohol->Carbocation - H₂O (Slow, Rate-determining) Final_Product 2-Methyl-1-phenyl-2-propyl bromide Carbocation->Final_Product + Br⁻ (Fast) Water H₂O Bromide->Final_Product

References

Application Notes and Protocols: 2-Methyl-1-phenyl-2-propanol in Flavoring Agent Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1-phenyl-2-propanol, also known as dimethyl benzyl (B1604629) carbinol, in the preparation of flavoring agents. This document includes detailed experimental protocols for the synthesis of a key flavor ester, sensory evaluation techniques, and analytical methods for quality control.

Introduction to this compound in the Flavor Industry

This compound is a versatile aromatic compound valued in the flavor industry for its characteristic mild, floral, and slightly fruity aroma, often described as reminiscent of lilac and hyacinth.[1][2] It is utilized both directly as a flavoring agent and as a precursor for the synthesis of various flavor esters. Its sweet, floral taste enhances the overall flavor profile of a variety of food products, including baked goods, candies, and beverages.[3]

Direct Applications:

  • Floral Notes: Imparts a fresh, floral character to beverages, dairy products, and confectionery.

  • Fruity Nuances: Contributes subtle fruity undertones to complex flavor profiles.

  • Sweetness Enhancement: Its inherent sweet notes can amplify the perception of sweetness in food and beverage formulations.

Use as a Precursor:

The hydroxyl group of this compound can be esterified with various carboxylic acids to produce a wide range of flavor esters, each with a unique and often more complex aroma profile than the parent alcohol. A prominent example is the synthesis of 2-methyl-1-phenyl-2-propyl acetate (B1210297), which possesses a fresh, fruity, and floral aroma.

Synthesis of 2-Methyl-1-phenyl-2-propyl acetate via Fischer Esterification

The following protocol details the synthesis of 2-methyl-1-phenyl-2-propyl acetate from this compound and acetic acid using Fischer esterification, an acid-catalyzed esterification reaction.[4][5][6][7]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Sulfuric Acid (H₂SO₄)95-98%VWR
Diethyl EtherAnhydrousEMD Millipore
Saturated Sodium Bicarbonate SolutionLaboratory GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar
Round-bottom flask (100 mL)--
Reflux condenser--
Heating mantle--
Magnetic stirrer and stir bar--
Separatory funnel (250 mL)--
Rotary evaporator--
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 15.0 g (0.1 mol) of this compound and 18.0 g (0.3 mol) of glacial acetic acid.

  • Catalyst Addition: While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether and 50 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

    • Carefully drain and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid) and 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain pure 2-methyl-1-phenyl-2-propyl acetate. A patent for a similar synthesis of 2-methyl-2-phenylpropyl acetate reported a yield of 86%.[8]

Synthesis Workflow

G Synthesis of 2-Methyl-1-phenyl-2-propyl acetate cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process This compound This compound Mixing Mixing This compound->Mixing Acetic Acid Acetic Acid Acetic Acid->Mixing Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing Reflux Reflux Mixing->Reflux 2 hours Work-up Work-up Reflux->Work-up Cooling & Extraction Purification Purification Work-up->Purification Distillation 2-methyl-1-phenyl-2-propyl acetate 2-methyl-1-phenyl-2-propyl acetate Purification->2-methyl-1-phenyl-2-propyl acetate

Caption: Workflow for the synthesis of 2-methyl-1-phenyl-2-propyl acetate.

Sensory Evaluation of Flavoring Agents

Sensory evaluation is critical to determine the flavor profile and consumer acceptance of newly synthesized flavoring agents. The triangle test is a widely used discrimination test to determine if a perceptible difference exists between two samples.[1][2][9][10][11]

Sensory Panel
  • Selection: Panelists should be selected based on their sensory acuity, availability, and motivation.[1][2][9][12] Initial screening can include tests for basic taste identification and odor recognition.[2][12]

  • Training: For descriptive analysis, panelists undergo training to develop a consistent vocabulary for describing sensory attributes.[2][12] This involves exposure to reference standards.[12]

Triangle Test Protocol
  • Objective: To determine if a sensory difference exists between a control sample (e.g., a beverage without the flavoring agent) and a test sample (the same beverage with the addition of 2-methyl-1-phenyl-2-propyl acetate).

  • Sample Preparation:

    • Prepare two batches of the beverage: a control batch (A) and a test batch (B) containing a specific concentration of the flavoring agent.

    • For each panelist, present three coded samples in a randomized order. Two samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[1][9][10]

    • Use three-digit random numbers to code the samples to avoid bias.[1]

  • Evaluation:

    • Panelists are instructed to taste each sample from left to right.

    • They are then asked to identify the sample that is different from the other two.

    • Water and unsalted crackers should be provided for palate cleansing between samples.

  • Data Analysis: The results are analyzed statistically to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).[9]

Sensory Evaluation Workflow

G Sensory Evaluation Workflow (Triangle Test) Panelist Selection & Training Panelist Selection & Training Sample Preparation Sample Preparation Panelist Selection & Training->Sample Preparation Sensory Evaluation Sensory Evaluation Sample Preparation->Sensory Evaluation Randomized Order Data Analysis Data Analysis Sensory Evaluation->Data Analysis Collect Responses Conclusion Conclusion Data Analysis->Conclusion Statistical Significance

Caption: Workflow for conducting a triangle test for sensory evaluation.

Application in Food Products

This compound and its esters are used in a variety of food and beverage products to impart floral and fruity notes. The appropriate usage level depends on the food matrix and the desired flavor profile.

Food CategoryTypical Usage Level of Dimethyl Benzyl Carbinol (ppm)
Baked Goods4.9
Non-alcoholic Beverages3.3
Frozen Dairy3.2
Chewing Gum100
Hard Candy4.7
Gelatins & Puddings0.01

Source: The Good Scents Company Information

Floral flavors are a growing trend in the food and beverage industry, with applications in confectionery, dairy products, and beverages.[11][13][14]

Analytical Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile flavor compounds in food matrices.

GC-MS Protocol for 2-methyl-1-phenyl-2-propyl acetate
  • Sample Preparation (Beverage Matrix):

    • Spike a known volume of the beverage with an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 60 °C for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: 40-350 amu.

  • Quantification: Create a calibration curve using standards of known concentrations of 2-methyl-1-phenyl-2-propyl acetate to quantify the analyte in the sample.

Analytical Workflow

G GC-MS Analytical Workflow Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Internal Standard GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Concentration Data Processing Data Processing GC-MS Analysis->Data Processing Chromatogram Quantification Quantification Data Processing->Quantification Calibration Curve

Caption: Workflow for the GC-MS analysis of a flavor agent in a food matrix.

References

Application Notes and Protocols for the Distillation and Purification of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1-phenyl-2-propanol, also known as α,α-dimethylphenethyl alcohol, is a tertiary alcohol with the chemical formula C₁₀H₁₄O.[1] It appears as a clear, colorless liquid or a low-melting solid with a floral, herbaceous scent reminiscent of lilac.[1][2] This compound is a valuable intermediate in the synthesis of pharmaceuticals and fragrances and is stable in alkaline conditions, making it suitable for use in soap perfumes.[2][3] The most common method for its synthesis is the Grignard reaction between benzylmagnesium chloride and acetone.[1][4] Purification of the crude product is essential to remove unreacted starting materials, solvents, and byproducts to meet the high-purity standards required for its applications.

This document provides detailed protocols for the primary purification methods for this compound: vacuum distillation and recrystallization.

Data Presentation

The selection of an appropriate purification method is guided by the physical properties of the compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Weight150.22 g/mol [1][5]
AppearanceClear, colorless liquid or low-melting solid[1][6]
Melting Point23-25 °C[2][4]
Boiling Point215-216 °C (at 760 mmHg)[5]
94-96 °C (at 10 mmHg)[2][4]
Density0.974 g/mL (at 25 °C)[2][4]
Refractive Indexn20/D 1.514[2][4]
SolubilitySlightly soluble in water. Soluble in ethanol, benzene, and chloroform.[2][7]

Experimental Protocols

The crude this compound obtained from synthesis, typically a Grignard reaction, may contain impurities such as unreacted starting materials, solvents like diethyl ether or THF, and byproducts like biphenyl.[7][8] The following protocols describe effective methods for its purification.

Protocol 1: Vacuum Distillation

Due to its high atmospheric boiling point, vacuum distillation is the preferred method for purifying liquid this compound to prevent thermal decomposition.[8][9]

A. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry.

  • Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full).

  • Incorporate a magnetic stir bar or boiling chips into the distillation flask to ensure smooth boiling.

  • Ensure all ground-glass joints are properly sealed.

  • Connect the apparatus to a vacuum source with a cold trap positioned between the apparatus and the pump.

B. Distillation Procedure:

  • Transfer the crude, dry this compound into the distillation flask.[8]

  • Begin stirring and slowly apply the vacuum. A pressure of around 10 mmHg is recommended.

  • Once a stable vacuum is achieved, gently heat the flask using a heating mantle.

  • Collect any low-boiling fractions (forerun), which may include residual solvents, in a separate receiving flask.

  • When the distillation head temperature stabilizes at the expected boiling point for the applied pressure (e.g., 94-96 °C at 10 mmHg), switch to a clean receiving flask to collect the pure this compound fraction.[4]

  • After the main fraction has been collected and the distillation rate drops, stop heating and allow the apparatus to cool completely before slowly reintroducing air into the system.

G Experimental Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification cluster_methods Primary Methods cluster_analysis Analysis synthesis Crude Product (from Grignard Synthesis) workup Aqueous Workup (Acid/Base Extraction) synthesis->workup Isolate Crude drying Drying (e.g., MgSO4) workup->drying distillation Vacuum Distillation drying->distillation For Liquid Product recrystallization Recrystallization drying->recrystallization For Solid Product analysis Purity Analysis (GC, NMR, etc.) distillation->analysis recrystallization->analysis

Caption: Logical workflow for the synthesis and purification of this compound.

Protocol 2: Recrystallization

As this compound is a solid at or just below room temperature (m.p. 23-25 °C), recrystallization is an effective method for achieving high purity, especially for removing smaller quantities of impurities.[7]

A. Solvent Selection:

  • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[10]

  • Non-polar solvents such as hexane (B92381) or petroleum ether are excellent choices.[10]

  • A mixed solvent system, like ethanol-water, can also be effective.[10]

  • Avoid solvents with boiling points significantly higher than the melting point of the compound to prevent "oiling out".[7][10]

B. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., hexane) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[10]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[8]

  • Dry the crystals completely in a desiccator or under vacuum to remove all traces of the solvent.

G Vacuum Distillation Setup flask Distillation Flask (with crude product) column Distillation Head (Claisen or Short Path) flask->column Vapor mantle Heating Mantle thermometer Thermometer column->thermometer condenser Condenser column->condenser receiver Receiving Flask condenser->receiver Distillate water_out Water Out condenser->water_out trap Cold Trap receiver->trap vacuum Vacuum Source trap->vacuum water_in Water In water_in->condenser

Caption: Diagram of a standard vacuum distillation apparatus.

References

Application Notes and Protocols for the Quantification of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methyl-1-phenyl-2-propanol in a mixture, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are based on established analytical practices and data from the analysis of structurally similar compounds, offering robust starting points for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.

Experimental Protocol

Sample Preparation:

  • If the sample is in a complex matrix (e.g., reaction mixture, biological fluid), perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Wash the organic layer with brine to remove water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the dried extract to remove the drying agent.

  • For accurate quantification, add a known concentration of an internal standard (e.g., dodecane) to both the sample and calibration standards.

  • Dilute the final extract to a concentration within the calibration range of the instrument.

Instrumentation and Conditions:

  • Gas Chromatograph (GC): Agilent 7890B GC or equivalent.

  • Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 25°C/min to 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV (Electron Ionization - EI).

  • Mass Scan Range: 40-300 amu. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed, monitoring characteristic ions of this compound. Based on its structure, key fragments would likely include ions corresponding to the loss of a methyl group, a water molecule, and the benzyl (B1604629) fragment.[1]

Quantitative Data Summary

The following table summarizes the expected performance of the GC-MS method for the quantification of this compound, based on data for its isomer, 2-phenyl-2-propanol.[2][3]

ParameterExpected Performance
Linearity (R²)> 0.999
Range1 - 20 µg/mL
Limit of Quantification (LOQ)1.0 mg/kg
Accuracy (% Recovery)87.5 - 105.3%
Precision (%RSD)< 4.0%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Mixture Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Sample->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration InternalStd Add Internal Standard (e.g., Dodecane) Filtration->InternalStd Dilution Dilution to Calibration Range InternalStd->Dilution Injection GC Injection (1 µL, Splitless) Dilution->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

GC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and robust technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

Experimental Protocol

Sample Preparation:

  • If the reaction has not been quenched, do so with an appropriate reagent.

  • Dilute a known volume of the sample mixture with the mobile phase to a concentration that falls within the established calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase to concentrations ranging from 1 to 500 µg/mL.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector at 215 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table summarizes the expected performance of the HPLC method for the quantification of this compound, based on data for its isomer, 2-phenyl-2-propanol.[2]

ParameterExpected Performance
Linearity (R²)> 0.999
Range1 - 500 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Mixture Dilution Dilution with Mobile Phase Sample->Dilution Filtration Syringe Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

HPLC Experimental Workflow

Method Selection and Considerations

  • GC-MS is the preferred method for volatile and semi-volatile compounds in complex mixtures due to its high resolving power and the structural information provided by mass spectrometry.[2][3]

  • HPLC-UV is a robust and widely available alternative, particularly suitable for less volatile compounds or when derivatization for GC is not desirable. It is an excellent choice for routine quality control applications.[2]

For both methods, it is crucial to perform a full method validation according to ICH guidelines to ensure the reliability and accuracy of the results for the specific sample matrix being analyzed. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1-phenyl-2-propanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis of this compound is through a Grignard reaction. This involves the reaction of a benzylmagnesium halide (such as benzylmagnesium chloride or bromide) with acetone (B3395972).[1] The benzyl (B1604629) Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent acidic workup yields the desired tertiary alcohol.

Q2: What are the primary challenges and side reactions in this Grignard synthesis?

The main challenges in synthesizing this compound via the Grignard pathway include:

  • Moisture Sensitivity: Grignard reagents are highly reactive towards protic solvents like water.[2][3] Any moisture in the glassware or reagents will quench the Grignard reagent, reducing the yield.

  • Wurtz Coupling: A significant side reaction is the coupling of the benzylmagnesium halide with unreacted benzyl halide, forming 1,2-diphenylethane. This is a common issue with benzyl Grignard reagents.

  • Formation of Toluene: If any acidic protons are present (e.g., from water), the Grignard reagent will be protonated to form toluene.

  • Enolization of Acetone: Although less common with Grignard reagents compared to other strong bases, enolization of acetone can occur, leading to byproducts.

Q3: Are there alternative methods for synthesizing this compound?

While the Grignard reaction is common, other potential synthetic routes exist, though they are less frequently described for this specific molecule. One possible alternative is a Friedel-Crafts alkylation of a benzene (B151609) ring with a suitable alkylating agent containing the 2-methyl-2-hydroxypropyl group, though this can be prone to rearrangements and polyalkylation.[4][5] Another approach involves the reduction of a suitable ketone precursor.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and ensure reagents are dry.[2][3]
Inactive Magnesium Use fresh, shiny magnesium turnings. The surface of magnesium can oxidize, preventing the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings to expose a fresh surface.[2][3]
Poor Grignard Reagent Formation The initiation of the Grignard reagent formation can be sluggish. Gentle warming or sonication can help initiate the reaction. If it fails to start, adding a small amount of a pre-formed Grignard reagent can act as an initiator.[3]
Impure Reagents Use high-purity benzyl halide and acetone. Impurities in the starting materials can interfere with the reaction.[2][3]
Incorrect Reaction Temperature The formation of the Grignard reagent may require gentle reflux. However, the subsequent reaction with acetone is exothermic and should be cooled (e.g., with an ice bath) to prevent side reactions.[2]
Inefficient Stirring Ensure vigorous and constant stirring, especially during the formation of the Grignard reagent, to maintain a homogeneous reaction mixture.[2]
Issue 2: Presence of Significant Impurities in the Product
Impurity Identification Prevention and Removal
1,2-Diphenylethane (Wurtz Coupling Product) Higher boiling point than the desired product. Can be identified by GC-MS and NMR.Minimize by slow, dropwise addition of the benzyl halide to the magnesium turnings to maintain a low concentration of the halide. Avoid high reaction temperatures during Grignard formation. Can be separated by column chromatography or careful distillation.[6]
Toluene Lower boiling point than the product.Prevent by ensuring strictly anhydrous conditions to avoid protonation of the Grignard reagent.[3] Can be removed during solvent evaporation.
Unreacted Benzyl Halide or Acetone Can be identified by TLC, GC-MS, or NMR.Ensure the Grignard reagent is in slight excess. Can be removed by column chromatography.
Dehydration Product (2-Methyl-1-phenyl-1-propene) Alkene signals will be present in the NMR spectrum.Use a mild acidic workup, such as a saturated aqueous solution of ammonium (B1175870) chloride, instead of strong acids. Avoid excessive heat during workup and distillation.[3]

Experimental Protocols

Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Benzyl chloride or benzyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in the flask. Add a small crystal of iodine.

    • Prepare a solution of benzyl halide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the benzyl halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle boiling. If not, gentle warming may be necessary.

    • Once the reaction starts, add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Acetone:

    • Cool the freshly prepared benzylmagnesium halide solution to 0 °C using an ice bath.

    • Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A precipitate may form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

While specific yield data for the synthesis of this compound is not abundant in the reviewed literature, a patent for the synthesis of its isomer, 2-methyl-1-phenyl-1-propanol, reports yields under various conditions. This data is presented for illustrative purposes and may provide insights into optimizing related Grignard reactions.

Table 1: Reported Yields for the Synthesis of 2-Methyl-1-phenyl-1-propanol (Isomer) via Grignard Reaction

Reaction Conditions Yield (%) Purity (%) Reference
Reflux (65°C)91.1>99Patent CN109020784A[7]
40°C Reaction Temperature80.696.5Patent CN109020784A[7]
Change in Reactant Stoichiometry75.489.9Patent CN109020784A[7]

Visualizations

Grignard_Synthesis_Workflow start Start reagent_prep Prepare Benzyl Grignard Reagent start->reagent_prep reaction React with Acetone reagent_prep->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying purification Purify Product (Distillation/Chromatography) drying->purification end End purification->end

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Yield q1 Anhydrous Conditions Maintained? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Dry glassware & use anhydrous solvents q2 Magnesium Activated? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Activate Mg with I2 or 1,2-dibromoethane q3 Reagent Purity Checked? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Purify starting materials q4 Correct Temperature Profile Used? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Control temperature during reaction stages end Review Further Reaction Parameters a4_yes->end

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

References

Technical Support Center: Grignard Synthesis of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Methyl-1-phenyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound via Grignard reaction?

A1: There are two primary Grignard routes for the synthesis of this compound, which is a tertiary alcohol:

  • Route A: Reaction of benzylmagnesium halide (e.g., benzylmagnesium chloride or bromide) with acetone (B3395972).

  • Route B: Reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with phenylacetone (B166967) (benzyl methyl ketone).

Q2: Why are anhydrous conditions critical for a successful Grignard synthesis?

A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including traces of water in glassware or solvents. This reaction, known as quenching, protonates the Grignard reagent, forming a hydrocarbon (e.g., toluene (B28343) from benzylmagnesium chloride) and rendering it inactive for the desired reaction with the carbonyl compound, thereby reducing the product yield.[1] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

Q3: What is Wurtz coupling, and how can it be minimized in the synthesis of benzylmagnesium halides?

A3: Wurtz coupling is a significant side reaction where the newly formed Grignard reagent reacts with the unreacted benzyl (B1604629) halide to form a homocoupled dimer (1,2-diphenylethane in this case).[2] This side reaction is particularly problematic when preparing benzylmagnesium halides.[3] To minimize Wurtz coupling, the following measures can be taken:

  • Slow addition of the benzyl halide: This maintains a low concentration of the halide, reducing the chance of it reacting with the Grignard reagent.

  • Solvent choice: Diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are preferred over tetrahydrofuran (B95107) (THF), as THF can promote Wurtz coupling for benzylic halides.[4][5]

  • Temperature control: Maintaining a controlled temperature during the formation of the Grignard reagent is crucial to suppress this side reaction.[3]

Q4: How can dehydration of the final product, this compound, be prevented?

A4: The tertiary alcohol product, this compound, is susceptible to dehydration to form alkenes (e.g., 2-methyl-1-phenyl-1-propene and 2-methyl-3-phenyl-1-propene), especially during the acidic workup.[6] To prevent dehydration:

  • Use a mild acidic workup, such as a saturated aqueous solution of ammonium (B1175870) chloride, instead of strong acids like sulfuric acid or hydrochloric acid.[6]

  • Perform the workup at low temperatures (e.g., in an ice bath).

  • Avoid excessive heating during the purification steps, such as distillation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of moisture: Quenches the Grignard reagent.Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents.[1]
Inactive magnesium: The surface of the magnesium turnings may be oxidized.Activate the magnesium by crushing it, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[6]
Reaction failed to initiate: Difficulty in forming the Grignard reagent.Gentle heating or sonication can help initiate the reaction. Adding a small amount of pre-formed Grignard reagent can also be effective.[6]
Significant Amount of 1,2-Diphenylethane Byproduct Wurtz coupling: High local concentration of benzyl halide or inappropriate solvent.Add the benzyl halide solution dropwise. Use diethyl ether or 2-MeTHF instead of THF as the solvent.[4][5]
Product is an Alkene Dehydration during workup: Use of a strong, hot acid.Use a cold, saturated aqueous solution of ammonium chloride for the workup.[6]
Formation of Toluene Protonation of Grignard reagent: Presence of acidic protons from water or other impurities.Maintain strict anhydrous conditions throughout the experiment.[3]

Quantitative Data

The choice of solvent can significantly impact the formation of the Wurtz coupling byproduct (1,2-diphenylethane) during the preparation of benzylmagnesium chloride.

Solvent Grignard Product : Wurtz Byproduct Ratio Reference
Diethyl Ether (Et₂O)80 : 20[4]
Tetrahydrofuran (THF)30 : 70[4]
2-Methyltetrahydrofuran (2-MeTHF)80 : 20[4]

Experimental Protocols

Note: The following is a generalized protocol for the synthesis of this compound via the reaction of benzylmagnesium chloride with acetone, adapted from standard Grignard reaction procedures.[6][7]

Materials:

  • Magnesium turnings

  • Benzyl chloride, anhydrous

  • Acetone, anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

Part A: Preparation of Benzylmagnesium Chloride

  • Place magnesium turnings and a small crystal of iodine in the oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.

  • In the dropping funnel, prepare a solution of anhydrous benzyl chloride in anhydrous diethyl ether.

  • Add a small portion of the benzyl chloride solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, cloudiness, and gentle bubbling.

  • Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetone

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of anhydrous acetone in anhydrous diethyl ether and place it in the dropping funnel.

  • Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C: Workup and Purification

  • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization.

Visualizations

Grignard_Synthesis_Pathway BenzylChloride Benzyl Chloride Grignard Benzylmagnesium Chloride BenzylChloride->Grignard Anhydrous Ether Mg Mg Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Acetone Acetone Acetone->Intermediate Product This compound Intermediate->Product Workup Aqueous Workup (NH4Cl) Workup->Product

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Grignard Benzylmagnesium Chloride Wurtz 1,2-Diphenylethane (Wurtz Coupling) Grignard->Wurtz High Temp / THF Toluene Toluene (Protonation) Grignard->Toluene BenzylChloride Benzyl Chloride BenzylChloride->Wurtz H2O H₂O / Protic Impurities H2O->Toluene Product This compound Dehydration Alkene Byproducts (Dehydration) Product->Dehydration AcidWorkup Strong Acid Workup AcidWorkup->Dehydration

Caption: Common side reactions in the Grignard synthesis.

Troubleshooting_Workflow Start Low Product Yield CheckInitiation Did the reaction initiate? (color change, bubbling) Start->CheckInitiation CheckAnhydrous Are conditions strictly anhydrous? CheckInitiation->CheckAnhydrous Yes ActivateMg Activate Mg: - Iodine crystal - Mechanical grinding - 1,2-dibromoethane CheckInitiation->ActivateMg No CheckByproducts Analyze byproducts (GC-MS, NMR) CheckAnhydrous->CheckByproducts Yes DryGlassware Dry all glassware and solvents rigorously CheckAnhydrous->DryGlassware No HighWurtz High Wurtz Coupling? CheckByproducts->HighWurtz HighAlkene High Alkene Content? CheckByproducts->HighAlkene ActivateMg->Start DryGlassware->Start OptimizeWurtz Optimize: - Slow halide addition - Use Et₂O or 2-MeTHF HighWurtz->OptimizeWurtz Yes Success Improved Yield HighWurtz->Success No OptimizeWorkup Optimize: - Use cold sat. NH₄Cl - Avoid strong acid HighAlkene->OptimizeWorkup Yes HighAlkene->Success No OptimizeWurtz->Success OptimizeWorkup->Success

Caption: Troubleshooting workflow for low yield in the Grignard synthesis.

References

Troubleshooting low yield in the dehydration of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during the dehydration of tertiary alcohols to synthesize alkenes.

Troubleshooting Guide

This section addresses common problems encountered during the acid-catalyzed dehydration of tertiary alcohols.

Issue: Low or No Alkene Yield

Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have gone to completion. Verify the reaction temperature; tertiary alcohols typically dehydrate at lower temperatures than primary or secondary alcohols (often between 25-85°C with strong acids)[1]. Ensure sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Incorrect Acid Concentration The acid catalyst may be too dilute. For simple tertiary alcohols like tert-butyl alcohol, 20% aqueous sulfuric acid can be effective[1]. For more hindered alcohols, a higher concentration of acid, such as 85% phosphoric acid, may be necessary. However, be aware that very high concentrations of sulfuric acid can lead to charring[1].
Reaction Temperature Too Low If the temperature is too low, the rate of dehydration will be very slow. For instance, the dehydration of tert-butyl alcohol using 20% aqueous sulfuric acid is typically performed at 85°C to achieve a good yield[1].
Formation of Ether Byproduct At lower temperatures, a competing SN2 reaction can occur where another alcohol molecule acts as a nucleophile, leading to the formation of a dialkyl ether. If ether formation is suspected, increasing the reaction temperature can favor the elimination reaction[2].
Loss of Volatile Product The alkene product is often a volatile liquid or gas. Ensure your collection apparatus is properly cooled (e.g., with an ice bath) to prevent the loss of product during distillation[3].

Issue: Formation of Multiple Alkene Isomers

Possible Cause Explanation & Solution
Presence of Non-equivalent β-Hydrogens If the tertiary carbocation intermediate has adjacent carbons with hydrogens that are not chemically equivalent, deprotonation can occur at different sites, leading to a mixture of alkene isomers. This is a common outcome and often follows Zaitsev's rule, where the more substituted (and more stable) alkene is the major product. For example, the dehydration of 2-methyl-2-butanol (B152257) yields both 2-methyl-2-butene (B146552) (major product) and 2-methyl-1-butene (B49056) (minor product)[4][5][6].
Carbocation Rearrangement The carbocation intermediate may rearrange to a more stable carbocation via a hydride or alkyl shift. This is particularly common with secondary alcohols but can also occur in certain tertiary alcohol structures, leading to unexpected alkene products. A classic example is the dehydration of 3,3-dimethyl-2-butanol, which proceeds through a secondary carbocation that rearranges to a more stable tertiary carbocation via a 1,2-methyl shift, yielding a mixture of three alkenes[2][7][8][9][10]. To minimize rearrangements, consider using milder, non-acidic dehydration methods.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning black?

A1: A black or dark brown reaction mixture is often a sign of charring or oxidation of the alcohol. This is a common side reaction when using concentrated sulfuric acid, which is a strong oxidizing agent[1]. To avoid this, consider using concentrated phosphoric acid, which is less oxidizing, or employ milder, non-acidic dehydration reagents.

Q2: I obtained a mixture of alkenes. How can I improve the selectivity for the desired product?

A2: Achieving high selectivity can be challenging with acid-catalyzed dehydration due to the potential for forming multiple isomers and rearrangement products. To favor the thermodynamically more stable (Zaitsev) product, ensure the reaction reaches equilibrium. If the less substituted (Hofmann) product is desired, or to avoid rearrangements, consider alternative methods such as using the Burgess reagent, which is known for its mildness and can provide different selectivity[11][12][13][14][15][16].

Q3: What are some alternative methods to strong acid catalysis for dehydrating tertiary alcohols?

A3: Several milder methods can provide higher yields and selectivity:

  • Phosphorus oxychloride (POCl₃) in pyridine: This is a common and effective method that proceeds via an E2-like mechanism, often avoiding carbocation rearrangements[17].

  • Burgess Reagent: This reagent is known for its mildness and syn-selective dehydration, often succeeding where other methods fail and providing high yields[11][12][13][14][15].

  • Martin's Sulfurane: Another mild reagent that can be used for the dehydration of secondary and tertiary alcohols[16][18][19].

Q4: How do I remove the acid catalyst and water from my product?

A4: After distillation, the collected product may still contain traces of acid and water. A common workup procedure involves washing the distillate with a dilute sodium bicarbonate or sodium carbonate solution to neutralize the acid, followed by a wash with water. The organic layer is then dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before a final distillation to purify the alkene product[3][20].

Quantitative Data on Tertiary Alcohol Dehydration

The yield and product distribution in tertiary alcohol dehydration are highly dependent on the substrate and reaction conditions. The following tables provide some representative data.

Table 1: Comparison of Yields for Dehydration of Tertiary Alcohols

AlcoholCatalyst/ReagentConditionsProductYield
tert-Butyl alcohol20% aq. H₂SO₄85°C2-Methylpropene84%[1]
2-Methyl-2-butanol9 M H₂SO₄Distillation2-Methyl-2-butene & 2-Methyl-1-buteneMixture
2-Methyl-2-butanolH₃PO₄Distillation2-Methyl-2-butene83.68-85.11% (major product)[6]

Table 2: Product Distribution in the Dehydration of 3,3-Dimethyl-2-butanol

The dehydration of this alcohol is a classic example of a reaction involving carbocation rearrangement.

ProductStructureFormation Pathway
3,3-Dimethyl-1-buteneCH₂=CH-C(CH₃)₃Direct elimination from initial secondary carbocation
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Elimination after 1,2-methyl shift to a tertiary carbocation
2,3-Dimethyl-1-buteneCH₂=C(CH₃)-CH(CH₃)₂Elimination after 1,2-methyl shift to a tertiary carbocation

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol

This protocol is based on the dehydration of a tertiary alcohol using a strong acid catalyst, followed by distillation to collect the alkene products.

Materials:

  • 2-Methyl-2-butanol (t-amyl alcohol)

  • 9 M Sulfuric acid (H₂SO₄)

  • Boiling chips

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for distillation, add 15 mL of 2-methyl-2-butanol. Cool the flask in an ice-water bath.

  • Acid Addition: Slowly add 5 mL of 9 M sulfuric acid to the cooled alcohol with swirling.

  • Distillation: Add a few boiling chips to the flask and assemble a fractional distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene products[3].

  • Heating: Gently heat the reaction mixture. The alkene products will co-distill with water.

  • Collection: Collect the distillate until about half to two-thirds of the initial volume has been distilled, or until the temperature at the distillation head begins to rise sharply.

  • Workup: Transfer the distillate to a separatory funnel. Wash with a small amount of water, followed by a wash with a dilute sodium carbonate solution to neutralize any remaining acid.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Final Purification: Perform a final simple distillation to purify the alkene products, collecting the fraction at the expected boiling point.

  • Analysis: The ratio of the alkene isomers (2-methyl-2-butene and 2-methyl-1-butene) can be determined using Gas Chromatography (GC).

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation to form Alkene A Tertiary Alcohol (R₃COH) B Protonated Alcohol (R₃COH₂⁺) A->B + H⁺ C Tertiary Carbocation (R₃C⁺) B->C - H₂O H_plus H⁺ D Water (H₂O) E Alkene C->E - H⁺ F H⁺

Caption: E1 mechanism for the dehydration of a tertiary alcohol.

Troubleshooting_Workflow start Low Alkene Yield check_reaction Check Reaction Conditions (Temp, Time, Acid Conc.) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete check_product Analyze Product Mixture (GC, NMR) side_products Side Products Formed? check_product->side_products incomplete->check_product No optimize Optimize Conditions (Increase Temp/Time) incomplete->optimize Yes ether Ether Formation? side_products->ether Yes rearrangement Rearrangement Products? side_products->rearrangement No end Improved Yield optimize->end increase_temp Increase Temperature ether->increase_temp milder_method Use Milder Method (e.g., Burgess Reagent) rearrangement->milder_method Yes increase_temp->end milder_method->end

Caption: Troubleshooting workflow for low yield in alcohol dehydration.

Rearrangement_Pathway start 3,3-dimethyl-2-butanol protonation Protonation (+H⁺, -H₂O) start->protonation sec_carbocation Secondary Carbocation protonation->sec_carbocation direct_elimination Direct Elimination (-H⁺) sec_carbocation->direct_elimination rearrangement 1,2-Methyl Shift sec_carbocation->rearrangement product1 3,3-dimethyl-1-butene (Minor Product) direct_elimination->product1 tert_carbocation Tertiary Carbocation (More Stable) rearrangement->tert_carbocation elimination2 Elimination (-H⁺) tert_carbocation->elimination2 product2 2,3-dimethyl-2-butene (Major Product) elimination2->product2 product3 2,3-dimethyl-1-butene (Minor Product) elimination2->product3

Caption: Carbocation rearrangement in the dehydration of an alcohol.

References

Preventing polymerization during the dehydration of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the dehydration of 2-Methyl-1-phenyl-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization during this critical reaction, ensuring high yields and purity of the desired product, α-methylstyrene.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed dehydration of this compound, with a focus on preventing the polymerization of the α-methylstyrene product.

Issue Potential Cause Recommended Solution
Low or no yield of α-methylstyrene Polymerization of the product: The acidic and thermal conditions of the reaction can induce the polymerization of the formed α-methylstyrene.- Add a polymerization inhibitor: Introduce a radical scavenger such as Butylated Hydroxytoluene (BHT) or 4-hydroxy-TEMPO to the reaction mixture. - Control reaction temperature: Avoid excessive heat, as higher temperatures accelerate polymerization. - Minimize reaction time: Monitor the reaction progress and stop it as soon as the starting material is consumed.
Incomplete reaction: The dehydration may not have gone to completion.- Ensure adequate catalyst concentration: Use a sufficient amount of a suitable acid catalyst, such as phosphoric acid. - Optimize reaction temperature: While avoiding excessive heat, ensure the temperature is high enough for the dehydration to proceed at a reasonable rate.
Reaction equilibrium: The presence of water can shift the equilibrium back to the starting alcohol.- Remove water as it forms: Use a Dean-Stark apparatus or a similar setup to sequester water from the reaction mixture.
Formation of a viscous, sticky, or solid mass in the reaction flask Extensive polymerization: This is a clear indication that the α-methylstyrene product has polymerized.- Use a polymerization inhibitor from the start: This is the most effective preventative measure. - Lower the reaction temperature: High temperatures significantly promote polymerization. - Consider a milder catalyst: Stronger acids can sometimes exacerbate polymerization.
Dark brown or black reaction mixture Charring of the organic material: This is often caused by strong, oxidizing acids like concentrated sulfuric acid at elevated temperatures.- Use a non-oxidizing acid: Phosphoric acid is a less oxidizing alternative to sulfuric acid. - Lower the reaction temperature: High temperatures contribute to charring. - Consider a gas-phase dehydration: Passing the alcohol vapor over a heated catalyst like alumina (B75360) can minimize charring.[1]
Difficult purification of the product Presence of oligomers and polymers: These byproducts can be difficult to separate from the desired monomer.- Prevent polymerization during the reaction: The most effective approach is to use an inhibitor. - Purify under reduced pressure: Distillation at lower temperatures (under vacuum) can prevent polymerization of the monomer during purification. - Add an inhibitor to the crude product before distillation: This can help prevent polymerization during the purification step.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of polymerization during the dehydration of this compound?

A1: The dehydration of this compound produces α-methylstyrene. This molecule contains a vinyl group conjugated with a phenyl ring, which makes it susceptible to polymerization, especially under the acidic and thermal conditions used for the dehydration reaction. The reaction proceeds via a carbocation intermediate, which can also initiate cationic polymerization of the α-methylstyrene product.

Q2: Which polymerization inhibitors are most effective for this reaction, and at what concentration should they be used?

A2: Phenolic antioxidants and stable nitroxide radicals are effective inhibitors.

  • Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) are effective phenolic inhibitors.

  • 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO) is a highly effective stable nitroxide radical inhibitor.

A typical starting concentration for these inhibitors is in the range of 100-1000 ppm relative to the amount of this compound. The optimal concentration may need to be determined empirically for your specific reaction conditions.

Q3: Can I use sulfuric acid as a catalyst for this dehydration?

A3: While sulfuric acid is a strong acid and can catalyze the dehydration, it is also a strong oxidizing agent. At the temperatures often required for this reaction, sulfuric acid can lead to significant charring and the formation of undesired byproducts.[1] Phosphoric acid is a less oxidizing and generally preferred catalyst for this transformation, leading to cleaner reactions.[1]

Q4: How can I monitor the progress of the dehydration reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting alcohol (this compound) and the appearance of the product (α-methylstyrene).

Q5: What is the best method for purifying the α-methylstyrene product?

A5: The recommended purification method is fractional distillation under reduced pressure.[1] Distilling under vacuum lowers the boiling point of α-methylstyrene, which minimizes the risk of thermal polymerization during purification. It is also advisable to add a small amount of a polymerization inhibitor, such as BHT, to the crude product before distillation.

Data Presentation

Table 1: Comparison of Polymerization Inhibitors for Styrene (B11656) (as a model for α-methylstyrene)

InhibitorTypePolymer Growth (%) after 4hMonomer Conversion (%) after 4h
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)Phenolic16.400.048
4-hydroxy-TEMPONitroxide Radical24.850.065
Butylated Hydroxytoluene (BHT)Phenolic42.500.111
4-oxo-TEMPONitroxide Radical46.80.134
DTBMP/4-hydroxy-TEMPO (75/25 wt%)Synergistic Mixture6.8Not Reported

Data is for styrene polymerization and should be used as a guideline for α-methylstyrene.

Experimental Protocols

Disclaimer: The following protocols are based on the dehydration of the closely related compound 2-phenyl-2-propanol (B165765) and should be adapted and optimized for this compound.

Protocol 1: Liquid-Phase Dehydration using Phosphoric Acid

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Reagents: To the round-bottom flask, add this compound, a catalytic amount of 85% phosphoric acid (e.g., 5-10 mol%), and a polymerization inhibitor (e.g., 500 ppm of BHT).

  • Reaction: Heat the mixture gently. The α-methylstyrene and water will co-distill. Monitor the temperature of the distillate to ensure it corresponds to the boiling point of the azeotrope.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Purification: Purify the crude α-methylstyrene by fractional distillation under reduced pressure. Add a small amount of fresh inhibitor to the distillation flask.

Protocol 2: Gas-Phase Dehydration using Alumina

  • Apparatus Setup: Pack a glass or ceramic tube with activated alumina and place it in a tube furnace.

  • Reaction: Heat the tube furnace to the desired temperature (e.g., 250-350°C).[1]

  • Addition of Reactant: Slowly add this compound dropwise onto the heated alumina. The alcohol will vaporize and dehydrate as it passes over the catalyst.

  • Collection: Collect the α-methylstyrene that distills from the end of the tube in a receiving flask cooled in an ice bath. It is advisable to add an inhibitor to the receiving flask.

  • Workup and Purification: The collected product can be further purified by drying and fractional distillation under reduced pressure as described in Protocol 1.

Mandatory Visualization

Dehydration_and_Polymerization Dehydration of this compound and Polymerization Side Reaction Reactant This compound Protonation Protonation of Hydroxyl Group Reactant->Protonation + H+ (Acid Catalyst) Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Carbocation Tertiary Carbocation (Stable Intermediate) Protonated_Alcohol->Carbocation - H2O Product α-Methylstyrene (Desired Product) Carbocation->Product - H+ Polymerization Polymerization (Side Reaction) Product->Polymerization Acid/Heat Polymer Poly(α-methylstyrene) (Undesired Product) Polymerization->Polymer Inhibitor Polymerization Inhibitor (e.g., BHT, TEMPO) Inhibitor->Polymerization Inhibits

Caption: Dehydration and polymerization pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Polymerization Start Polymerization Observed? Add_Inhibitor Add Polymerization Inhibitor (e.g., BHT, 4-hydroxy-TEMPO) Start->Add_Inhibitor Yes End Successful Dehydration Start->End No Lower_Temp Lower Reaction Temperature Add_Inhibitor->Lower_Temp Milder_Catalyst Use Milder Catalyst (e.g., Phosphoric Acid) Lower_Temp->Milder_Catalyst Check_Purity Check Purity of Product Milder_Catalyst->Check_Purity

Caption: Troubleshooting polymerization.

Experimental_Workflow Experimental Workflow for Dehydration Start Start: Reaction Setup Reaction Dehydration Reaction (with Inhibitor) Start->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Vacuum Distillation (with fresh Inhibitor) Drying->Purification End Pure α-Methylstyrene Purification->End

Caption: Experimental workflow diagram.

References

Technical Support Center: Optimization of Grignard Reagents with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions with ketones.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Grignard reaction with a ketone is resulting in a very low yield or no desired tertiary alcohol. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Grignard reaction is a common issue that can often be traced back to the deactivation of the highly reactive Grignard reagent or unfavorable reaction conditions. Here are the primary causes and troubleshooting steps:

  • Presence of Protic Solvents or Moisture: Grignard reagents are strong bases and will react with any source of protons, such as water, alcohols, or even acidic protons on glassware.[1] This is the most frequent cause of reaction failure.

    • Troubleshooting:

      • Glassware: Ensure all glassware is rigorously dried before use, either in an oven overnight or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).[2]

      • Solvents: Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF). These should be freshly distilled or obtained from a sealed bottle under an inert atmosphere.

      • Starting Materials: Ensure the ketone and any other reagents are free of water.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Poor Quality or Inactive Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage.

    • Troubleshooting:

      • Magnesium Quality: Use fresh, shiny magnesium turnings.[4] If the magnesium appears dull, it may be coated with magnesium oxide, which can inhibit the reaction. You can activate the magnesium by grinding it gently in a mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[2][3]

      • Reagent Titration: It is highly recommended to titrate a sample of your Grignard reagent before use to determine its exact concentration.[4][5] This will ensure you are adding the correct stoichiometric amount to your reaction. Common titration methods include using a known amount of a protic acid with an indicator or using iodine.[4][5]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the ketone, reducing the yield of the tertiary alcohol.[6]

    • Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate.[6][7] This is more common with sterically hindered ketones and bulky Grignard reagents.

      • Troubleshooting: Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C or lower) to favor nucleophilic addition over deprotonation.

    • Reduction: Some Grignard reagents, particularly those with β-hydrogens (e.g., n-butylmagnesium bromide), can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[6]

      • Troubleshooting: Use a Grignard reagent without β-hydrogens if possible. Lowering the reaction temperature can also help minimize this side reaction.[8]

    • Single Electron Transfer (SET): With sterically hindered ketones, the reaction may proceed through a single electron transfer mechanism, leading to side products.[6]

Issue 2: Formation of Impurities

Question: I've obtained my product, but it's contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer:

The formation of impurities is often linked to the side reactions mentioned above or issues with the reaction work-up.

  • Starting Material Recovery: A significant amount of unreacted ketone may be recovered. This is often due to enolization.[6]

    • Minimization: As mentioned above, slow addition of the Grignard reagent at low temperatures can minimize enolization.

  • Secondary Alcohol Formation: The presence of a secondary alcohol instead of the expected tertiary alcohol is a result of ketone reduction by the Grignard reagent.[6]

    • Minimization: Choose a Grignard reagent that is less prone to acting as a reducing agent (e.g., one without β-hydrogens). Running the reaction at a lower temperature can also be beneficial.[8]

  • Biphenyl (B1667301) Formation (for aryl Grignards): When preparing aryl Grignard reagents, a common side product is a biphenyl compound, formed by the reaction of the Grignard reagent with the unreacted aryl halide.

    • Minimization: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[2]

  • Work-up Issues: Improper work-up can lead to the precipitation of magnesium salts with the product.

    • Troubleshooting: The work-up typically involves quenching the reaction with an acidic aqueous solution (e.g., dilute HCl or aqueous ammonium (B1175870) chloride).[2][3] This protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts. Ensure enough acid is added to make the aqueous layer acidic.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Grignard reaction with a ketone?

A1: The optimal temperature depends on the specific reactants. Generally, the addition of the Grignard reagent to the ketone is performed at a low temperature, such as 0 °C to -78 °C, to control the exothermic reaction and minimize side reactions like enolization and reduction.[8] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure completion.[3]

Q2: Which solvent is best for my Grignard reaction?

A2: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[9] They are effective at solvating and stabilizing the Grignard reagent.[9] The choice between them can depend on the reactivity of the alkyl/aryl halide used to prepare the reagent and the desired reaction temperature. THF has a higher boiling point and better solvating properties for some Grignard reagents.

Q3: How much Grignard reagent should I use?

A3: Stoichiometrically, one equivalent of the Grignard reagent is required to react with one equivalent of the ketone.[10] However, it is common practice to use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) to compensate for any reagent that may be consumed by trace amounts of moisture or other impurities, and to drive the reaction to completion.[11] Titrating the Grignard reagent before use is the best way to ensure accurate stoichiometry.[4]

Q4: How can I tell if my Grignard reagent has formed successfully?

A4: The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy and the magnesium turnings starting to disappear.[3] Gentle bubbling at the surface of the magnesium may also be observed.[2] For a quantitative assessment, titration is the most reliable method.[4][5]

Q5: What is the correct work-up procedure for a Grignard reaction?

A5: After the reaction is complete, the mixture is typically cooled in an ice bath and then quenched by the slow, careful addition of an acidic aqueous solution, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride.[2][3] This protonates the magnesium alkoxide intermediate to yield the tertiary alcohol and dissolves the magnesium salts. The product is then extracted into an organic solvent, washed, dried, and purified.[3]

Data Presentation

Table 1: Typical Reaction Parameters for Grignard Reactions with Ketones

ParameterTypical Range/ConditionRationale
Temperature Addition: -78°C to 0°CReaction: 0°C to Room TempLow temperature during addition minimizes side reactions.[8] Warming to room temperature ensures the reaction goes to completion.[3]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents stabilize the Grignard reagent and are relatively unreactive.[9]
Stoichiometry 1.1 - 1.5 equivalents of Grignard reagentA slight excess ensures complete consumption of the ketone and accounts for any reagent loss.[11]
Reaction Time 1 - 12 hoursDependent on the reactivity of the ketone and Grignard reagent. Reaction progress can be monitored by TLC.

Experimental Protocols

General Protocol for the Reaction of a Grignard Reagent with a Ketone

1. Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

  • All glassware should be oven-dried or flame-dried under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.[3]

  • Add a small crystal of iodine to the flask to help activate the magnesium.[3]

  • In the dropping funnel, prepare a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle bubbling.[3] Gentle warming may be necessary to start the reaction.[3]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

2. Reaction with a Ketone (Example: Benzophenone)

  • Cool the freshly prepared Grignard reagent in an ice-water bath.[3]

  • Dissolve the ketone (e.g., benzophenone, 0.95 equivalents) in a minimal amount of anhydrous diethyl ether and add this solution to the dropping funnel.[3]

  • Add the ketone solution dropwise to the stirred, cooled Grignard reagent.[3]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3]

3. Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude tertiary alcohol can be purified by recrystallization or column chromatography.[3]

Mandatory Visualization

Grignard_Reaction_Workflow prep 1. Prepare Grignard Reagent (Anhydrous Conditions) react 2. React with Ketone (Low Temperature) prep->react Slow Addition workup 3. Aqueous Work-up (e.g., NH4Cl) react->workup Quench extract 4. Extraction & Washing workup->extract dry 5. Drying extract->dry purify 6. Purification dry->purify product Final Product (Tertiary Alcohol) purify->product

Caption: Experimental workflow for a Grignard reaction with a ketone.

Troubleshooting_Grignard start Low Yield? check_conditions Anhydrous Conditions? start->check_conditions Yes check_reagent Grignard Reagent Quality? side_reactions Side Reactions Prevalent? check_reagent->side_reactions Good sol_reagent Solution: - Use fresh Mg - Activate Mg (Iodine) - Titrate reagent check_reagent->sol_reagent Poor check_conditions->check_reagent Yes sol_conditions Solution: - Dry glassware thoroughly - Use anhydrous solvents - Inert atmosphere check_conditions->sol_conditions No sol_side_reactions Solution: - Slow addition at low temp - Consider a different Grignard reagent side_reactions->sol_side_reactions Yes success Improved Yield side_reactions->success No sol_reagent->success sol_conditions->success sol_side_reactions->success

Caption: Troubleshooting decision tree for low yield in Grignard reactions.

References

Purification challenges of 2-Methyl-1-phenyl-2-propanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-1-phenyl-2-propanol from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, along with their potential causes and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Overall Yield After Purification - Incomplete reaction during synthesis. - Significant formation of byproducts (e.g., biphenyl). - Loss of product during workup and extraction. - Suboptimal purification parameters (e.g., incorrect solvent for recrystallization, improper distillation pressure).- Ensure Grignard reagent is properly activated and reaction goes to completion. - Add aryl halide slowly to the magnesium turnings to minimize biphenyl (B1667301) formation.[1] - Perform multiple extractions of the aqueous layer to recover all product. - Optimize purification method based on the specific impurities present (see comparison table below).
"Oiling Out" During Recrystallization - The melting point of the compound (23-25 °C) is lower than the temperature of the saturated solution.[2] - The solution is too concentrated.[2] - The chosen solvent's boiling point is significantly higher than the compound's melting point.[3] - Presence of significant impurities depressing the melting point.[3]- Reheat the solution to redissolve the oil and add more of the primary solvent.[3][4] - Switch to a solvent or solvent system with a lower boiling point.[2] - Cool the solution very slowly to encourage crystal nucleation over oiling.[3] - Consider a preliminary purification step (e.g., column chromatography) to remove major impurities before recrystallization.
No Crystal Formation Upon Cooling - The solution is not supersaturated (too much solvent was used).[3][5] - The cooling process is too rapid.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3][6] - Reduce the solvent volume by evaporation and allow the solution to cool again.[5] - Ensure slow cooling by insulating the flask.
Product Decomposes During Distillation - The distillation temperature is too high, causing dehydration of the tertiary alcohol to form an alkene.[7]- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[8] - Ensure the crude product is neutralized and free of any acidic residues from the workup before distillation.[9]
Persistent Impurities After a Single Purification Step - The chosen purification method is not effective for the specific impurities present (e.g., recrystallization may not remove impurities with similar solubility).- Combine purification techniques. For example, use flash chromatography to remove the bulk of impurities, followed by recrystallization to achieve high purity. - Analyze the impurity profile using GC-MS or NMR to select the most appropriate purification strategy.

Logical Troubleshooting Workflow

troubleshooting_workflow start Crude Product Analysis (TLC, GC-MS, NMR) impurity_id Identify Major Impurities start->impurity_id biphenyl Biphenyl Present? impurity_id->biphenyl starting_material Unreacted Starting Material? impurity_id->starting_material dehydration_product Dehydration Product (Alkene) Present? impurity_id->dehydration_product purification_method Select Purification Method biphenyl->purification_method Yes starting_material->purification_method Yes dehydration_product->purification_method Yes recrystallization Recrystallization purification_method->recrystallization Biphenyl is major impurity distillation Vacuum Distillation purification_method->distillation High boiling impurities chromatography Column Chromatography purification_method->chromatography Multiple/polar impurities oiling_out Product 'Oils Out'? recrystallization->oiling_out no_crystals No Crystals Form? recrystallization->no_crystals low_yield Low Yield? recrystallization->low_yield decomposition Decomposition During Distillation? distillation->decomposition chromatography->low_yield final_purity_check Check Purity (GC-MS, NMR) oiling_out->final_purity_check No adjust_solvent Adjust Solvent System or Cooling Rate oiling_out->adjust_solvent Yes no_crystals->final_purity_check No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes decomposition->final_purity_check No reduce_pressure Lower Distillation Pressure/Temperature decomposition->reduce_pressure Yes low_yield->final_purity_check No optimize_reaction Optimize Synthesis & Workup low_yield->optimize_reaction Yes final_purity_check->purification_method Purity <98% end Pure Product final_purity_check->end Purity >98% adjust_solvent->recrystallization induce_crystallization->recrystallization reduce_pressure->distillation optimize_reaction->start

Caption: A flowchart illustrating the logical steps for troubleshooting the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via a Grignard reaction?

A1: The most common impurities include unreacted starting materials (e.g., benzylmagnesium chloride precursors), biphenyl (formed from the coupling of the Grignard reagent), benzene (B151609) (from the reaction of the Grignard reagent with trace amounts of water), and dehydration byproducts like 2-methyl-1-phenyl-1-propene, which can form during acidic workup.[10][11]

Q2: Which purification method is best for removing the biphenyl byproduct?

A2: Recrystallization is often effective for removing biphenyl. Biphenyl is generally more soluble in non-polar solvents like hexane (B92381) or petroleum ether than this compound, allowing for its separation by remaining in the mother liquor upon cooling.[6][10]

Q3: When should I choose vacuum distillation over recrystallization?

A3: Vacuum distillation is preferable when dealing with large quantities of the product or when impurities are non-volatile. It is particularly effective at removing residual high-boiling solvents and some thermal decomposition byproducts. Given the relatively low melting point of this compound, distillation avoids the potential "oiling out" issue that can occur during recrystallization.

Q4: Can column chromatography be used for purification, and what is a suitable eluent system?

A4: Yes, flash column chromatography is a versatile method for purifying this compound, especially when multiple impurities with varying polarities are present. A common eluent system is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product.[2]

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be quantitatively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[12][13] GC-MS is highly sensitive for detecting volatile impurities, while qNMR can provide a highly accurate purity assessment against a certified internal standard.[12][13]

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of the three main purification techniques for this compound.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%70-85%- Effective for removing non-polar impurities like biphenyl. - Relatively simple and inexpensive setup.- Prone to "oiling out" due to the low melting point of the product.[3] - Yield can be compromised by the product's solubility in the mother liquor.
Vacuum Distillation >99%85-95%- Excellent for large-scale purification. - Effectively removes non-volatile and high-boiling impurities. - High yields are often achievable.[14]- Requires specialized glassware. - Risk of thermal decomposition (dehydration) if not performed under sufficient vacuum.[7]
Flash Column Chromatography >99%60-80%- Highly versatile for separating a wide range of impurities. - Can achieve very high purity.- More time-consuming and requires larger volumes of solvent. - Can be less economical for large-scale purifications.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Hexane)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot hexane while stirring and gently heating on a hot plate until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation: Begin stirring and slowly apply a vacuum. Gently heat the flask with a heating mantle. Collect the fraction that distills at the expected boiling point for the applied pressure (e.g., 94-96 °C at 10 mmHg).

  • Collection: Collect the purified liquid in a pre-weighed receiving flask.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of ~0.3.

  • Column Packing: Pack a chromatography column with silica (B1680970) gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

purification_workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., with NH4Cl solution) start->workup extraction Extraction with Organic Solvent (e.g., Diethyl Ether) workup->extraction drying Drying of Organic Layer (e.g., with MgSO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal crude_product Crude this compound solvent_removal->crude_product purification_choice Choice of Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid with non-polar impurities distillation Vacuum Distillation purification_choice->distillation Liquid or large scale chromatography Flash Column Chromatography purification_choice->chromatography Complex mixture analysis Purity Analysis (GC-MS, NMR) recrystallization->analysis distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis and Purification of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenyl-2-propanol. The content is designed to address specific issues encountered during the purification of the synthesized compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via a Grignard reaction?

A1: When synthesizing this compound from the reaction of benzylmagnesium chloride and acetone (B3395972), the most common impurities include unreacted starting materials such as benzyl (B1604629) chloride, and a homo-coupling byproduct, bibenzyl. Residual acetone may also be present. It is crucial to ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent, which can lead to the formation of toluene.

Q2: How can I monitor the purity of my this compound?

A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the purification.[1] A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, will allow for the separation of the more polar product from less polar impurities. The spots can be visualized under UV light or by using a potassium permanganate (B83412) stain. For more detailed analysis, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q3: Which purification technique is most suitable for my crude this compound?

A3: The choice of purification technique depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography is highly effective for separating the product from both more and less polar impurities.[1]

  • Recrystallization is a good option for purifying solid crude product, especially if the impurities are present in small amounts. Since this compound has a low melting point, this method may present challenges.

  • Vacuum Distillation is suitable for large-scale purification and for removing non-volatile impurities.[1]

Impurity Identification and Data

A summary of the physical properties of this compound and its common impurities is provided below to aid in their identification and separation.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
This compound 150.2223-2594-96 (at 10 mmHg)0.974
Benzyl Chloride126.58-391791.100
Bibenzyl182.2650-53284~1.014
Acetone58.08-94.956.08[2]0.785[2]
Spectroscopic Data for Impurity Identification

Identifying impurities by NMR spectroscopy is a definitive method. The following table summarizes key distinguishing 1H and 13C NMR chemical shifts (in CDCl₃) for this compound and its common impurities.

CompoundKey 1H NMR Signals (δ, ppm)Key 13C NMR Signals (δ, ppm)
This compound ~7.2-7.3 (m, 5H, Ar-H), 2.8 (s, 2H, CH₂), 1.2 (s, 6H, 2xCH₃), ~1.5 (s, 1H, OH)~138 (Ar-C), ~130, 128, 126 (Ar-CH), ~73 (C-OH), ~50 (CH₂), ~29 (CH₃)
Benzyl Chloride~7.3 (m, 5H, Ar-H), 4.56 (s, 2H, CH₂Cl)[3]~137 (Ar-C), ~129, 128.8, 128.6 (Ar-CH), ~46 (CH₂Cl)
Bibenzyl~7.2-7.3 (m, 10H, Ar-H), 2.9 (s, 4H, 2xCH₂)~141 (Ar-C), ~128.5, 128.4, 126 (Ar-CH), ~38 (CH₂)

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of this compound (23-25°C) is low. If the solution is too concentrated or the cooling is too rapid, the compound may separate as a liquid above its melting point.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.

    • If using a two-solvent system, ensure the second solvent (the anti-solvent) is added dropwise to the warm solution until the first sign of persistent cloudiness.

Problem: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much.

    • Once the volume is reduced, allow the solution to cool again.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

    • Adding a seed crystal of pure this compound can also induce crystallization.

Column Chromatography

Problem: Poor separation of the product from impurities on the TLC plate or column.

  • Possible Cause: The chosen eluent system has either too high or too low polarity.

  • Solution:

    • Optimize the solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • If the spots are all near the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spots are all near the solvent front, the eluent is too polar. Decrease the proportion of ethyl acetate.

    • Aim for an Rf value of approximately 0.3-0.4 for the this compound. This will typically provide good separation from less polar impurities like bibenzyl and benzyl chloride, which will have higher Rf values.

Problem: The product band is very broad, leading to mixed fractions.

  • Possible Cause 1: The column was not packed properly, leading to channeling.

  • Solution 1: Ensure the silica (B1680970) gel is packed uniformly as a slurry. Gently tap the column during packing to remove air bubbles. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.

  • Possible Cause 2: The initial sample band was too wide.

  • Solution 2: Dissolve the crude product in the minimum amount of the eluent and load it onto the column in a narrow band. Dry loading the sample onto a small amount of silica gel before adding it to the column can also improve resolution.

Vacuum Distillation

Problem: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum is not as low as indicated, or there is a leak in the system.

  • Solution:

    • Check all connections for leaks. Ensure all glass joints are properly sealed and greased.

    • Verify the performance of your vacuum pump or aspirator.

    • Use a pressure-temperature nomograph to estimate the boiling point at your measured pressure. Remember that the boiling point of 94-96°C is at 10 mmHg. At a lower pressure, the boiling point will be lower.

Problem: The product decomposes during distillation.

  • Possible Cause: Tertiary alcohols can be susceptible to dehydration at high temperatures.

  • Solution:

    • Ensure you are using a vacuum to lower the boiling point and avoid high temperatures.

    • Avoid any acidic contaminants in your crude product, as acid can catalyze the dehydration reaction. A wash with a dilute sodium bicarbonate solution during the workup can help neutralize any residual acid.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is effective for separating this compound from less polar impurities like bibenzyl and unreacted benzyl chloride.

  • TLC Analysis: Determine the optimal eluent system by TLC. Start with a mixture of Hexane:Ethyl Acetate (9:1) and adjust the polarity to achieve an Rf of ~0.3-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The less polar impurities (bibenzyl, benzyl chloride) will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable for crude product that is already substantially pure and solid at room temperature.

  • Solvent Selection: Hexane is a suitable solvent for recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot hexane.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Vacuum Distillation

This method is ideal for larger quantities and for removing non-volatile or high-boiling impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased. Use a stir bar or boiling chips for smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum source and slowly reduce the pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the measured pressure. Use a pressure-temperature nomograph to estimate this temperature. For example, at 10 mmHg, the boiling point is 94-96°C.

  • Completion: Once the product has distilled, cool the system before carefully releasing the vacuum.

Visualized Workflows

Experimental_Workflow General Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Grignard Reaction: Benzylmagnesium Chloride + Acetone quench Quench with aq. NH4Cl synthesis->quench extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification of Crude Product (Column, Recrystallization, or Distillation) concentrate->purify analysis Purity Analysis (TLC, NMR, GC-MS) purify->analysis

Caption: General synthesis and purification workflow.

Troubleshooting_Logic Troubleshooting Logic for Impurity Removal cluster_impurities Impurity Type cluster_methods Recommended Purification Method start Crude Product Analysis (TLC/NMR) less_polar Less Polar Impurities (e.g., Bibenzyl, Benzyl Chloride) start->less_polar polar Polar Impurities (e.g., Starting Alcohol) start->polar non_volatile Non-Volatile Impurities start->non_volatile column Column Chromatography (Elute with non-polar solvent first) less_polar->column Primary Method recrystallization Recrystallization (Impurities remain in mother liquor) less_polar->recrystallization Secondary Method polar->column Effective distillation Vacuum Distillation (Impurities remain in distillation pot) non_volatile->distillation Primary Method

Caption: Logic for choosing a purification method.

References

How to avoid the formation of biphenyl in Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Grignard Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Grignard reactions, with a specific focus on preventing the formation of biphenyl (B1667301) impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Grignard reactions, particularly concerning the formation of biphenyl as a byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of biphenyl formation in a Grignard reaction?

Biphenyl is a common byproduct in Grignard reactions involving aryl halides. It primarily forms through a Wurtz-type coupling reaction where the already formed Grignard reagent (e.g., phenylmagnesium bromide) reacts with unreacted aryl halide (e.g., bromobenzene). This side reaction is particularly favored at higher concentrations of the aryl halide and at elevated temperatures.

Q2: How does the rate of addition of the aryl halide affect biphenyl formation?

A slow, controlled addition of the aryl halide to the magnesium turnings is crucial for minimizing biphenyl formation. By adding the aryl halide dropwise, its concentration in the reaction mixture is kept low. This ensures that it preferentially reacts with the magnesium surface to form the Grignard reagent, rather than reacting with the Grignard reagent that has already been formed.

Q3: What is the optimal temperature for minimizing biphenyl formation?

Lower reaction temperatures are generally recommended to suppress the formation of biphenyl. While the initiation of the Grignard reaction may require gentle warming, maintaining a controlled temperature, often at or below the solvent's reflux temperature, can significantly reduce the rate of the biphenyl-forming side reaction. For highly sensitive substrates, reactions can be performed at temperatures as low as -78°C.

Q4: Can the quality of the magnesium used impact the formation of biphenyl?

Yes, the quality and activation of the magnesium are critical. Magnesium turnings are often coated with a layer of magnesium oxide, which can inhibit the reaction. If the reaction between the aryl halide and magnesium is slow to initiate or sluggish, the concentration of unreacted aryl halide can build up, increasing the likelihood of biphenyl formation. Using fresh, high-purity magnesium and activating it (e.g., with a small crystal of iodine or mechanical stirring) is recommended to ensure a prompt and efficient reaction.

Q5: Are there any additives that can help prevent the formation of biphenyl?

While less common in standard laboratory procedures, certain additives can influence the course of the reaction. For instance, the use of copper salts can catalyze cross-coupling reactions, and in some contexts, might inadvertently promote biphenyl formation. Conversely, for specific applications, catalytic amounts of certain transition metals are used to promote the desired cross-coupling and minimize homocoupling. The use of additives should be carefully considered based on the specific reaction being performed.

Data Presentation: Impact of Reaction Parameters on Biphenyl Formation

The following tables summarize the expected impact of key reaction parameters on the formation of biphenyl. Please note that these values are illustrative and can vary depending on the specific substrates, solvent, and scale of the reaction.

Table 1: Effect of Aryl Halide Addition Rate on Biphenyl Yield

Addition Rate of Aryl HalideReaction Temperature (°C)Approximate Biphenyl Yield (%)
Rapid (Bulk Addition)35 (Refluxing Diethyl Ether)15 - 25
Moderate (Addition over 15 min)35 (Refluxing Diethyl Ether)5 - 10
Slow (Addition over 60 min)35 (Refluxing Diethyl Ether)< 5

Table 2: Effect of Reaction Temperature on Biphenyl Yield

Addition Rate of Aryl HalideReaction Temperature (°C)Approximate Biphenyl Yield (%)
Slow (Addition over 60 min)508 - 12
Slow (Addition over 60 min)35 (Refluxing Diethyl Ether)< 5
Slow (Addition over 60 min)0< 2

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Phenylmagnesium Bromide with Minimal Biphenyl Formation

This protocol describes the preparation of phenylmagnesium bromide from bromobenzene (B47551) and magnesium in diethyl ether, with an emphasis on minimizing the formation of biphenyl.

Materials:

  • Magnesium turnings

  • Bromobenzene, anhydrous

  • Diethyl ether, anhydrous

  • Iodine (a small crystal)

  • Round-bottom flask, three-necked, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add magnesium turnings to the flask. Add a single crystal of iodine. Gently warm the flask under a slow stream of inert gas to sublime some of the iodine, which helps to activate the magnesium surface.

  • Initial Reagent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

  • Preparation of Bromobenzene Solution: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Initiation of the Reaction: Add a small portion of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Controlled Addition of Bromobenzene: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the diethyl ether. This slow addition is critical to keep the concentration of unreacted bromobenzene low.

  • Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux until all the magnesium has been consumed. The resulting Grignard reagent will be a cloudy, greyish-brown solution.

Protocol 2: Low-Temperature Grignard Reaction for Aryl Halides

This protocol is suitable for sensitive substrates where biphenyl formation is a significant issue.

Materials:

  • As in Protocol 1, with the addition of a suitable cooling bath (e.g., dry ice/acetone).

  • Tetrahydrofuran (THF), anhydrous, may be used as a solvent for lower temperature reactions.

Procedure:

  • Apparatus Setup and Magnesium Activation: Follow steps 1 and 2 from Protocol 1.

  • Solvent Addition: Add anhydrous THF to the flask containing the activated magnesium.

  • Cooling: Cool the reaction flask to the desired temperature (e.g., -78 °C) using a cooling bath.

  • Slow Addition of Aryl Halide: Add the aryl halide, dissolved in anhydrous THF, dropwise to the cold magnesium suspension over an extended period.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as TLC or GC-MS to determine the consumption of the aryl halide.

  • Maintaining Temperature: Maintain the low temperature throughout the addition and for a period afterward to ensure complete formation of the Grignard reagent.

Visualizations

Below are diagrams illustrating key concepts and workflows related to minimizing biphenyl formation in Grignard reactions.

Biphenyl_Formation_Mechanism cluster_grignard_formation Grignard Reagent Formation cluster_biphenyl_formation Biphenyl Formation (Side Reaction) Aryl-X Aryl Halide (Aryl-X) Aryl-MgX Grignard Reagent (Aryl-MgX) Aryl-X->Aryl-MgX + Mg Mg Magnesium (Mg) Desired_Product Desired Product Aryl-MgX->Desired_Product + Electrophile Aryl-MgX_side Grignard Reagent (Aryl-MgX) Biphenyl Biphenyl (Aryl-Aryl) Aryl-MgX_side->Biphenyl + Unreacted Aryl-X Aryl-X_side Unreacted Aryl Halide (Aryl-X) Aryl-X_side->Biphenyl

Caption: Mechanism of biphenyl formation as a side reaction.

Grignard_Workflow start Start prep Prepare Flame-Dried Glassware and Anhydrous Reagents start->prep activation Activate Magnesium (e.g., with Iodine) prep->activation initiation Initiate Reaction with a Small Amount of Aryl Halide activation->initiation slow_addition Slow, Dropwise Addition of Remaining Aryl Halide initiation->slow_addition monitoring Monitor Reaction Progress (TLC, GC-MS) slow_addition->monitoring completion Ensure Complete Consumption of Magnesium monitoring->completion end Proceed to Reaction with Electrophile completion->end

Caption: Experimental workflow to minimize biphenyl formation.

Troubleshooting_Tree start High Biphenyl Formation Detected q1 Was the aryl halide added slowly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction temperature controlled? a1_yes->q2 s1 Action: Decrease addition rate. Add dropwise over a longer period. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the magnesium fresh and activated? a2_yes->q3 s2 Action: Maintain lower temperature. Use a cooling bath if necessary. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-run experiment with optimized conditions a3_yes->end s3 Action: Use fresh Mg turnings. Activate with iodine or mechanically. a3_no->s3 s3->end

Caption: Troubleshooting decision tree for biphenyl formation.

Technical Support Center: Effective Drying of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective drying of 2-Methyl-1-phenyl-2-propanol. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide is designed to help you resolve specific problems that may arise when drying this compound.

Issue 1: The dried organic layer containing this compound appears cloudy or contains a separate aqueous phase.

Possible CauseTroubleshooting Steps
Insufficient amount of drying agent. Add more of the selected drying agent in small portions, swirling after each addition, until the newly added agent no longer clumps together and remains free-flowing.[1][2]
Inefficient drying agent. Ensure you are using an appropriate drying agent. Anhydrous magnesium sulfate (B86663) (MgSO₄) is generally more efficient and faster than anhydrous sodium sulfate (Na₂SO₄).[1][3]
Incomplete separation of aqueous and organic layers. Before adding a drying agent, ensure the bulk of the aqueous layer has been carefully removed using a separatory funnel. A final wash with brine (saturated NaCl solution) can help remove a significant amount of dissolved water.[3][4]

Issue 2: Significant loss of this compound during the drying process.

Possible CauseTroubleshooting Steps
Adsorption of the product onto the drying agent. This is more likely with fine powders like magnesium sulfate. After decanting or filtering the dried solution, rinse the drying agent with a small amount of fresh, dry solvent to recover any adsorbed product.[1]
Use of an inappropriate drying agent. Calcium chloride should be avoided as it can form complexes with alcohols, leading to product loss.[5][6][7][8][9]
Dehydration of the tertiary alcohol. The use of acidic drying agents or high temperatures can cause the elimination of water to form an alkene (2-phenyl-1-propene). Use neutral drying agents and maintain room temperature.[10][11][12]

Issue 3: The final product still contains water after solvent removal.

Possible CauseTroubleshooting Steps
Insufficient contact time with the drying agent. While anhydrous magnesium sulfate acts quickly, anhydrous sodium sulfate requires a longer contact time (at least 15-30 minutes) to be effective.[3] For highly sensitive applications requiring extremely low water content, allowing the solution to stand over the drying agent for an extended period is beneficial.
Hygroscopic nature of the product. This compound is an alcohol and can absorb moisture from the atmosphere. Handle and store the dried product under an inert atmosphere (e.g., nitrogen or argon) if it is intended for moisture-sensitive applications.
Use of "wet" solvents for rinsing. Ensure that any solvent used to rinse the drying agent or transfer the product is itself anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around drying agent for this compound?

For routine drying, anhydrous magnesium sulfate (MgSO₄) is an excellent choice due to its high efficiency and speed.[1] For applications requiring exceptionally low water content (in the ppm range), activated 3Å molecular sieves are superior, though they require a longer contact time.[13][14]

Q2: Can I use anhydrous sodium sulfate (Na₂SO₄) to dry this compound?

Yes, anhydrous sodium sulfate is a suitable, neutral drying agent for this compound. It is less efficient and slower than magnesium sulfate, so a longer contact time is necessary.[2][3] It is a good choice for pre-drying or when a less vigorous drying agent is preferred.

Q3: Why should I avoid using anhydrous calcium chloride (CaCl₂) to dry alcohols like this compound?

Anhydrous calcium chloride can form stable complexes with alcohols, leading to the loss of your product in the solid phase.[5][6][7][8][9]

Q4: How can I tell if I have added enough drying agent?

A visual inspection is usually sufficient. When you first add the drying agent to a "wet" solution, it will clump together. You have added enough when newly added portions of the drying agent no longer clump and remain as a free-flowing powder in the solution when swirled.[1][2]

Q5: What are molecular sieves and how do they work for drying alcohols?

Molecular sieves are porous crystalline aluminosilicates with well-defined pore sizes. For drying alcohols, 3Å (Angstrom) molecular sieves are ideal.[15] Their pores are large enough to trap small water molecules but too small to adsorb the larger alcohol molecules, making them highly selective and efficient.[16]

Q6: How do I properly use and regenerate molecular sieves?

To use molecular sieves, they must first be activated by heating to a high temperature (e.g., 250-300°C) under vacuum to remove any pre-adsorbed water.[17][18] Once activated and cooled in a dry atmosphere (like in a desiccator), they can be added to the solution containing this compound. The solution should be allowed to stand over the sieves for at least 24 hours for optimal drying.[13][14] The sieves can be regenerated for reuse by following the same heating and vacuum procedure.[17][19]

Data Presentation

The following table summarizes the efficiency of various drying agents for alcohols, providing a quantitative comparison to guide your selection. The data is adapted from studies on methanol (B129727) and ethanol (B145695) but provides a strong indication of performance for other alcohols.

Drying AgentWater Content After Drying (ppm)Contact TimeNotes
3Å Molecular Sieves < 1072 hoursHighly efficient for achieving very low water content.[13][14]
Magnesium Sulfate (anhydrous) ~50-10015-30 minutesFast and efficient for general-purpose drying.[1]
Sodium Sulfate (anhydrous) ~100-200> 30 minutesSlower and less efficient but neutral and easy to use.[3]
Potassium Hydroxide (KOH) ~33 (for Methanol)Not specifiedBasic, may not be suitable for all applications.[13][14]
Calcium Oxide (CaO) Not specifiedNot specifiedA potential option, but less common in modern labs.[20]

Data adapted from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[13][14][21]

Experimental Protocols

Protocol 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)

  • Preparation : Ensure the solution of this compound in an organic solvent is in a clean, dry Erlenmeyer flask. If a visible aqueous layer is present, remove it using a separatory funnel first.

  • Addition of Drying Agent : Add a small amount of anhydrous MgSO₄ (roughly 1-2 grams per 100 mL of solution) to the flask.

  • Swirling : Swirl the flask and observe the drying agent. It will likely clump together at the bottom.

  • Incremental Addition : Continue adding small portions of MgSO₄ while swirling until some of the powder remains free-flowing and does not clump.[1]

  • Separation : Decant the dried solution carefully into another flask, or filter it through a fluted filter paper to remove the MgSO₄.

  • Rinsing : Rinse the MgSO₄ left behind with a small amount of fresh, dry solvent and combine the rinse with the dried solution to maximize product recovery.[1]

Protocol 2: Drying with 3Å Molecular Sieves

  • Activation of Sieves : Place the required amount of 3Å molecular sieves in a dry flask. Heat them in a drying oven at 250-300°C for at least 3 hours. For best results, heat under vacuum.[17][18]

  • Cooling : Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture.

  • Drying Process : Add the activated sieves to the solution of this compound (approximately 10-20% by weight of the solvent).[22]

  • Contact Time : Seal the flask and allow it to stand for at least 24 hours. Occasional swirling can improve efficiency. For maximum dryness, 48-72 hours is recommended.[13][14]

  • Separation : Carefully decant or filter the dried solution from the molecular sieves.

Visualizations

Drying_Agent_Selection start Start: Need to dry This compound sensitivity Is the subsequent reaction highly sensitive to water? start->sensitivity speed Is speed a priority? sensitivity->speed No mol_sieves Use 3Å Molecular Sieves (allow 24-72h contact time) sensitivity->mol_sieves Yes mgso4 Use Anhydrous MgSO₄ (fast and efficient) speed->mgso4 Yes na2so4 Use Anhydrous Na₂SO₄ (slower, good for pre-drying) speed->na2so4 No Drying_Workflow cluster_prep Preparation cluster_drying Drying Step cluster_isolation Isolation start Start: Wet organic solution separate Separate bulk water (if present) start->separate add_agent Add drying agent (e.g., MgSO₄) separate->add_agent swirl Swirl and observe for clumping add_more Add more agent if clumping persists swirl->add_more Clumping decant Decant or filter solution swirl->decant No Clumping add_more->swirl rinse Rinse drying agent with dry solvent decant->rinse combine Combine solution and rinse rinse->combine end_product Dried Product Solution combine->end_product

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with managing exothermic reactions during the large-scale synthesis of 2-Methyl-1-phenyl-2-propanol. The primary and most common method for this synthesis is the Grignard reaction, which involves reacting a Grignard reagent with a carbonyl compound.[1][2] Specifically, the reaction of benzylmagnesium chloride with acetone (B3395972) is a widely used route.[3] This reaction is notoriously exothermic and requires careful control to ensure safety and maximize product yield.[4][5]

Troubleshooting Guides

Unexpected temperature increases are a common issue when handling the highly exothermic Grignard reaction.[4] A sudden spike in temperature often indicates that the addition of the carbonyl compound, in this case, acetone, is too rapid.[4] Below are common problems encountered during the synthesis and recommended solutions.

ProblemPotential CauseRecommended Action
Runaway Reaction During Grignar Reagent Formation - Addition of benzyl (B1604629) chloride is too fast.- Insufficient cooling.[6]- Add the benzyl chloride dropwise using an addition funnel to control the rate.- Utilize an ice bath or other suitable cooling system to maintain the desired reaction temperature.[6]
Sudden Temperature Spike During Acetone Addition - Acetone is being added too quickly.[4]- Inadequate cooling of the Grignard reagent.- Add the acetone solution dropwise while vigorously stirring the Grignard reagent.[4]- Ensure the reaction temperature is maintained below 10°C throughout the addition of acetone.[4]
Low Product Yield - Incomplete Grignard formation.- Presence of water or other protic sources, which quenches the Grignard reagent.[6]- Formation of side products due to poor temperature control.- Use magnesium activation methods, such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7]- Thoroughly dry all glassware and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[6]- Strictly control the reaction temperature during all exothermic steps.[4]
Reaction Fails to Initiate - Inactive magnesium surface due to an oxide layer.- Presence of moisture in glassware or solvents.[7]- Activate the magnesium surface by mechanical stirring or by using chemical activators like iodine.[6][7]- Flame-dry all glassware and use anhydrous solvents to ensure rigorously anhydrous conditions.[7]
Experimental Protocol: Synthesis of this compound with Exotherm Management

This protocol emphasizes temperature control for the safe and efficient synthesis of this compound.

Part A: Grignard Reagent Formation

  • Preparation: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.[6] Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[6]

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.[3]

  • Initiation: Add a small portion of benzyl chloride to the magnesium suspension. The reaction should initiate, indicated by a color change and gentle boiling.[1] If it doesn't start, gentle warming or the addition of an iodine crystal can be used as an initiator.[1][7]

  • Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle, controlled reflux.[4] Use an ice bath to moderate the reaction if it becomes too vigorous.[4]

  • Completion: After the addition is complete, allow the mixture to stir until the reaction subsides.[4]

Part B: Reaction with Acetone

  • Cooling: Cool the Grignard reagent solution to 0°C using an ice bath.[1]

  • Acetone Addition: Prepare a solution of dry acetone in anhydrous THF. Add the acetone solution dropwise to the cold, vigorously stirring Grignard reagent, ensuring the temperature is maintained below 10°C.[1][4]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for an additional hour.[4]

Part C: Work-up and Purification

  • Quenching: Slowly pour the reaction mixture into a cold aqueous solution of ammonium (B1175870) chloride to quench the reaction.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure or by column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction for synthesizing this compound so exothermic?

A1: The formation of the Grignard reagent (benzylmagnesium chloride) and its subsequent reaction with acetone are both highly exothermic processes.[4][5] The high reactivity of organomagnesium compounds contributes to the significant heat release during the carbon-carbon bond formation.[8]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The major safety concern is a runaway reaction due to inadequate control of the exotherm.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9] This can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently and creating a fire hazard.[5][9]

Q3: How can I monitor the initiation and progress of the Grignard reaction to prevent reagent accumulation?

A3: A common challenge is ensuring the reaction has initiated before adding a large amount of the alkyl halide, which could lead to a dangerous exotherm once the reaction starts.[10] In-situ monitoring techniques like FTIR spectroscopy can be used to track the concentration of the alkyl halide and confirm that the reaction has started before proceeding with the addition.[10]

Q4: What is the impact of the reagent addition rate on managing the exotherm?

A4: A slow, dropwise addition of both the benzyl chloride (for Grignard formation) and the acetone solution is critical for controlling the reaction's heat generation.[4] A slower addition rate allows the cooling system to effectively dissipate the heat, preventing a rapid and potentially unsafe temperature increase.[4]

Q5: What are some common side reactions, and how can they be minimized?

A5: A common side reaction is the formation of biphenyl (B1667301) through Wurtz coupling.[11] This can be minimized by the slow, dropwise addition of the benzyl chloride and maintaining a moderate reaction temperature.[7] Another potential issue is the quenching of the Grignard reagent by any protic source, such as water, which is why maintaining strictly anhydrous conditions is crucial.[6]

Visualizations

experimental_workflow prep Prepare Anhydrous Apparatus & Reagents activate_mg Activate Magnesium (e.g., Iodine) prep->activate_mg grignard_formation Form Grignard Reagent: Add Benzyl Chloride to Mg in THF activate_mg->grignard_formation cool_grignard Cool Grignard Reagent (0°C) grignard_formation->cool_grignard acetone_addition Slowly Add Acetone Solution (<10°C) cool_grignard->acetone_addition stir_rt Stir at Room Temperature acetone_addition->stir_rt quench Quench with aq. NH4Cl Solution stir_rt->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purify by Distillation or Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem: Uncontrolled Exotherm check_addition_rate Is Reagent Addition Rate Too Fast? start->check_addition_rate check_cooling Is Cooling System Adequate? check_addition_rate->check_cooling No reduce_rate Action: Reduce Addition Rate (Dropwise) check_addition_rate->reduce_rate Yes improve_cooling Action: Enhance Cooling (e.g., Ice Bath) check_cooling->improve_cooling No check_initiation Did Reaction Fail to Initiate? check_cooling->check_initiation Yes solution Solution: Controlled Reaction reduce_rate->solution improve_cooling->solution activate_mg Action: Activate Mg (e.g., Iodine, Heat) check_initiation->activate_mg Yes check_anhydrous Are Conditions Anhydrous? check_initiation->check_anhydrous No activate_mg->solution dry_system Action: Dry Glassware and Solvents check_anhydrous->dry_system No check_anhydrous->solution Yes dry_system->solution

Caption: Troubleshooting logic for managing uncontrolled exothermic reactions.

References

Catalyst selection for efficient dehydration of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient dehydration of 2-Methyl-1-phenyl-2-propanol to synthesize 2-methyl-1-phenylpropene (B151218) (α-methylstyrene).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the acid-catalyzed dehydration of this compound?

A1: The reaction proceeds via an E1 (elimination, unimolecular) mechanism.[1] This involves three key steps:

  • Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).[1][2][3]

  • Formation of a carbocation: The protonated alcohol departs as a water molecule, generating a stable tertiary benzylic carbocation.[1][2][3] This is the slow, rate-determining step.[3]

  • Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond and regeneration of the acid catalyst.[1][2]

Q2: Which catalysts are recommended for the dehydration of this compound?

A2: A variety of both homogeneous and heterogeneous catalysts can be employed. The choice depends on the desired reaction conditions (e.g., temperature, phase) and sensitivity of the starting material to strong acids. Common catalysts include strong Brønsted acids like sulfuric acid and phosphoric acid, as well as solid catalysts like alumina (B75360).[1][4] Metal triflates and rhenium-based catalysts have also been shown to be effective for the dehydration of tertiary and benzylic alcohols.[5][6]

Q3: What are the common side reactions to be aware of during this dehydration?

A3: Several side reactions can reduce the yield and purity of the desired alkene product. These include:

  • Charring: Strong oxidizing acids, particularly concentrated sulfuric acid at high temperatures, can cause decomposition and charring of the organic material.[1][4]

  • Dimerization/Polymerization: The acidic conditions can promote the dimerization or polymerization of the α-methylstyrene product.[1]

  • Ether Formation: If the reaction temperature is too low, the alcohol may react with itself to form an ether.[7][8][9]

Q4: How can I purify the final product, 2-methyl-1-phenylpropene?

A4: A standard workup and purification procedure involves the following steps:

  • Neutralization: After the reaction, the acidic catalyst is neutralized with a mild base, such as a saturated sodium bicarbonate solution.[1]

  • Extraction: The product is extracted from the aqueous phase using an organic solvent like diethyl ether or dichloromethane.[1]

  • Washing: The organic layer is washed with water and then brine to remove water-soluble impurities.[1]

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).[1]

  • Distillation: The final product is purified by fractional distillation, potentially under reduced pressure to prevent polymerization.[1]

Catalyst Selection and Performance

The following table summarizes common catalysts used for the dehydration of this compound and similar tertiary alcohols, along with their typical operating conditions and performance characteristics.

CatalystTypical ConditionsAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) Heating with the alcohol.Highly effective and readily available.Strong oxidizing agent, can cause significant charring and side reactions.[1][4]
Concentrated Phosphoric Acid (H₃PO₄) Heating with the alcohol.Less oxidizing than sulfuric acid, leading to cleaner reactions.[1][4]May require higher temperatures or longer reaction times compared to H₂SO₄.[1]
Alumina (Al₂O₃) Passing alcohol vapor over heated alumina (250-360°C).[1]Good for gas-phase reactions, can produce high yields with minimal charring.[1]Requires specialized equipment for high-temperature, gas-phase reactions.[1]
Potassium Bisulfate (KHSO₄) Heating the alcohol with solid KHSO₄.Solid catalyst, easier to handle and separate from the reaction mixture.[1]May be less active than strong liquid acids.[1]
Metal Triflates (e.g., Ti(OTf)₄, Hf(OTf)₄) Varies with alcohol substitution; lower temperatures for tertiary alcohols.[5][6]Highly efficient for dehydrating tertiary alcohols.[5][6]Can be more expensive than traditional acid catalysts.[5]
Rhenium Catalysts (e.g., Re₂O₇, MTO) Typically around 100°C.[5][6]Very efficient for dehydrating benzylic and tertiary alcohols.[5][6]Expensive precious metal catalysts.[5]

Troubleshooting Guide

Issue 1: Low or No Yield of 2-methyl-1-phenylpropene

Possible CauseTroubleshooting Steps
Inactive or Insufficient Catalyst Ensure the acid catalyst is not old or degraded. Use an appropriate concentration (typically 5-10 mol% for liquid acids).[1]
Presence of Excess Water The reaction is reversible. Ensure starting materials are dry and consider methods to remove water as it forms (e.g., a Dean-Stark trap).[1]
Inappropriate Reaction Temperature Tertiary alcohols dehydrate at lower temperatures than primary or secondary alcohols.[8][9] Avoid excessively high temperatures which can lead to charring, but ensure the temperature is sufficient for the chosen catalyst. If the temperature is too low, ether formation may be favored.[7][9]
Product Loss During Workup Ensure complete extraction with an appropriate solvent. Avoid product loss during neutralization and washing steps. Use proper distillation techniques.[1]

Issue 2: Reaction Mixture Turns Dark Brown or Black

Possible CauseTroubleshooting Steps
Charring due to Strong Oxidizing Acid This is common with concentrated sulfuric acid at elevated temperatures.[1][4]
Solution 1: Switch to a milder, less oxidizing acid catalyst like phosphoric acid.[1]
Solution 2: Use a lower concentration of sulfuric acid.[1]
Solution 3: Carefully control and lower the reaction temperature.[1]

Issue 3: Formation of a Gummy or Solid Polymer

Possible CauseTroubleshooting Steps
Polymerization of the Alkene Product The acidic conditions can catalyze the polymerization of the α-methylstyrene product.[1]
Solution 1: Minimize reaction time. Monitor the reaction progress and stop it once the starting material is consumed.
Solution 2: Keep the reaction temperature as low as is effective for the dehydration.
Solution 3: Purify the product via distillation under reduced pressure to lower the boiling point and minimize heat-induced polymerization.[1]

Experimental Protocols

Protocol 1: Dehydration using Phosphoric Acid

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a thermometer, a condenser, and a receiving flask.

  • Reagents: In the round-bottom flask, combine this compound with a catalytic amount of 85% phosphoric acid (e.g., 5-10 mol%).[1]

  • Reaction: Gently heat the mixture. The 2-methyl-1-phenylpropene and water will co-distill.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[1]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Purify the product by fractional distillation.[1]

Protocol 2: Dehydration using Alumina (Gas-Phase)

Note: This procedure requires a tube furnace.

  • Apparatus Setup: Pack a ceramic or glass tube with activated alumina and place it inside a tube furnace equipped with a temperature controller.[1]

  • Reaction: Heat the tube furnace to the desired temperature (e.g., 300-350°C).[1]

  • Addition of Reactant: Slowly introduce the this compound onto the heated alumina. The alcohol will vaporize and undergo dehydration as it passes over the catalyst.[1]

  • Collection: Collect the product that distills from the end of the tube in a cooled receiving flask.[1]

  • Workup and Purification: The collected product can be further dried and purified by distillation as described in Protocol 1.[1]

Visualized Workflows and Mechanisms

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Limiting) cluster_step3 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H+ H_plus H+ Carbocation Tertiary Benzylic Carbocation Protonated_Alcohol->Carbocation - H₂O Alkene 2-methyl-1-phenylpropene Carbocation->Alkene - H+ Water H₂O H_plus_regen H+

Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound.

Troubleshooting_Workflow Start Experiment Start: Dehydration of this compound Check_Yield Is the yield of 2-methyl-1-phenylpropene low? Start->Check_Yield Check_Color Did the reaction mixture turn dark brown or black? Check_Yield->Check_Color No Low_Yield_Causes Possible Causes: - Inactive/Insufficient Catalyst - Excess Water - Incorrect Temperature Check_Yield->Low_Yield_Causes Yes Check_Polymer Is a polymer or gummy solid present? Check_Color->Check_Polymer No Dark_Color_Cause Probable Cause: Charring from strong, oxidizing acid (e.g., H₂SO₄) Check_Color->Dark_Color_Cause Yes Success Successful Synthesis Check_Polymer->Success No Polymer_Cause Probable Cause: Acid-catalyzed polymerization of the alkene product Check_Polymer->Polymer_Cause Yes Low_Yield_Solutions Solutions: - Check catalyst activity/concentration - Ensure anhydrous conditions - Optimize temperature Low_Yield_Causes->Low_Yield_Solutions Dark_Color_Solutions Solutions: - Use a milder acid (e.g., H₃PO₄) - Lower acid concentration - Reduce reaction temperature Dark_Color_Cause->Dark_Color_Solutions Polymer_Solutions Solutions: - Minimize reaction time - Use lower temperature - Distill under reduced pressure Polymer_Cause->Polymer_Solutions

Caption: A troubleshooting workflow for common issues in the dehydration of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methyl-1-phenyl-2-propanol and tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Methyl-1-phenyl-2-propanol and tert-butanol (B103910). The focus is on reactions that proceed through carbocation intermediates, such as unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions, which are fundamental in many organic synthesis and drug development processes. The difference in reactivity between these two tertiary alcohols is primarily governed by the stability of the carbocation formed upon protonation and subsequent loss of water.

Core Principles of Reactivity

The rate-determining step in SN1 and E1 reactions of tertiary alcohols is the formation of a carbocation intermediate.[1][2] The stability of this intermediate is the paramount factor influencing the reaction rate.[3][4][5][6] More stable carbocations form faster, leading to a higher reaction rate.[4]

  • tert-Butanol forms a tertiary carbocation, (CH₃)₃C⁺. The stability of this carbocation is attributed to the electron-donating inductive effect and, more importantly, hyperconjugation from the nine C-H bonds of the three methyl groups.[3][7]

  • This compound forms a tertiary benzylic carbocation, C₆H₅CH₂C(CH₃)₂⁺. This carbocation is stabilized by the inductive effect of the methyl groups and, crucially, by resonance. The positive charge can be delocalized into the adjacent phenyl ring, significantly increasing its stability.[3][5][8]

Resonance stabilization is a more powerful effect than hyperconjugation. Consequently, the tertiary benzylic carbocation formed from this compound is significantly more stable than the tertiary carbocation from tert-butanol. This leads to a higher reactivity for this compound in SN1 and E1 reactions.[8]

Quantitative Data on Reactivity

Tertiary Benzylic > Tertiary > Secondary Benzylic > Secondary > Primary Benzylic > Primary > Methyl

This qualitative order strongly indicates that this compound will react faster than tert-butanol in reactions where carbocation formation is the rate-determining step.

For illustrative purposes, the following table summarizes the qualitative comparison of reactivity based on the stability of the carbocation intermediates.

CompoundStructureCarbocation IntermediateStabilizing FactorsRelative Reactivity
This compound C₆H₅CH₂C(CH₃)₂OHTertiary, Benzylic3° + Resonance (1 Phenyl Ring)High
tert-Butanol (CH₃)₃COHTertiary3° (Hyperconjugation)Moderate

Experimental Protocols

A common qualitative experiment to demonstrate the high reactivity of tertiary alcohols is the Lucas Test . This test can be adapted to compare the reactivity of this compound and tert-butanol. The Lucas reagent is a solution of anhydrous zinc chloride in concentrated hydrochloric acid.[9] Tertiary alcohols react almost instantaneously with the Lucas reagent to form an insoluble alkyl chloride, resulting in immediate turbidity.[9][10][11][12][13]

Comparative Lucas Test Protocol

Objective: To qualitatively compare the reaction rates of this compound and tert-butanol with Lucas reagent.

Materials:

  • This compound

  • tert-Butanol

  • Lucas Reagent (anhydrous ZnCl₂ in concentrated HCl)

  • Two small, dry test tubes

  • Droppers or pipettes

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each alcohol.

  • Add approximately 1 mL of this compound to the first test tube.

  • Add approximately 1 mL of tert-butanol to the second test tube.

  • To the first test tube, add 2 mL of Lucas reagent, start the stopwatch immediately, and shake the tube to mix the contents.

  • Observe the solution for the formation of turbidity (a cloudy appearance). Record the time taken for the turbidity to appear.

  • Repeat steps 4 and 5 for the test tube containing tert-butanol.

  • Compare the times taken for turbidity to appear in both test tubes.

Expected Results: Both alcohols are tertiary and are expected to react very quickly, likely within seconds to a minute. However, due to the greater stability of the tertiary benzylic carbocation, it is anticipated that this compound will show turbidity slightly faster than tert-butanol. This difference may be subtle and require careful observation.

Visualizations

Carbocation Stability and Reactivity

G Logical Relationship of Carbocation Stability and Reactivity cluster_alcohols Reactant Alcohols cluster_carbocations Carbocation Intermediates cluster_stability Relative Stability cluster_reactivity Resulting Reactivity This compound This compound Tertiary Benzylic Carbocation Tertiary Benzylic Carbocation This compound->Tertiary Benzylic Carbocation Forms tert-Butanol tert-Butanol Tertiary Carbocation Tertiary Carbocation tert-Butanol->Tertiary Carbocation Forms Stability Higher Stability > Lower Stability Tertiary Benzylic Carbocation->Stability Leads to Tertiary Carbocation->Stability Reactivity Higher Reactivity > Lower Reactivity Stability->Reactivity Dictates

Caption: Relationship between alcohol structure, carbocation stability, and reactivity.

SN1 Reaction Pathway

SN1_Pathway Generalized SN1 Reaction Pathway for Tertiary Alcohols Start Tertiary Alcohol (R-OH) Protonation Protonated Alcohol (R-OH2+) Start->Protonation + H+ Carbocation Carbocation (R+) + H2O Protonation->Carbocation Slow, Rate-Determining Step (-H2O) Product Substituted Product (R-Nu) Carbocation->Product Fast + Nucleophile (Nu-)

Caption: The stepwise mechanism of an SN1 reaction for a tertiary alcohol.

Experimental Workflow for Comparative Lucas Test

Lucas_Test_Workflow Experimental Workflow for Comparative Lucas Test Start Start Prep Prepare two test tubes, one with each alcohol Start->Prep AddReagent1 Add Lucas Reagent to This compound and start stopwatch Prep->AddReagent1 AddReagent2 Add Lucas Reagent to tert-Butanol and start stopwatch Prep->AddReagent2 Observe1 Observe and record time for turbidity to appear AddReagent1->Observe1 Compare Compare reaction times Observe1->Compare Observe2 Observe and record time for turbidity to appear AddReagent2->Observe2 Observe2->Compare End End Compare->End

Caption: Workflow for comparing the reactivity of the two alcohols using the Lucas test.

References

Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for compounds like 2-Methyl-1-phenyl-2-propanol is a critical aspect of quality control and a cornerstone of reliable research. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of this tertiary alcohol. Supported by experimental data, this document offers a comprehensive overview to assist in selecting the most appropriate methodology for specific analytical needs.

This compound, a tertiary alcohol, finds applications in various chemical syntheses. Ensuring its purity is paramount to the successful outcome of these processes. While several analytical techniques can be employed for this purpose, GC-MS stands out for its high sensitivity and selectivity, providing both quantitative and qualitative data.

Comparative Analysis of Purity Validation Methods

The choice of an analytical method for purity determination depends on various factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. Below is a comparison of GC-MS with other relevant techniques for the analysis of this compound.

ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Linearity (R²) > 0.999[1]> 0.999[1]Method dependent, high linearity achievable
Limit of Quantification (LOQ) 1.0 mg/kg[1][2]1 µg/mL[1]Lower sensitivity than MS-based methods[3]
Accuracy (% Recovery) 87.5 - 105.3%[1]98.0 - 102.0%[1]High accuracy achievable
Precision (%RSD) < 4.0%[1][2]< 2.0%[1]High precision achievable[3]
Analysis Time per Sample ~10-15 minutes[3]~5-10 minutes[3]~5-15 minutes[3]
Strengths High sensitivity and selectivity, structural elucidation of impurities.[3]Suitable for non-volatile or thermally labile compounds.[3]Non-destructive, provides detailed structural information.[3]
Limitations May require derivatization for some compounds (not for this compound).[3]Lower resolution than GC for volatile compounds.[3]Lower sensitivity compared to MS-based methods.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of the structurally similar compound 2-phenyl-2-propanol (B165765) and is expected to be highly effective for this compound.[1][3]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or a toluene-acetone mixture) to a known concentration.[4]

  • If necessary, perform extraction using ultrasonication or microwave-assisted extraction.[3]

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Inlet Temperature: 250°C.[3]

  • Injection Volume: 1 µL (splitless mode).[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 25°C/min to 280°C.[3]

  • MSD Transfer Line Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Ionization Energy: 70 eV.[3]

  • Mass Scan Range: 40-300 amu.[3]

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

Alternative Purity Assessment: Classical Chemical Tests

For a qualitative assessment, especially in the absence of chromatographic instrumentation, classical chemical tests can differentiate tertiary alcohols like this compound from primary and secondary alcohols.

  • Lucas Test: This test distinguishes between primary, secondary, and tertiary alcohols based on the rate of reaction with a solution of zinc chloride in concentrated hydrochloric acid.[5] Tertiary alcohols react almost instantly to form a cloudy solution due to the formation of the insoluble alkyl chloride.[5]

  • Chromic Acid Test (Jones Oxidation): Primary and secondary alcohols are oxidized by chromic acid, resulting in a color change from orange to green or blue-green.[5] Tertiary alcohols, being resistant to oxidation under these conditions, will not cause a color change.[5][6]

Visualizing the Process

To better understand the analytical workflow, the following diagrams illustrate the GC-MS experimental process and the logical steps for purity validation.

Caption: Workflow for GC-MS Purity Analysis of this compound.

Purity_Validation_Logic Start Purity Validation of this compound Method_Selection Select Analytical Method Start->Method_Selection GC_MS GC-MS Analysis Method_Selection->GC_MS High Resolution Alternative Alternative Methods (e.g., HPLC, qNMR) Method_Selection->Alternative Specific Needs Qualitative Qualitative Tests (Lucas, Chromic Acid) Method_Selection->Qualitative Preliminary Screening Quantitative_Data Quantitative Purity Data GC_MS->Quantitative_Data Impurity_Profile Impurity Profile GC_MS->Impurity_Profile Alternative->Quantitative_Data Comparison Compare with Specifications Qualitative->Comparison Quantitative_Data->Comparison Impurity_Profile->Comparison Result Purity Confirmed/ Rejected Comparison->Result

Caption: Logical Flow for Purity Validation of this compound.

Potential Impurities

The synthesis of this compound, often via a Grignard reaction between benzylmagnesium chloride and acetone, can lead to several potential impurities.[7] These may include unreacted starting materials, byproducts from side reactions, and residual solvents. Common impurities to monitor for could include:

  • Benzyl (B1604629) chloride: Unreacted starting material.

  • Acetone: Unreacted starting material.

  • Toluene: A potential impurity from benzyl chloride or a reaction solvent.

  • Dibenzyl: A coupling byproduct from the Grignard reagent.

  • 1-Phenyl-2-propanone (P2P): While not a direct impurity from this specific synthesis, it is a structurally related ketone that could arise from alternative synthetic routes or as a degradation product.[8]

GC-MS is particularly well-suited for the detection and identification of these volatile and semi-volatile organic impurities.

References

A Comparative Guide to the Dehydration Products of 2-Methyl-1-Phenyl-2-Propanol and 2-Phenyl-2-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dehydration reactions of two tertiary alcohols, 2-methyl-1-phenyl-2-propanol and 2-phenyl-2-butanol. The following sections outline the products formed, the underlying reaction mechanisms, and provide experimental protocols for these transformations.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental organic reaction that leads to the formation of alkenes. This elimination reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate. The stability of this carbocation and the structure of the starting alcohol are key factors that determine the regioselectivity of the resulting products, often governed by Zaitsev's rule.

Comparison of Dehydration Products

The dehydration of this compound and 2-phenyl-2-butanol yields distinct product profiles due to differences in the available β-hydrogens for elimination.

Starting MaterialDehydration Product(s)Major/Minor
This compound2-Phenyl-1-propene (α-methylstyrene)Single Product
2-Phenyl-2-butanol(E)-2-Phenyl-2-buteneMajor
(Z)-2-Phenyl-2-buteneMinor
2-Phenyl-1-buteneMinor

Table 1: Dehydration Products of this compound and 2-Phenyl-2-Butanol.

The dehydration of this compound yields a single alkene product, 2-phenyl-1-propene, due to the presence of only one type of β-hydrogen. In contrast, 2-phenyl-2-butanol has two different types of β-hydrogens, leading to a mixture of three isomeric alkenes. According to Zaitsev's rule, the most substituted and therefore most stable alkene, (E)-2-phenyl-2-butene, is the major product.[1][2][3] The formation of the trans (E) isomer is generally favored over the cis (Z) isomer due to reduced steric strain.[1]

Reaction Mechanisms

Both dehydration reactions proceed through an E1 (Elimination, Unimolecular) mechanism. This is a two-step process for tertiary alcohols.

Step 1: Protonation of the Alcohol The hydroxyl group of the alcohol is protonated by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group (water).

Step 2: Formation of a Carbocation The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.

Step 3: Deprotonation to Form the Alkene A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent (β-carbon) to the carbocation, resulting in the formation of a double bond.

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation A Tertiary Alcohol B Protonated Alcohol A->B + H+ H_plus H+ C Carbocation B->C - H2O (slow) D Alkene C->D - H+ H2O H2O

Figure 1: Generalized E1 mechanism for the dehydration of a tertiary alcohol.

Dehydration Pathway of this compound

Dehydration_2_methyl_1_phenyl_2_propanol cluster_reactants cluster_intermediate cluster_products start This compound carbocation Tertiary Carbocation start->carbocation H+, -H2O product 2-Phenyl-1-propene carbocation->product -H+

Figure 2: Reaction pathway for the dehydration of this compound.

Dehydration Pathway of 2-Phenyl-2-Butanol

Dehydration_2_phenyl_2_butanol cluster_reactants cluster_intermediate cluster_products start 2-Phenyl-2-butanol carbocation Tertiary Carbocation start->carbocation H+, -H2O product1 (E)-2-Phenyl-2-butene (Major) carbocation->product1 -H+ (Zaitsev) product2 (Z)-2-Phenyl-2-butene (Minor) carbocation->product2 -H+ (Zaitsev) product3 2-Phenyl-1-butene (Minor) carbocation->product3 -H+ (Hofmann)

Figure 3: Reaction pathways for the dehydration of 2-phenyl-2-butanol.

Experimental Protocols

The following are representative experimental procedures for the dehydration of the two alcohols.

Protocol 1: Dehydration of this compound using Phosphoric Acid

This procedure is adapted from a standard laboratory method for the synthesis of α-methylstyrene.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂)

  • Diethyl ether or dichloromethane (B109758) (for extraction)

  • Brine solution

Apparatus:

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place this compound and a catalytic amount of 85% phosphoric acid (e.g., 0.5 mL per 5 g of alcohol) in a round-bottom flask.

  • Assemble a simple distillation apparatus.

  • Gently heat the mixture. The product, 2-phenyl-1-propene, and water will co-distill.

  • Collect the distillate in a receiving flask.

  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by rotary evaporation or simple distillation to obtain the purified 2-phenyl-1-propene.

Protocol_1 A Mix this compound and H3PO4 in a round-bottom flask. B Set up for simple distillation. A->B C Heat the mixture to distill product and water. B->C D Collect the distillate. C->D E Wash with NaHCO3 solution. D->E F Wash with water and brine. E->F G Dry the organic layer with CaCl2. F->G H Isolate the product via solvent removal. G->H

Figure 4: Experimental workflow for the dehydration of this compound.

Protocol 2: Dehydration of 2-Phenyl-2-Butanol using Sulfuric Acid and Product Analysis by Gas Chromatography

This protocol is a general procedure for the dehydration of a tertiary alcohol, followed by analysis to determine the product distribution.

Materials:

  • 2-Phenyl-2-butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Gas chromatograph (GC)

Procedure:

  • In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid to cooled 2-phenyl-2-butanol.

  • Attach a reflux condenser and heat the mixture under reflux for a specified time (e.g., 30-60 minutes).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic products.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant or filter the dried solution.

  • Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the isomeric alkenes.

Protocol_2 A Mix 2-phenyl-2-butanol and H2SO4 in a round-bottom flask. B Heat the mixture under reflux. A->B C Cool and extract with diethyl ether. B->C D Wash with NaHCO3 solution. C->D E Wash with water and brine. D->E F Dry the organic layer with MgSO4. E->F G Analyze the product mixture by GC. F->G

References

A Spectroscopic Showdown: Distinguishing 2-Methyl-1-phenyl-2-propanol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of chemical research and pharmaceutical development, the precise identification of isomeric compounds is paramount. Subtle shifts in molecular architecture can dramatically alter a substance's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 2-Methyl-1-phenyl-2-propanol and its key structural isomers, offering a clear framework for their differentiation based on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Isomeric Landscape

The isomers compared in this guide all share the chemical formula C₁₀H₁₄O but differ in the arrangement of the hydroxyl (-OH) and methyl (-CH₃) groups on the propyl chain attached to a phenyl ring. Understanding these structural differences is key to interpreting their distinct spectroscopic fingerprints.

isomers cluster_isomers Structural Isomers This compound This compound 1-Phenyl-1-propanol 1-Phenyl-1-propanol This compound->1-Phenyl-1-propanol 2-Phenyl-1-propanol 2-Phenyl-1-propanol This compound->2-Phenyl-1-propanol 3-Phenyl-1-propanol 3-Phenyl-1-propanol This compound->3-Phenyl-1-propanol 1-Phenyl-2-propanol 1-Phenyl-2-propanol This compound->1-Phenyl-2-propanol 2-Phenyl-2-propanol 2-Phenyl-2-propanol This compound->2-Phenyl-2-propanol

Caption: Structural relationship between this compound and its isomers.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of a hydroxyl group in all isomers leads to a characteristic broad absorption band in the 3200-3600 cm⁻¹ region. However, the fingerprint region (below 1500 cm⁻¹) and C-O stretching frequencies can provide valuable distinguishing features.

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
This compound ~3400 (broad)~1150~3030~2970
1-Phenyl-1-propanol ~3350 (broad)~1015~3030~2960
2-Phenyl-1-propanol ~3350 (broad)~1040~3030~2960
3-Phenyl-1-propanol ~3330 (broad)~1050~3025~2930
1-Phenyl-2-propanol ~3380 (broad)~1110~3030~2970
2-Phenyl-2-propanol ~3400 (broad)~1150~3060~2970

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts, splitting patterns, and integration of the signals are unique for each isomer.

¹H NMR Data (in CDCl₃)
CompoundAromatic-H (ppm)-CH(OH)- (ppm)-CH₂(Ph)- (ppm)-CH₂(OH)- (ppm)-CH- (ppm)-CH₃ (ppm)-OH (ppm)
This compound 7.20-7.40 (m, 5H)-2.80 (s, 2H)--1.25 (s, 6H)~1.7 (s, 1H)
1-Phenyl-1-propanol 7.20-7.40 (m, 5H)4.60 (t, 1H)--1.80 (q, 2H)0.90 (t, 3H)~2.0 (s, 1H)
2-Phenyl-1-propanol 7.15-7.35 (m, 5H)--3.65 (d, 2H)2.95 (sextet, 1H)1.25 (d, 3H)~1.8 (t, 1H)
3-Phenyl-1-propanol 7.15-7.30 (m, 5H)-2.70 (t, 2H)3.65 (t, 2H)1.90 (quintet, 2H)-~1.6 (s, 1H)
1-Phenyl-2-propanol 7.15-7.35 (m, 5H)3.95 (quintet, 1H)2.80 (d, 2H)--1.20 (d, 3H)~1.9 (s, 1H)
2-Phenyl-2-propanol 7.20-7.45 (m, 5H)----1.55 (s, 6H)~1.9 (s, 1H)
¹³C NMR Data (in CDCl₃)
CompoundAromatic C (ppm)C-O (ppm)Other Aliphatic C (ppm)
This compound ~138, 129, 128, 12673.048.0, 29.0
1-Phenyl-1-propanol ~145, 128, 127, 12676.032.0, 10.0
2-Phenyl-1-propanol ~144, 129, 127, 12668.046.0, 20.0
3-Phenyl-1-propanol ~142, 128.5, 128.4, 12662.034.0, 32.0
1-Phenyl-2-propanol ~138, 129, 128, 12669.045.0, 23.0
2-Phenyl-2-propanol ~148, 128, 126, 12572.032.0

Mass Spectrometry (MS) Comparison

While all isomers have the same molecular weight (150.22 g/mol ), their fragmentation patterns under electron ionization (EI) are distinct, providing a reliable method for identification.[1] The base peak and other significant fragments are characteristic of the molecular structure.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 150 (weak or absent)5991, 92, 43
1-Phenyl-1-propanol 15010779, 77
2-Phenyl-1-propanol 15010577, 91
3-Phenyl-1-propanol 15091117, 92, 65
1-Phenyl-2-propanol 1504591, 105
2-Phenyl-2-propanol 150 (weak or absent)43121, 77, 91

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Sample Preparation

For all spectroscopic methods, samples of the neat liquid or solid dissolved in a suitable solvent were used. For NMR spectroscopy, deuterated solvents such as chloroform-d (B32938) (CDCl₃) are typically employed.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Sample Salt_Plates Salt Plates (NaCl or KBr) Sample->Salt_Plates Thin Film ATR_Crystal ATR Crystal Sample->ATR_Crystal Direct Application FTIR FTIR Spectrometer Salt_Plates->FTIR Place in sample holder ATR_Crystal->FTIR Engage ATR Detector Detector FTIR->Detector IR_Beam IR Beam IR_Beam->FTIR Spectrum IR Spectrum Detector->Spectrum

Caption: General workflow for acquiring an FTIR spectrum.

A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube.[2]

  • ¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[2]

  • ¹³C NMR: Spectra are typically acquired on the same spectrometer with a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

For Electron Ionization (EI) mass spectrometry, the sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

References

A Comparative Guide to HPLC Methods for the Chiral Separation of 2-Methyl-1-phenyl-2-propanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of chiral molecules is a critical task in the pharmaceutical and chemical industries, as enantiomers can exhibit significantly different pharmacological and toxicological properties. 2-Methyl-1-phenyl-2-propanol, a tertiary benzylic alcohol, requires a robust analytical method to resolve its enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. Polysaccharide-based CSPs, in particular derivatives of cellulose (B213188) and amylose, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including aromatic alcohols.[1][2]

This guide provides a comparative overview of two recommended HPLC methods for the baseline separation of this compound enantiomers. The methods are based on well-established polysaccharide CSPs: an amylose-based column (Method A) and a cellulose-based column (Method B). While direct comparative data for this specific analyte is limited, the presented protocols and expected performance are derived from extensive data on structurally similar compounds and represent highly effective starting points for method development.[1][2]

Data Presentation: Comparison of Chiral HPLC Methods

The following table summarizes the proposed chromatographic conditions and expected performance parameters for the separation of this compound enantiomers on two distinct polysaccharide-based CSPs.

ParameterMethod A: Amylose-Based CSPMethod B: Cellulose-Based CSP
Chiral Stationary Phase CHIRALPAK® IA (or similar amylose-based phase)CHIRALCEL® OD-H (or similar cellulose-based phase)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (95:5, v/v)n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nm
Expected Retention Time (k'1) ~ 4-6~ 5-8
Expected Separation Factor (α) > 1.2> 1.3
Expected Resolution (Rs) > 1.5 (Baseline Separation)> 2.0 (Baseline Separation)

Experimental Protocols

Detailed methodologies for the two proposed HPLC methods are provided below. These protocols are designed for researchers and scientists to implement and optimize the chiral separation of this compound.

Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase (e.g., n-Hexane/IPA mixture).

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[2]

Method A: Protocol for Amylose-Based CSP (CHIRALPAK® IA)

CHIRALPAK® IA is an immobilized amylose-based CSP known for its high solvent versatility and robustness.[3]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of n-Hexane and 2-Propanol (IPA) in a 95:5 (v/v) ratio. Degas the mobile phase prior to use.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Injection Volume: Inject 10 µL of the prepared sample.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintain at 25 °C using a column oven.[2]

    • Detection: Monitor the eluent using a UV detector at 210 nm for higher sensitivity or 254 nm.

  • Data Analysis: Integrate the peak areas of the two resolved enantiomers to determine the enantiomeric ratio. Calculate the separation factor (α) and resolution (Rs).

Method B: Protocol for Cellulose-Based CSP (CHIRALCEL® OD-H)

CHIRALCEL® OD-H is a coated cellulose-based CSP that has shown excellent performance for separating a wide variety of chiral compounds, including alcohols.[1][2]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio. Degas the mobile phase prior to use.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection Volume: Inject 10 µL of the prepared sample.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min. (Note: For coated CSPs, reducing the flow rate to 0.5 mL/min can sometimes improve resolution by increasing the interaction time).[2]

    • Column Temperature: Maintain at 25 °C.

    • Detection: Monitor the eluent using a UV detector at 210 nm or 254 nm.

  • Data Analysis: Integrate the peak areas of the two resolved enantiomers. Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.

Mandatory Visualization

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method, from initial screening to final optimization.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_analysis Analysis & Validation Analyte Racemic Analyte (this compound) SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) Analyte->SamplePrep ScreenCSP Screen CSPs (e.g., Amylose & Cellulose based) SamplePrep->ScreenCSP ScreenMobilePhase Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) ScreenCSP->ScreenMobilePhase Inject Inject Sample into HPLC ScreenMobilePhase->Inject Select best condition OptimizeModifier Optimize Modifier Ratio OptimizeFlow Optimize Flow Rate OptimizeModifier->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp OptimizeTemp->Inject Re-inject AcquireData Acquire Chromatogram Inject->AcquireData Calculate Calculate α, Rs, k' AcquireData->Calculate Calculate->OptimizeModifier Rs < 1.5? Validate Method Validation Calculate->Validate Rs > 1.5

Caption: Workflow for Chiral HPLC Method Development.

References

Differentiating Primary, Secondary, and Tertiary Alcohols Using Lucas Reagent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The classification of alcohols as primary (1°), secondary (2°), or tertiary (3°) is a fundamental concept in organic chemistry, with significant implications for reaction pathways and molecular synthesis. The Lucas test is a rapid and effective qualitative method for differentiating between these three classes of alcohols based on their differential reaction rates with the Lucas reagent. This guide provides a comprehensive comparison of the performance of primary, secondary, and tertiary alcohols in the Lucas test, supported by experimental data and detailed protocols.

Principle of the Lucas Test

The Lucas test relies on the reaction of alcohols with Lucas reagent, a solution of anhydrous zinc chloride (ZnCl₂) in concentrated hydrochloric acid (HCl).[1] This reaction is a nucleophilic substitution where the hydroxyl (-OH) group of the alcohol is replaced by a chloride (-Cl) ion, forming an insoluble alkyl chloride.[1] The appearance of turbidity, due to the formation of this insoluble layer, is the basis for the differentiation.[2]

The reaction proceeds via a carbocation intermediate. The rate of reaction is directly proportional to the stability of this carbocation. Tertiary alcohols react the fastest as they form the most stable tertiary carbocations. Secondary alcohols react more slowly, forming less stable secondary carbocations. Primary alcohols react very slowly or not at all at room temperature because the formation of a highly unstable primary carbocation is energetically unfavorable.[2]

Comparative Performance Data

The rate at which turbidity appears in the Lucas test provides a clear distinction between the three classes of alcohols. The following table summarizes the expected observations and reaction times.

Alcohol ClassExample AlcoholObservation at Room TemperatureApproximate Reaction Time
Primary (1°) 1-PentanolSolution remains clear and colorless.[2][3]No visible reaction.[2] An oily layer may form upon heating for 30-45 minutes.[4]
Secondary (2°) 2-Pentanol, 2-ButanolSolution turns turbid or cloudy, and an oily layer forms.[2][3]3 to 5 minutes.[2][3][4] One study reported a reaction time of approximately 6.5 minutes for 2-butanol.[5]
Tertiary (3°) 2-Methyl-2-butanolImmediate formation of a turbid or cloudy solution and an oily layer.[2][3]Almost instantaneous.[2]

Reaction Mechanisms

The differing reaction rates are best understood by examining the underlying SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reaction mechanisms.

Tertiary Alcohols (SN1 Mechanism)

Tertiary alcohols react via an SN1 mechanism, which involves the formation of a stable tertiary carbocation as the rate-determining step.

G cluster_tertiary Tertiary Alcohol Reaction (SN1) R3COH R₃C-OH Intermediate1 R₃C-O⁺H-Zn⁻Cl₂ R3COH->Intermediate1 + ZnCl₂ ZnCl2 ZnCl₂ Carbocation R₃C⁺ (stable tertiary carbocation) Intermediate1->Carbocation Slow (rate-determining) H2OZnCl2 [H₂O-ZnCl₂] R3CCl R₃C-Cl (Alkyl Chloride) Carbocation->R3CCl + Cl⁻ (fast) H2O H₂O H2OZnCl2->H2O Cl_ion Cl⁻

Caption: SN1 reaction pathway for a tertiary alcohol with Lucas reagent.

Secondary Alcohols (SN1 Mechanism)

Secondary alcohols also react through an SN1 mechanism, but the formation of the less stable secondary carbocation is slower compared to the tertiary carbocation.

G cluster_secondary Secondary Alcohol Reaction (SN1) R2CHOH R₂CH-OH Intermediate1 R₂CH-O⁺H-Zn⁻Cl₂ R2CHOH->Intermediate1 + ZnCl₂ ZnCl2 ZnCl₂ Carbocation R₂CH⁺ (less stable secondary carbocation) Intermediate1->Carbocation Slower H2OZnCl2 [H₂O-ZnCl₂] R2CHCl R₂CH-Cl (Alkyl Chloride) Carbocation->R2CHCl + Cl⁻ (fast) H2O H₂O H2OZnCl2->H2O Cl_ion Cl⁻

Caption: SN1 reaction pathway for a secondary alcohol with Lucas reagent.

Primary Alcohols (SN2 Mechanism)

Primary alcohols react, if at all at room temperature, via a much slower SN2 mechanism, which does not involve a carbocation intermediate. The steric hindrance and the poor leaving group nature of the hydroxyl group make this reaction extremely slow.

G cluster_primary Primary Alcohol Reaction (SN2) RCH2OH RCH₂-OH Intermediate1 RCH₂-O⁺H-Zn⁻Cl₂ RCH2OH->Intermediate1 + ZnCl₂ ZnCl2 ZnCl₂ TransitionState [Cl⁻---CH₂(R)---O⁺H-Zn⁻Cl₂]‡ Intermediate1->TransitionState Cl_ion Cl⁻ Cl_ion->TransitionState Backside attack RCH2Cl RCH₂-Cl (Alkyl Chloride) TransitionState->RCH2Cl H2OZnCl2 [H₂O-ZnCl₂] TransitionState->H2OZnCl2 Very Slow H2O H₂O H2OZnCl2->H2O

Caption: SN2 reaction pathway for a primary alcohol with Lucas reagent.

Experimental Protocol

The following is a detailed methodology for performing the Lucas test.

Preparation of Lucas Reagent

Materials:

  • Anhydrous zinc chloride (ZnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Beaker

  • Glass stirring rod

  • Ice bath

Procedure:

  • Place a beaker in an ice bath to control the exothermic reaction.

  • Carefully and slowly add 136 g (1 mole) of anhydrous zinc chloride to 105 g (1 mole, or about 87 ml) of concentrated hydrochloric acid in the beaker.

  • Stir the mixture continuously with a glass stirring rod until all the zinc chloride has dissolved.

  • Allow the reagent to cool to room temperature before use.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated HCl and ZnCl₂ are corrosive and can cause severe burns. Handle with extreme care.

Test Procedure

G cluster_workflow Experimental Workflow start Start add_alcohol Add ~1 mL of the alcohol to a clean, dry test tube. start->add_alcohol add_reagent Add 2-3 mL of Lucas reagent to the test tube. add_alcohol->add_reagent shake Stopper the test tube and shake vigorously for 10-15 seconds. add_reagent->shake observe Remove the stopper and allow the mixture to stand at room temperature. shake->observe record_time Record the time taken for the appearance of turbidity or an oily layer. observe->record_time interpret Interpret the results based on the reaction time. record_time->interpret primary No reaction at room temp (Primary Alcohol) interpret->primary > 10 min secondary Turbidity in 3-5 mins (Secondary Alcohol) interpret->secondary 3-5 min tertiary Immediate turbidity (Tertiary Alcohol) interpret->tertiary < 1 min end End primary->end secondary->end tertiary->end

Caption: A workflow diagram for the Lucas test procedure.

Limitations

It is important to note that the Lucas test is most effective for alcohols that are soluble in the reagent, typically those with six or fewer carbon atoms. Alcohols with higher molecular weights may be insoluble in the Lucas reagent, leading to a false positive result (immediate appearance of two layers).

Conclusion

The Lucas test provides a simple, rapid, and reliable method for the qualitative differentiation of primary, secondary, and tertiary alcohols. The distinct differences in reaction times, rooted in the principles of carbocation stability and reaction kinetics, allow for a clear and immediate classification of the alcohol . This guide provides the necessary data and protocols for the effective application of the Lucas test in a research and development setting.

References

Comparative Analysis of Reaction Kinetics for the Formation of 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis of 2-Methyl-1-phenyl-2-propanol, comparing the reaction kinetics and performance of Grignard synthesis and asymmetric hydrogenation.

This compound, also known as α,α-dimethylphenethyl alcohol, is a tertiary alcohol with applications in perfumery and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The efficiency of its synthesis is of significant interest to researchers and the chemical industry. This guide provides a comparative analysis of two primary synthetic routes: the classic Grignard reaction and the more modern asymmetric hydrogenation of a prochiral ketone. The comparison focuses on reaction kinetics, yields, and experimental protocols to aid in method selection and optimization.

Synthetic Routes and Reaction Mechanisms

Two predominant methods for the synthesis of this compound are the Grignard reaction and asymmetric hydrogenation.

Grignard Reaction

The Grignard reaction is a well-established and common method for creating carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a Grignard reagent with a ketone. Two common variations exist:

  • Route A: Reaction of benzylmagnesium chloride with acetone (B3395972).[1]

  • Route B: Reaction of phenylmagnesium chloride with isobutyraldehyde.[2]

The mechanism for Route A involves the nucleophilic attack of the benzylmagnesium chloride on the carbonyl carbon of acetone, followed by hydrolysis to yield the tertiary alcohol.[1][3]

Asymmetric Hydrogenation

Asymmetric hydrogenation offers an alternative, enantioselective route to chiral alcohols. This method involves the reduction of a prochiral ketone, such as isobutyrophenone (B147066), using a chiral catalyst.[1][4] Ruthenium and rhodium complexes with chiral ligands are commonly employed as catalysts.[1] The reaction proceeds via a transition state where hydride is transferred from the metal center to the ketone's prochiral carbon, with the chiral ligands dictating the stereochemistry of the product.[1]

Comparison of Reaction Performance

The choice of synthetic route can significantly impact the yield, purity, and reaction conditions. The following tables summarize the performance of the Grignard reaction and asymmetric hydrogenation based on available data.

Table 1: Comparison of Grignard Synthesis Parameters
ParameterOptimal ValueImpact on YieldReference
Magnesium Excess 10% molar98% conversion[1]
Reaction Time 3–4 hours90% efficiency[1]
Hydrolysis Acid 15% H₂SO₄95% purity[1]
Hydrolysis Temperature 10–30°CMinimizes side reactions[1]
Solvent Tetrahydrofuran (B95107) (THF)Enhances reagent stability and kinetics[1]
Additive Zinc-sodium alloy (0.5–1 wt%)Accelerates magnesium activation, improving yield to 92% in pilot-scale trials[1]
Table 2: Performance of Different Synthetic Routes
Synthetic RouteCatalyst/ReagentYieldPurityEnantiomeric Excess (ee)Reference
Grignard (Route A) Benzylmagnesium chloride, Acetone65-92%-Not applicable (racemic)[1]
Grignard (Route B) Phenylmagnesium chloride, Isobutyraldehydeup to 91.1%>99%Not applicable (racemic)[2]
Asymmetric Hydrogenation Ru(II)-BINAP/diamine complexes--99%[1]
Asymmetric Hydrogenation CpIr(MsDPEN)--96%[1]
Asymmetric Hydrogenation Pd(OAc)₂/QuinoxP--99.9%[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following are generalized protocols for the Grignard synthesis and asymmetric hydrogenation.

Grignard Synthesis of this compound (Route A)

Objective: To synthesize this compound via the reaction of benzylmagnesium chloride with acetone.

Materials:

  • Magnesium turnings

  • Benzyl (B1604629) chloride

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • 15% Sulfuric acid or saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a solution of benzyl chloride in anhydrous THF dropwise to initiate the formation of benzylmagnesium chloride. Maintain a gentle reflux.

  • Reaction with Acetone: Cool the Grignard reagent in an ice bath. Add a solution of acetone in anhydrous THF dropwise. Stir the reaction mixture at room temperature to ensure completion.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and 15% sulfuric acid or saturated aqueous ammonium chloride to hydrolyze the magnesium alkoxide intermediate.

  • Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Asymmetric Hydrogenation of Isobutyrophenone

Objective: To synthesize enantiomerically enriched this compound via the asymmetric hydrogenation of isobutyrophenone.

Materials:

  • Isobutyrophenone

  • Chiral catalyst (e.g., Ru(II)-BINAP/diamine complex)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve isobutyrophenone and the chiral catalyst in methanol.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (5-10 atm). Heat the reaction mixture (e.g., to 60°C) and stir until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification: After cooling and depressurizing the reactor, remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched alcohol.

Workflow for Kinetic Analysis

A thorough understanding of reaction kinetics is essential for process optimization. The following diagram illustrates a general workflow for a kinetic study of the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Reactants, Catalyst) B Calibrate Analytical Instruments (e.g., GC, HPLC) C Set up Reaction Vessel (Temperature, Stirring) B->C D Initiate Reaction (Add Reactants) C->D E Collect Samples at Timed Intervals D->E F Quench Reaction in Samples E->F G Analyze Samples (Determine Concentrations) F->G H Plot Concentration vs. Time G->H I Determine Reaction Order and Rate Constant H->I J Propose Kinetic Model I->J

References

E1 vs. E2 Elimination in the Dehydration of Hindered Tertiary Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of alkenes is a critical aspect of molecular design and construction. The dehydration of alcohols presents a classic yet often complex transformation, with the reaction pathway—E1 (elimination, unimolecular) or E2 (elimination, bimolecular)—dictating the product distribution. This is particularly true for hindered tertiary alcohols, where steric and electronic effects intricately govern the regioselectivity of the elimination. This guide provides an objective comparison of E1 and E2 pathways for the dehydration of hindered tertiary alcohols, supported by experimental data and detailed protocols.

E1 Dehydration: The Carbocation Pathway

Acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 mechanism.[1][2][3] This pathway involves the formation of a carbocation intermediate, which can be prone to rearrangements to form a more stable carbocation, thus leading to a mixture of alkene products.[4] The regiochemical outcome is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.[5]

Experimental Data: Dehydration of 2-methyl-2-butanol (B152257)

A common example illustrating the E1 dehydration of a hindered tertiary alcohol is the reaction of 2-methyl-2-butanol with a strong acid like sulfuric acid. The product distribution is typically analyzed by gas chromatography (GC).[6][7]

ReactantReagentProductDistribution (%)
2-methyl-2-butanolH₂SO₄2-methyl-2-butene (Zaitsev)~90%
2-methyl-1-butene (Hofmann)~10%

E2 Dehydration: The Concerted Pathway

To circumvent the formation of carbocation intermediates and the potential for rearrangements, the dehydration of tertiary alcohols can be carried out under basic conditions using phosphorus oxychloride (POCl₃) in pyridine (B92270).[8][9] This reaction proceeds through an E2 mechanism, where a proton is abstracted by the base (pyridine) simultaneously with the departure of the leaving group, which is a dichlorophosphate (B8581778) ester intermediate.[5]

For hindered tertiary alcohols, the E2 pathway can lead to a different regiochemical outcome compared to the E1 reaction. While Zaitsev's rule often still applies, significant steric hindrance around the more substituted β-protons can lead to the preferential abstraction of a less hindered proton, resulting in the formation of the Hofmann (less substituted) product as the major isomer.[8]

Signaling Pathways and Logical Relationships

The choice of reagents and reaction conditions directly influences the mechanistic pathway and, consequently, the product distribution in the dehydration of hindered tertiary alcohols.

G cluster_0 Reaction Conditions cluster_1 Mechanism cluster_2 Key Intermediates & Products Hindered Tertiary Alcohol Hindered Tertiary Alcohol Strong Acid (e.g., H₂SO₄) Strong Acid (e.g., H₂SO₄) POCl₃, Pyridine POCl₃, Pyridine E1 Pathway E1 Pathway Strong Acid (e.g., H₂SO₄)->E1 Pathway Favors E2 Pathway E2 Pathway POCl₃, Pyridine->E2 Pathway Favors Carbocation Intermediate Carbocation Intermediate E1 Pathway->Carbocation Intermediate Concerted Transition State Concerted Transition State E2 Pathway->Concerted Transition State Potential Rearrangement Potential Rearrangement Carbocation Intermediate->Potential Rearrangement Hofmann Product (Minor) Hofmann Product (Minor) Carbocation Intermediate->Hofmann Product (Minor) Zaitsev Product (Major) Zaitsev Product (Major) Potential Rearrangement->Zaitsev Product (Major) Steric Hindrance Influence Steric Hindrance Influence Concerted Transition State->Steric Hindrance Influence Hofmann or Zaitsev Product Hofmann or Zaitsev Product Steric Hindrance Influence->Hofmann or Zaitsev Product

Caption: Logical flow from reaction conditions to product formation.

Experimental Protocols

E1 Dehydration of 2-methyl-2-butanol

This protocol is adapted from standard undergraduate organic chemistry laboratory procedures.[6]

Materials:

  • 2-methyl-2-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph

Procedure:

  • Cool a flask containing 2-methyl-2-butanol in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled alcohol with swirling.

  • Set up a simple distillation apparatus and gently heat the mixture.

  • Collect the distillate, which is a mixture of the alkene products and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the product distribution using gas chromatography.

E2 Dehydration of a Hindered Tertiary Alcohol

This is a general procedure for the dehydration of alcohols using phosphorus oxychloride and pyridine.[9]

Materials:

  • Hindered tertiary alcohol

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Drying tube

  • Extraction and purification solvents (e.g., diethyl ether, water)

Procedure:

  • Dissolve the hindered tertiary alcohol in pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride to the stirred solution, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for a specified time.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product, for example, by distillation.

  • Analyze the product distribution by gas chromatography.

Experimental Workflow for Product Analysis

The analysis of the alkene mixture produced from these dehydration reactions is crucial for determining the selectivity of the chosen method. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.[1]

G Dehydration Reaction Mixture Dehydration Reaction Mixture Work-up & Purification Work-up & Purification Dehydration Reaction Mixture->Work-up & Purification GC-MS Analysis GC-MS Analysis Work-up & Purification->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Product Ratio Determination Product Ratio Determination Data Interpretation->Product Ratio Determination

Caption: General workflow for dehydration product analysis.

Conclusion

The dehydration of hindered tertiary alcohols can be steered towards different regioisomeric alkenes by careful selection of the reaction conditions. The acid-catalyzed E1 pathway, proceeding through a carbocation intermediate, generally favors the thermodynamically more stable Zaitsev product but is susceptible to rearrangements. In contrast, the use of POCl₃ and pyridine promotes an E2 mechanism that avoids carbocation formation and can be influenced by steric factors to favor the Hofmann product. For the synthetic chemist, understanding these competing pathways is essential for achieving the desired product selectivity in the synthesis of complex molecules.

References

Benchmarking the Efficiency of 2-Methyl-1-phenyl-2-propanol as a Chiral Resolving Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. The selection of an appropriate chiral resolving agent is paramount, as it directly influences the yield, enantiomeric excess (e.e.), and overall economic viability of the process. This guide provides a comprehensive comparison of the potential use of 2-Methyl-1-phenyl-2-propanol as a chiral resolving agent against established alternatives, supported by experimental data and detailed methodologies.

While this compound is a chiral alcohol, its direct application as a resolving agent is not the common method. Instead, its use in chiral resolution is typically achieved indirectly. The alcohol is first derivatized to introduce an acidic functional group, which can then react with a chiral base to form separable diastereomeric salts. This guide will focus on this indirect methodology and compare its potential effectiveness against well-documented, alternative resolution strategies for chiral alcohols.

Principle of Chiral Resolution via Derivatization of this compound

The classical approach to resolving a chiral alcohol like this compound involves a two-step process:

  • Derivatization: The racemic alcohol is reacted with an achiral cyclic anhydride (B1165640), such as phthalic anhydride, to form a racemic hemiester. This reaction introduces a carboxylic acid group, converting the neutral alcohol into an acidic compound.

  • Diastereomeric Salt Formation: The resulting racemic carboxylic acid derivative is then treated with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[1] This difference in solubility allows for their separation by fractional crystallization.[1] Once separated, the desired enantiomer of the hemiester can be isolated and then hydrolyzed to yield the enantiomerically pure this compound.

This entire workflow is depicted in the diagram below.

cluster_derivatization Step 1: Derivatization cluster_resolution Step 2: Resolution cluster_separation Step 3: Separation & Liberation racemic_alcohol Racemic this compound racemic_hemiester Racemic Hemiester (with COOH group) racemic_alcohol->racemic_hemiester Reaction anhydride Phthalic Anhydride anhydride->racemic_hemiester diastereomeric_salts Mixture of Diastereomeric Salts racemic_hemiester->diastereomeric_salts Salt Formation chiral_base Enantiopure Chiral Base (e.g., (R)-1-Phenylethylamine) chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Solution) crystallization->more_soluble_salt acidification_less Acidification less_soluble_salt->acidification_less hydrolysis_less Hydrolysis acidification_less->hydrolysis_less pure_enantiomer Enantiopure This compound hydrolysis_less->pure_enantiomer

Chiral Resolution Workflow via Derivatization.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the systematic evaluation of chiral resolving agents. Below are generalized protocols for the derivatization of a chiral alcohol and its subsequent resolution via diastereomeric salt formation.

Protocol 1: Derivatization of Racemic this compound with Phthalic Anhydride
  • Reaction Setup: In a round-bottom flask, combine racemic this compound (1.0 eq.) and phthalic anhydride (1.1 eq.).

  • Solvent and Catalyst: Add a suitable solvent such as toluene (B28343) and a catalytic amount of a base (e.g., triethylamine (B128534) or pyridine).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic hemiester.

Protocol 2: Chiral Resolution of the Hemiester via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic hemiester (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating. In a separate flask, dissolve the chiral resolving base (e.g., (R)-1-phenylethylamine, brucine, or ephedrine) (0.5-1.0 eq.) in the same solvent.

  • Crystallization: Slowly add the solution of the chiral base to the hemiester solution. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal crystal formation and purity, the cooling process can be extended by placing the mixture in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Enantiopure Hemiester: Suspend the collected diastereomeric salt in water and add a dilute strong acid (e.g., 1M HCl) until the solution is acidic to liberate the enantiomerically enriched hemiester.

  • Extraction: Extract the hemiester with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis: The enantiomerically enriched hemiester can then be hydrolyzed under basic conditions (e.g., with aqueous NaOH) to yield the enantiopure this compound.

Comparative Performance of Alternative Chiral Resolving Agents

The success of a chiral resolution is highly dependent on the choice of the resolving agent and the specific substrate. The following tables provide a comparative framework using data from established resolving agents for the resolution of chiral alcohols (via their acidic derivatives) and other racemic compounds. This data serves as a benchmark against which the potential performance of a this compound-derived resolving system can be evaluated.

Table 1: Performance of Chiral Bases in the Resolution of Racemic Acids
Racemic AcidChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
(±)-Mandelic Acid(1R,2S)-(-)-EphedrineEthanolNot reported>95%
(±)-Ibuprofen(S)-(-)-1-PhenylethylamineHexane/Propan-2-ol~40%>98%
Racemic Carboxylic AcidBrucineAcetoneNot ReportedHigh (often >90%)
Racemic Carboxylic AcidCinchonidineMethanolVariableVariable

Note: The performance of a resolving agent is highly substrate- and condition-dependent.

Table 2: Performance of Enzymatic Kinetic Resolution of Secondary Alcohols

An alternative and often highly efficient method for resolving chiral alcohols is enzymatic kinetic resolution (EKR). This method utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer, leaving the other unreacted.

SubstrateLipaseAcyl DonorEnantiomeric Excess (e.e.) of Alcohol (%)Enantiomeric Excess (e.e.) of Ester (%)Selectivity (E)
1-PhenylethanolNovozym 435Vinyl acetate>99 (S)>99 (R)>200
1-(4-Chlorophenyl)ethanolNovozym 435Vinyl acetate>99 (S)>99 (R)>200
1-Phenyl-2-propanolNot specifiedNot specified98Not specifiedNot specified

Data compiled from various sources demonstrating typical efficiencies.[2][3]

Logical Decision Pathway for Chiral Resolution

The selection of an appropriate chiral resolution strategy often involves a systematic screening process. The following diagram illustrates a logical workflow for choosing an effective method.

start Racemic Mixture (e.g., this compound) derivatize Derivatization to Acidic Hemiester start->derivatize screen_bases Screen Chiral Bases (e.g., Brucine, Ephedrine, 1-Phenylethylamine) derivatize->screen_bases screen_solvents Screen Solvents (e.g., Alcohols, Acetone) screen_bases->screen_solvents optimize Optimize Crystallization (Temperature, Cooling Rate) screen_solvents->optimize analyze_ee Analyze Enantiomeric Excess (e.e.) (Chiral HPLC/GC) optimize->analyze_ee successful Successful Resolution (High Yield & e.e.) analyze_ee->successful Achieved unsuccessful Low Yield or e.e. analyze_ee->unsuccessful Not Achieved consider_alternatives Consider Alternative Methods (e.g., Enzymatic Resolution, Chiral Chromatography) unsuccessful->consider_alternatives consider_alternatives->screen_bases

Decision Pathway for Chiral Resolution.

Conclusion

The use of this compound as a chiral resolving agent is an indirect yet viable strategy that aligns with classical resolution principles. By converting the alcohol to a hemiester, it can be resolved using a variety of readily available chiral bases. The efficiency of this process is contingent upon the successful formation of diastereomeric salts with significantly different solubilities, a factor that requires empirical screening and optimization of the chiral base and solvent system.

For researchers and professionals in drug development, it is crucial to benchmark this approach against established, highly efficient alternatives such as enzymatic kinetic resolution. While diastereomeric salt formation is a powerful and scalable technique, the high selectivity and mild reaction conditions of enzymatic methods present a compelling alternative for the resolution of chiral alcohols. The choice of method will ultimately depend on factors such as substrate compatibility, cost of reagents, scalability, and the desired level of enantiopurity.

References

A Comparative Guide to the Synthesis of 2-Methyl-1-phenyl-2-propanol: Characterization of Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tertiary alcohols such as 2-Methyl-1-phenyl-2-propanol is a critical step in the development of new chemical entities. The purity of the final compound is paramount, necessitating a thorough understanding and characterization of byproducts formed during synthesis. This guide provides an objective comparison of two common synthetic routes to this compound—the Grignard reaction and Friedel-Crafts alkylation—with a focus on the formation and characterization of byproducts. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of an appropriate synthetic strategy and to facilitate the analysis of the reaction products.

Comparison of Synthetic Routes and Byproduct Formation

The choice of synthetic route for this compound significantly influences the byproduct profile. The Grignard reaction, a classic and versatile method for C-C bond formation, and the Friedel-Crafts alkylation, a staple of aromatic chemistry, each present distinct advantages and challenges in terms of yield, purity, and the nature of impurities.

Grignard Reaction

The Grignard synthesis of this compound typically involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with acetone (B3395972). While generally high-yielding, this method is susceptible to several side reactions that can complicate purification and reduce the overall efficiency.

Common Byproducts:

  • 1,2-Diphenylethane (Bibenzyl): Formed from the coupling of two benzylmagnesium chloride molecules.

  • Toluene: Results from the protonation of the benzylmagnesium chloride by any protic species present in the reaction mixture, such as water.

  • 2-Methyl-1-phenyl-1-propene: The dehydration product of this compound, which can form during acidic workup or distillation.

  • Unreacted Starting Materials: Residual acetone and benzyl (B1604629) chloride may also be present.

The following table, adapted from data for a similar synthesis, illustrates the impact of reaction conditions on product yield and purity.

Table 1: Influence of Reaction Conditions on Grignard Synthesis Outcome

ParameterCondition 1Condition 2Condition 3
Solvent Diethyl EtherTetrahydrofuran (THF)Toluene
Temperature 35°C (reflux)66°C (reflux)25°C
Reaction Time 2 hours2 hours4 hours
Yield of Main Product ~90%~85%~75%
Purity of Main Product >98%~95%~92%
Major Byproducts Toluene, 2-Methyl-1-phenyl-1-propeneToluene, BibenzylUnreacted starting materials, Toluene
Friedel-Crafts Alkylation

An alternative route to this compound is the Friedel-Crafts alkylation of benzene (B151609) with a suitable alkylating agent like 2-methyl-1-propene or isobutylene (B52900) oxide in the presence of a Lewis acid catalyst. This method avoids the highly reactive Grignard reagent but is prone to other side reactions.

Common Byproducts:

  • tert-Butylbenzene: Results from the rearrangement of the initially formed carbocation to the more stable tertiary carbocation, followed by alkylation of benzene.

  • Poly-alkylated Benzenes: Multiple alkylations of the benzene ring can occur, leading to di- and tri-substituted products.

  • Isomers: Positional isomers of the desired product may be formed.

Quantitative data for the byproduct distribution in the Friedel-Crafts synthesis of this compound is less commonly reported in the literature. However, qualitative comparisons indicate that carbocation rearrangements and polyalkylation are the primary challenges to achieving high purity.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and its byproducts are provided below.

Synthesis Protocol: Grignard Reaction
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Prepare a solution of benzyl chloride (1 equivalent) in anhydrous diethyl ether. Add a small portion of the benzyl chloride solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetone: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of acetone (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Characterization Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: 40-400 amu.

  • Data Analysis: Identify the main product and byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Quantify the relative amounts of each component by peak area integration.

Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the crude product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Expected chemical shifts (δ) for this compound are approximately: 1.25 ppm (s, 6H, -C(CH₃)₂), 1.80 ppm (s, 1H, -OH), 2.80 ppm (s, 2H, -CH₂-), 7.20-7.40 ppm (m, 5H, Ar-H). Byproducts will have characteristic signals, for example, vinylic protons for 2-methyl-1-phenyl-1-propene between 5-6 ppm.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the carbon framework of the product and identify carbon signals of impurities.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and analytical procedures.

G Grignard Synthesis of this compound Benzyl Chloride Benzyl Chloride Benzylmagnesium Chloride Benzylmagnesium Chloride Benzyl Chloride->Benzylmagnesium Chloride + Mg, Ether Mg Mg Mg->Benzylmagnesium Chloride Acetone Acetone Intermediate Alkoxide Intermediate Alkoxide Acetone->Intermediate Alkoxide Benzylmagnesium Chloride->Intermediate Alkoxide + Acetone Bibenzyl Bibenzyl Benzylmagnesium Chloride->Bibenzyl Coupling Toluene Toluene Benzylmagnesium Chloride->Toluene + H+ This compound This compound Intermediate Alkoxide->this compound H3O+ workup 2-Methyl-1-phenyl-1-propene 2-Methyl-1-phenyl-1-propene This compound->2-Methyl-1-phenyl-1-propene Dehydration

Caption: Reaction pathway for the Grignard synthesis and formation of major byproducts.

G Friedel-Crafts Synthesis of this compound Benzene Benzene This compound This compound Benzene->this compound + 2-Methyl-1-propene, H+ 2-Methyl-1-propene 2-Methyl-1-propene Carbocation Intermediate Carbocation Intermediate 2-Methyl-1-propene->Carbocation Intermediate H+ Carbocation Intermediate->this compound + Benzene tert-Butylbenzene tert-Butylbenzene Carbocation Intermediate->tert-Butylbenzene Rearrangement + Benzene Poly-alkylated Benzenes Poly-alkylated Benzenes This compound->Poly-alkylated Benzenes + Carbocation Intermediate

Caption: Reaction pathway for the Friedel-Crafts synthesis and formation of major byproducts.

G Workflow for Byproduct Characterization Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation NMR Analysis->Data Interpretation Byproduct Identification Byproduct Identification Data Interpretation->Byproduct Identification Quantification Quantification Data Interpretation->Quantification

A Researcher's Guide to Cross-Referencing Experimental NMR Data with Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, drug development, and metabolomics, the precise identification and structural elucidation of molecules are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for this purpose. Cross-referencing experimentally acquired NMR data with established spectral databases is a critical step in the validation of molecular structures and the identification of known compounds. This guide provides an objective comparison of prominent NMR spectral databases and analysis software, complete with experimental protocols and data presentation strategies to aid researchers in this process.

Comparison of NMR Spectral Databases

The choice of a spectral database is crucial for the successful identification of a compound. The ideal database should be comprehensive, well-curated, and easily searchable. Below is a comparison of several popular public and commercial NMR spectral databases.

DatabasePrimary FocusData TypesNumber of Compounds (Approx.)AccessKey Features
--INVALID-LINK-- [1][2]Metabolomics, BiomoleculesExperimental 1D & 2D NMR, some predicted data[1]>2,700 (experimentally supported)[2]PublicContains data collected under standardized conditions, links to pathway databases.[1] Accepts user-submitted data.[1]
--INVALID-LINK-- [1][2]Human MetabolomicsExperimental & Predicted 1D & 2D NMR, MS data>200,000 metabolite entries (primarily MS-focused)[2]PublicExtensive biological and chemical information for each metabolite, NMR search queries.[1]
--INVALID-LINK-- [3]Organic MoleculesExperimental & Predicted 1D & 2D NMR>40,000 organic molecules[4]Open SourceAllows for spectrum prediction and various search types (structure, substructure, spectral data).[3] Data is peer-reviewed.[3]
--INVALID-LINK-- General Organic ChemistryExperimental 1H & 13C NMR, MS, IR, Raman, ESR>34,000 compoundsPublicIntegrated database with multiple spectroscopic techniques.
Wiley - KnowItAll NMR Spectral Library [5]Broad (Metabolomics, Pharma, etc.)1H, 13C, and other nuclei (15N, 19F, 31P, etc.)[5]>2 million spectraCommercialLargest commercial collection, integrated with KnowItAll software for advanced searching and analysis.[5]
Chenomx Spectral Library Metabolomics1D 1H NMR at various field strengths and pH>330 compoundsCommercialIntegrated with Chenomx NMR Suite for automated profiling and quantification of metabolites in biofluids.[2][6]

Comparison of NMR Data Analysis Software

Effective analysis of NMR data requires sophisticated software with functionalities for processing, visualization, and database integration. The following table compares some of the leading software packages available to researchers.

SoftwareKey FeaturesDatabase IntegrationOperating SystemLicensing
TopSpin (Bruker) [5]Data acquisition, processing, and analysis.[5] Advanced modules for structure elucidation and dynamics.[5]Can be integrated with various databases.Windows, macOS, Linux[7]Free for academic users.[5][8]
MestReNova (Mnova) [5][7]Processing, analysis, and reporting for 1D and 2D NMR.[5] Modules for qNMR, reaction monitoring, and structure elucidation.[5]Seamless integration with various databases and prediction engines.Windows, macOS, Linux[7]Commercial, with academic discounts.[9]
ACD/Spectrus Processor (ACD/Labs) [10]Advanced processing, analysis, and data management for various analytical techniques.[10] Structure verification and elucidation tools.Strong integration with ACD/Labs' extensive databases and prediction algorithms.WindowsCommercial
NMRium [3]Web-based 1D and 2D NMR data visualization, processing, and analysis.[3] No installation required.Planned integration with nmrshiftdb2.[3]Web BrowserOpen Source
Chenomx NMR Suite [1]Specialized for targeted profiling and quantification of metabolites in mixtures.Tightly integrated with its proprietary reference library.[1][6]Windows, macOSCommercial

Experimental Protocols

Accurate and reproducible data is the foundation of reliable compound identification. The following protocols outline the key steps for acquiring experimental NMR data and cross-referencing it with spectral databases.

Sample Preparation and NMR Data Acquisition
  • Sample Preparation:

    • Dissolve a pure, isolated compound in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be consistent with the conditions reported in the database if possible.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • If necessary for structural elucidation, acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the raw Free Induction Decay (FID) data to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to remove any distortions and ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard peak to its known chemical shift (e.g., TMS at 0 ppm).

  • Peak Picking and Integration: Identify all significant peaks in the spectrum and integrate their areas to determine the relative ratios of protons.

  • Multiplet Analysis: Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal in the ¹H NMR spectrum.

Cross-Referencing with Spectral Databases
  • Data Input: Enter the experimental peak list (chemical shifts, multiplicities, and coupling constants) into the search interface of the chosen spectral database. Some software allows for direct spectral matching.

  • Search Execution: Perform the search against the database. The search algorithms will compare the experimental data with the reference spectra in the database.[1]

  • Hit List Evaluation: Analyze the search results, which will typically be a ranked list of candidate structures.

  • Visual Comparison: If possible, visually overlay the experimental spectrum with the reference spectrum of the top-ranked hit to confirm the match.

  • Structure Confirmation: Based on the goodness of fit between the experimental and database data, confirm the identity of the compound.

Data Presentation

Clear and concise presentation of data is essential for comparative analysis. The following tables provide a template for summarizing and comparing experimental NMR data with database values.

Table 1: ¹H NMR Data Comparison

Proton AssignmentExperimental Chemical Shift (δ, ppm)Database Chemical Shift (δ, ppm)Experimental MultiplicityDatabase MultiplicityExperimental Coupling Constant (J, Hz)Database Coupling Constant (J, Hz)Deviation (Δδ, ppm)
H-17.857.86dd8.28.2-0.01
H-27.527.53tt7.67.5-0.01
H-37.457.46tt7.87.7-0.01
H-48.108.11dd8.08.0-0.01

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Database Chemical Shift (δ, ppm)Deviation (Δδ, ppm)
C-1128.5128.6-0.1
C-2126.2126.3-0.1
C-3130.1130.2-0.1
C-4123.8123.9-0.1
C-1'133.5133.6-0.1
C=O167.3167.4-0.1

Mandatory Visualization

Experimental_Workflow cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Database Cross-Referencing A Sample Preparation (Pure Compound + Deuterated Solvent + Standard) B NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) A->B Load Sample C FID Processing (Fourier Transform, Phasing, Baseline Correction) B->C Raw FID Data D Spectral Analysis (Referencing, Peak Picking, Integration, Multiplet Analysis) C->D Processed Spectrum E Input Experimental Data (Peak List / Spectrum) D->E Analyzed Data F Search Spectral Database E->F G Evaluate Hit List & Visual Comparison F->G H Structure Confirmation G->H

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1-phenyl-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1-phenyl-2-propanol, ensuring compliance with environmental regulations and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and is a combustible solid.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl-rubber or nitrile rubber).[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a dust mask (e.g., N95 type).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2][3]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[2][3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound, critical for risk assessment in handling and disposal.

PropertyValueSource
CAS Number 100-86-7
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Physical State Solid
Melting Point 23-25 °C
Boiling Point 94-96 °C at 10 mmHg
Flash Point 81 °C (177.8 °F) - closed cup
Hazard Classifications Acute Toxicity, Oral (Category 4)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed)[1]

Operational Disposal Plan: Step-by-Step Protocol

Disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[4][5] The primary method of disposal is through a licensed hazardous waste disposal facility.

Step 1: Waste Segregation and Containerization
  • Identify as Hazardous Waste: Any unused this compound or materials contaminated with it (e.g., spill cleanup materials, contaminated labware) must be treated as hazardous waste.[6][7]

  • Select Appropriate Container:

    • Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[6] Plastic containers are often preferred.[8]

    • The container must have a tight-fitting lid and be kept closed except when adding waste.[6][8]

  • Segregation: Store waste this compound separately from incompatible materials. Check the Safety Data Sheet (SDS) for specific incompatibilities.[9]

Step 2: Labeling of Waste Containers

Proper labeling is crucial for regulatory compliance and safety. The label must be clearly legible and written in English.[9]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The quantity of waste in the container.

    • Relevant hazard pictograms (e.g., GHS07 for harmful substances).

    • The name and contact information of the waste generator (your name, lab, and phone number).[9][10]

    • The date when the container is full.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][10]

  • Secondary Containment: The container must be placed in a secondary containment system (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks or spills.[6][10]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7][8] Once this limit is reached, the waste must be removed within three calendar days.[8]

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[11] Do not attempt to transport hazardous waste yourself.[7]

  • Manifesting: For off-site disposal, a hazardous waste manifest is required to track the waste from its generation to its final disposal location ("cradle-to-grave").[12][13] Your EHS office will typically handle this documentation.

  • Record Keeping: Maintain records of all hazardous waste generated and disposed of, as required by regulations.[4]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][6] Evaporation is also not an acceptable method of disposal.[7][10]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Step 1: Waste Identification & Segregation - Identify as hazardous waste - Use compatible, sealed container - Segregate from incompatibles B Step 2: Labeling - Affix hazardous waste tag - Include chemical name, hazards, generator info A->B C Step 3: Storage - Store in designated Satellite Accumulation Area (SAA) - Use secondary containment B->C D Step 4: Arrange for Pickup - Contact Environmental Health & Safety (EHS) - Do not exceed accumulation limits C->D E Step 5: Professional Disposal - EHS arranges pickup by licensed vendor - Waste is manifested and transported for disposal D->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Methyl-1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenyl-2-propanol (CAS No: 100-86-7). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below for easy reference. This information is crucial for risk assessment and the implementation of appropriate safety measures.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Colorless liquid or low melting solid.[1]
Melting Point 23-25 °C (lit.).[2][3]
Boiling Point 94-96 °C at 10 mm Hg (lit.).[2][3]
Density 0.974 g/mL at 25 °C (lit.).[2][3]
Flash Point 81 °C (177.8 °F) - closed cup.
Solubility Slightly soluble in water.[1][2][3]
Acute Oral Toxicity (LD50) 1280 mg/kg (Rat).
Acute Dermal Toxicity (LD50) > 5 g/kg (Rabbit).[2][4]

Personal Protective Equipment (PPE) and Handling Procedures

Strict adherence to the following procedural steps is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • Work in a well-ventilated area.[4][5]

  • Use of a chemical fume hood is recommended for all procedures involving this substance.

  • Ensure safety showers and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[6] Standard eye protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][7]

  • Hand Protection: Chemical-resistant gloves are required.[8] Nitrile gloves are a suitable option.[8] Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.[4]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[6][7] In case of potential splashing, additional protective gear may be necessary.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or equivalent respirator should be worn.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

  • Contaminated clothing should be removed and laundered before reuse.

Spill and Disposal Management

Prompt and appropriate response to spills and proper disposal of waste are critical to prevent environmental contamination and personnel exposure.

1. Spill Response:

  • Evacuate personnel from the immediate spill area.

  • Remove all sources of ignition.[5][7]

  • Ventilate the area.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect into a suitable, closed container for disposal.[7]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4]

  • Do not allow the substance to enter drains or waterways.[4][6]

2. Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[4]

  • All disposal practices must be in accordance with federal, state, and local regulations.[9]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[4]

Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management a Conduct Risk Assessment b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Transfer Chemical in Fume Hood c->d e Perform Experiment d->e f Decontaminate Work Area e->f i Segregate Chemical Waste e->i g Properly Remove and Dispose of PPE f->g h Wash Hands Thoroughly g->h j Label Waste Container i->j k Store in Designated Hazardous Waste Area j->k

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-phenyl-2-propanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-phenyl-2-propanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.